molecular formula C18H18O7 B15577807 Cremastranone

Cremastranone

Cat. No.: B15577807
M. Wt: 346.3 g/mol
InChI Key: DSTDMPAJBBOFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cremastranone is a homoisoflavonoid that is 2,3-dihydro-4H-chromen-4-onethat is substituted by hydroxy groups at positions 5 and 7, a methoxy group at position 6, and a 3-hydroxy-4-methoxybenzyl group at position 3. It has been isolated from various plants, including the bulb of Cremastra appendiculata. It has a role as a plant metabolite and an angiogenesis modulating agent. It is a homoisoflavonoid, an aromatic ether and a polyphenol.
3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxy-6-methoxychroman-4-one has been reported in Cremastra appendiculata with data available.
a homoisoflavone with antiangiogenesis activity

Properties

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O7/c1-23-13-4-3-9(6-11(13)19)5-10-8-25-14-7-12(20)18(24-2)17(22)15(14)16(10)21/h3-4,6-7,10,19-20,22H,5,8H2,1-2H3

InChI Key

DSTDMPAJBBOFCE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Anti-Neoplastic Blueprint of Cremastranone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cheongju, Republic of Korea – A comprehensive analysis of the homoisoflavanone Cremastranone and its synthetic derivatives reveals a multi-pronged mechanism of action against cancer cells, positioning it as a promising candidate for further oncological drug development. This technical guide synthesizes the current understanding of this compound's core anti-neoplastic activities, focusing on its induction of cell cycle arrest, initiation of programmed cell death, and potent anti-angiogenic effects.

This compound, originally isolated from the orchid Cremastra appendiculata, and its synthetically derived homoisoflavanes have demonstrated significant cytotoxic effects across a range of cancer cell lines.[1][2] The primary mechanisms underpinning its anti-cancer properties are detailed below, supported by quantitative data and experimental methodologies.

Core Mechanisms of Action

This compound and its derivatives exert their anti-cancer effects through three primary, interconnected cellular processes:

  • Induction of G2/M Cell Cycle Arrest: A hallmark of this compound's activity is its ability to halt cancer cell proliferation by arresting the cell cycle at the G2/M transition phase.[1][3] This is achieved through the modulation of key cell cycle regulatory proteins. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to decrease the expression of cdc2, a critical kinase for G2/M progression.[3] Furthermore, synthetic derivatives of this compound, SH-19027 and SHA-035, have been observed to increase the expression of p21, a cyclin-dependent kinase inhibitor, in colorectal cancer cells, leading to G2/M arrest.[3]

  • Initiation of Programmed Cell Death: this compound derivatives trigger programmed cell death in a manner that is dependent on the cancer cell type.

    • Apoptosis: In colorectal cancer cells, synthetic derivatives SH-19027 and SHA-035 have been shown to induce apoptosis, a well-characterized form of programmed cell death.[2][3]

    • Caspase-Independent Cell Death & Ferroptosis: In contrast, in human breast cancer cells, derivatives SH-17059 and SH-19021 induce a caspase-independent form of cell death.[1][4] Evidence strongly points towards the involvement of ferroptosis, an iron-dependent process characterized by the accumulation of lipid peroxides.[1][4] This is supported by the observation that these derivatives increase the generation of reactive oxygen species (ROS) and lipid peroxidation, and reduce the expression of glutathione (B108866) peroxidase 4 (GPX4), a key negative regulator of ferroptosis.[5] The proposed mechanism involves the inhibition of ferrochelatase (FECH), the terminal enzyme in the heme biosynthesis pathway, leading to a downregulation of heme.[1][4] This is further evidenced by the increased expression of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), indicative of heme depletion.[4][5]

  • Anti-Angiogenic Effects: this compound exhibits potent anti-angiogenic properties by directly targeting endothelial cells, which are crucial for the formation of new blood vessels that supply tumors.[6][7] It inhibits the proliferation, migration, and tube formation of endothelial cells.[6][7] While the precise molecular targets in this process are still under investigation, it is hypothesized that this compound may interfere with key signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.[1]

Quantitative Data Summary

The cytotoxic and anti-proliferative activities of this compound and its synthetic derivatives have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

CompoundCell LineCancer TypeAssayIC50 / GI50Citation
This compound (natural)HUVECs-Proliferation Assay1.5 µM[8]
This compound (synthetic)HUVECs-alamarBlue Assay377 nM[8]
This compound (synthetic)HRECs-alamarBlue Assay217 nM[8]
SH-19027HCT116ColorectalCell Viability AssayApprox. 0.1 µM (at 72h)[8]
SHA-035HCT116ColorectalCell Viability AssayApprox. 0.1 µM (at 72h)[8]
SH-19027LoVoColorectalCell Viability AssayApprox. 0.1 µM (at 72h)[8]
SHA-035LoVoColorectalCell Viability AssayApprox. 0.1 µM (at 72h)[8]
SH-17059T47DBreastCell Viability AssayApprox. 0.1 µM[2]
SH-19021T47DBreastCell Viability AssayApprox. 0.1 µM[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

G cluster_this compound This compound Derivatives cluster_cell_cycle Cell Cycle Progression This compound This compound Derivatives p21 p21 This compound->p21 upregulates cdc2 cdc2 This compound->cdc2 downregulates G2M G2/M Phase p21->G2M inhibits cdc2->G2M promotes Proliferation Cell Proliferation G2M->Proliferation leads to

This compound-induced G2/M cell cycle arrest pathway.

G cluster_this compound This compound Derivatives cluster_ferroptosis Ferroptosis Pathway This compound This compound Derivatives (SH-17059, SH-19021) FECH Ferrochelatase (FECH) This compound->FECH inhibits GPX4 GPX4 This compound->GPX4 downregulates ROS Lipid ROS Accumulation This compound->ROS induces Heme Heme Synthesis FECH->Heme promotes HO1_ALAS1 HO-1, ALAS1 Heme->HO1_ALAS1 feedback upregulation GPX4->ROS inhibits Ferroptosis Ferroptosis ROS->Ferroptosis induces

Proposed signaling pathway for this compound-induced ferroptosis.

G cluster_workflow Target Identification Workflow Lysate Cell Lysate Preparation Incubation Incubation & Affinity Pulldown Lysate->Incubation Beads This compound-conjugated Beads Beads->Incubation Wash Washing Steps Incubation->Wash Elution Elution of Bound Proteins Wash->Elution Analysis SDS-PAGE & Mass Spectrometry Elution->Analysis Identification Target Protein Identification Analysis->Identification

Workflow for this compound target identification using affinity chromatography.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability following treatment with this compound or its derivatives.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, T47D) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment.

  • Cell Treatment: Treat cells with this compound derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.[6]

  • Cell Seeding: Seed human endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives.[6]

  • Incubation: Incubate the plate at 37°C for 4-6 hours to allow for the formation of tube-like structures.[6]

  • Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as tube length and the number of branch points.

Conclusion

This compound and its synthetic derivatives represent a promising class of anti-cancer compounds with a well-defined, multi-faceted mechanism of action. Their ability to induce cell cycle arrest, trigger programmed cell death through distinct pathways in different cancer types, and inhibit angiogenesis underscores their potential for further development as therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this potent homoisoflavanone.

References

Cremastranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone is a naturally occurring homoisoflavanone that has garnered significant attention in the scientific community for its potent anti-angiogenic and anti-cancer properties. First isolated from the pseudobulbs of the orchid Cremastra appendiculata, this molecule has demonstrated the ability to inhibit key processes in tumor growth and angiogenesis.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action.

Discovery and Structure

This compound, chemically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, was first reported as a potent inhibitor of angiogenesis by H. J. Kwon and colleagues.[2] The structure of this compound was elucidated through spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. The first total synthesis of racemic this compound was achieved in six steps with an overall yield of 26.8%.[3]

Natural Sources

This compound has been isolated from a variety of plant species, primarily within the Orchidaceae and Hyacinthaceae families. The most well-documented and principal source for its isolation in scientific research is the pseudobulb of Cremastra appendiculata (D. Don) Makino, a terrestrial orchid utilized in traditional East Asian medicine.

Other reported plant sources include:

  • Muscari armeniacum[2]

  • Chionodoxa luciliae[2]

  • Scilla natalensis[2]

  • Merwilla plumbea[2]

Quantitative Data

The yield of this compound from its natural sources can vary. While specific yields of the pure compound are not always reported, one study on the microwave-assisted extraction of active ingredients from Cremastra appendiculata reported a total extract yield of 12.83%. It is important to note that this figure represents the entire extract and not the purified this compound.

The biological activity of this compound and its synthetic derivatives has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibitory concentration (GI50) are key metrics of its potency.

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Synthetic this compoundHUVEC-~0.377 (GI50)[4]
SH-19027 (derivative)HCT116Colorectal Cancer0.057[5]
SH-19027 (derivative)LoVoColorectal Cancer0.048[5]
SHA-035 (derivative)HCT116Colorectal Cancer0.042[5]
SHA-035 (derivative)LoVoColorectal Cancer0.035[5]
SH-17059 (derivative)T47DBreast Cancer~0.1[5]
SH-17059 (derivative)ZR-75-1Breast Cancer~0.1[5]
SH-19021 (derivative)T47DBreast Cancer~0.1[5]
SH-19021 (derivative)ZR-75-1Breast Cancer~0.1[5]

Experimental Protocols

Isolation and Purification of this compound from Cremastra appendiculata

This protocol describes a general method for the isolation and purification of this compound from the pseudobulbs of Cremastra appendiculata.

1. Plant Material Preparation:

  • Collect fresh pseudobulbs of Cremastra appendiculata.

  • Wash the pseudobulbs thoroughly with water to remove any dirt and debris.

  • Air-dry the plant material in a well-ventilated area until completely dry.

  • Grind the dried pseudobulbs into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 72 hours.

  • Replace the solvent every 24 hours to ensure efficient extraction.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract in water.

  • Perform successive partitioning with solvents of increasing polarity: petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction is typically enriched with homoisoflavanones, including this compound.

  • Concentrate the ethyl acetate fraction under reduced pressure.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Monitor the collected fractions using thin-layer chromatography (TLC).

    • Combine the fractions containing compounds with similar TLC profiles to this compound.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the this compound-containing fractions on a Sephadex LH-20 column.

    • Elute the column with methanol to remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Achieve final purification using preparative HPLC on a C18 column.

    • Use a gradient of methanol and water as the mobile phase.

    • Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound as this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparing the data with published literature values.

Cell Viability Assay (WST-1 Assay)

This protocol is used to assess the cytotoxic effects of this compound and its derivatives and to determine their half-maximal inhibitory concentration (IC50).[6][7]

1. Cell Seeding:

  • Seed cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO, typically below 0.1%).

3. Incubation:

  • Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

4. WST-1 Reagent Addition:

  • Following the incubation period, add 10 µL of WST-1 (Water Soluble Tetrazolium salt) reagent to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C.

5. Absorbance Measurement:

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.

  • Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader. A reference wavelength of 630 nm is typically used for background subtraction.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using appropriate software.

Cell Cycle Analysis using Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound or its derivatives.[8][9][10][11]

1. Cell Treatment and Harvesting:

  • Treat cells with the desired concentration of the this compound derivative for the appropriate time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

2. Fixation:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Add the ethanol dropwise to prevent cell clumping.

  • Incubate the cells for at least 2 hours at 4°C (or overnight).

3. Staining:

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of RNA.

  • Incubate the cells in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 617 nm).

  • Collect data from a sufficient number of cells (e.g., 10,000-20,000 events).

5. Data Analysis:

  • Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

This compound and its derivatives exert their anti-proliferative effects in part by inducing cell cycle arrest at the G2/M phase.[1][5] A key mechanism in this process is the upregulation of the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of the Cyclin B1/CDK1 complex, which is crucial for the transition of cells from the G2 phase to the M phase (mitosis).

Visualizations

Caption: this compound-induced G2/M cell cycle arrest pathway.

Isolation_Workflow start Start: Pseudobulbs of Cremastra appendiculata prep Preparation: Wash, Dry, Grind start->prep extraction Extraction: 95% Ethanol Maceration (72h) prep->extraction concentration1 Concentration: Rotary Evaporation extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning: Petroleum Ether, Ethyl Acetate, n-Butanol crude_extract->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate concentration2 Concentration ethyl_acetate->concentration2 silica_gel Silica Gel Column Chromatography: Chloroform/Methanol Gradient concentration2->silica_gel sephadex Sephadex LH-20 Column Chromatography: Methanol Elution silica_gel->sephadex prep_hplc Preparative HPLC: C18 Column, Methanol/Water Gradient sephadex->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Cell_Viability_Workflow start Start: Seed Cells in 96-well Plate treatment Treatment: Add serial dilutions of this compound start->treatment incubation Incubation: 24-72 hours treatment->incubation wst1_addition Add WST-1 Reagent incubation->wst1_addition incubation2 Incubation: 2-4 hours wst1_addition->incubation2 measurement Measure Absorbance at 450 nm incubation2->measurement analysis Data Analysis: Calculate % Viability and IC50 measurement->analysis end End: Determine Cytotoxicity analysis->end

Caption: Experimental workflow for a WST-1 cell viability assay.

References

Cremastranone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone is a naturally occurring homoisoflavanone that has garnered significant interest in the scientific community due to its potent anti-angiogenic and anti-cancer properties. Isolated from plants such as Cremastra appendiculata, this molecule has demonstrated the ability to inhibit key processes involved in tumor growth and angiogenesis-dependent diseases.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and biological activities, including detailed experimental protocols and an exploration of its mechanisms of action.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one. It belongs to the 3-benzyl-4-chromanone class of homoisoflavanones.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one[3]
Chemical Formula C₁₈H₁₈O₇[3]
Molecular Weight 346.34 g/mol [3]
CAS Number 107585-69-3 (racemic)[3]
Appearance Solid[4]
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695). Estimated solubility in DMSO is ~10 mg/mL.[5][6]
SMILES Code O=C1C(CC2=CC=C(OC)C(O)=C2)COC3=C1C(O)=C(OC)C(O)=C3[3]

Table 2: Spectroscopic Data for this compound

Data TypeValuesReference
¹H-NMR (CDCl₃) Not available in a compiled list.
¹³C-NMR (CDCl₃) Not available in a compiled list.
High-Resolution Mass Spectrometry (HRMS) of a derivative Ionization Mode: ESI+ Adduct: [M+H]⁺ Calculated m/z: 333.1025 Measured m/z: 333.1028 Formula: C₁₇H₁₇O₆ Ionization Mode: ESI+ Adduct: [M+Na]⁺ Calculated m/z: 355.0845 Measured m/z: 355.0849 Formula: C₁₇H₁₆NaO₆ Ionization Mode: ESI- Adduct: [M-H]⁻ Calculated m/z: 331.0869 Measured m/z: 331.0872 Formula: C₁₇H₁₅O₆[5]

Biological Activity and Mechanism of Action

This compound exhibits significant anti-proliferative and anti-angiogenic activities through multiple mechanisms.

Anti-proliferative Activity and Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of various cancer cells. A key mechanism is the induction of cell cycle arrest at the G2/M phase. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of the Cyclin B1/CDK1 complex, a crucial regulator of the G2/M transition.

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression This compound This compound p21 p21 This compound->p21 Upregulates CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 Inhibits G2_Phase G2 Phase M_Phase M Phase CyclinB1_CDK1->M_Phase Promotes G2_Phase->M_Phase Progression Cell_Cycle_Arrest Cell Cycle Arrest

Caption: this compound-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

This compound and its derivatives have been observed to induce apoptosis in cancer cells through distinct, cell-type-specific pathways. In colorectal cancer cells, apoptosis is triggered via a caspase-dependent pathway, involving the activation of initiator caspases (caspase-8, -9, -10) and executioner caspase-3. In contrast, in breast cancer cells, a caspase-independent, ferroptosis-like cell death is induced, characterized by the upregulation of heme oxygenase-1 (HO-1) and downregulation of glutathione (B108866) peroxidase 4 (GPX4).

Apoptosis_Pathway cluster_colorectal Colorectal Cancer Cells cluster_breast Breast Cancer Cells Cremastranone_Derivatives This compound Derivatives Caspase_8_9_10 Caspase-8, -9, -10 Cremastranone_Derivatives->Caspase_8_9_10 HO1 HO-1 Cremastranone_Derivatives->HO1 Upregulates GPX4 GPX4 Cremastranone_Derivatives->GPX4 Downregulates Caspase_3 Caspase-3 Caspase_8_9_10->Caspase_3 Activate Apoptosis_Colorectal Apoptosis Caspase_3->Apoptosis_Colorectal Ferroptosis Ferroptosis-like Cell Death HO1->Ferroptosis Promotes GPX4->Ferroptosis Inhibits

Caption: Dichotomous apoptotic pathways induced by this compound derivatives.

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[2] The anti-angiogenic effects are partly mediated by the inhibition of signaling pathways induced by vascular endothelial growth factor (VEGF).

Anti_Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream_Signaling->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits

Caption: Inhibition of VEGF signaling pathway by this compound.

Table 3: Cytotoxic Activity (IC₅₀) of this compound

Cell LineCancer TypeIC₅₀Reference
HUVEC -377 nM[2]
HCT116 Colorectal CarcinomaNot available
MCF-7 Breast AdenocarcinomaNot available
HepG2 Hepatocellular CarcinomaNot available

Experimental Protocols

Isolation of this compound from Cremastra appendiculata

A general workflow for the isolation of this compound involves solvent extraction followed by multiple chromatographic purification steps.

Isolation_Workflow Plant_Material Dried, powdered Cremastra appendiculata Extraction Maceration with 95% Ethanol Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate (B1210297) Fraction Fractionation->EtOAc_Fraction Silica_Gel_Chr Silica (B1680970) Gel Column Chromatography EtOAc_Fraction->Silica_Gel_Chr Sephadex_Chr Sephadex LH-20 Column Chromatography Silica_Gel_Chr->Sephadex_Chr Prep_HPLC Preparative HPLC Sephadex_Chr->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: The air-dried and powdered pseudobulbs of Cremastra appendiculata are extracted with 95% ethanol at room temperature.

  • Fractionation: The concentrated ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with this compound.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol (B129727).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol/water gradient.

Total Synthesis of (±)-Cremastranone

The first total synthesis of racemic this compound was achieved in six steps with an overall yield of 26.8%.

Synthesis_Workflow Start 4'-Benzyloxy-6'-hydroxy- 2',3'-dimethoxyacetophenone + Isovanillin (B20041) Step1 Aldol (B89426) Condensation Start->Step1 Chalcone (B49325) Chalcone Step1->Chalcone Step2 Catalytic Hydrogenation Chalcone->Step2 Dihydrochalcone (B1670589) Dihydrochalcone Step2->Dihydrochalcone Step3 Cyclization Precursor Formation Dihydrochalcone->Step3 Precursor Cyclization Precursor Step3->Precursor Step4 Formation of 4-Chromanone (B43037) Precursor->Step4 Chromanone 4-Chromanone Step4->Chromanone Step5 Selective Demethylation Chromanone->Step5 This compound (±)-Cremastranone Step5->this compound

Caption: Synthetic workflow for the total synthesis of this compound.

Detailed Protocol:

  • Aldol Condensation: 4'-Benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone and isovanillin undergo an aldol condensation in the presence of potassium hydroxide (B78521) in ethanol to yield a chalcone.

  • Catalytic Hydrogenation: The chalcone is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to produce the corresponding dihydrochalcone.

  • Cyclization Precursor Formation: The dihydrochalcone is reacted with N,N-Dimethylformamide dimethyl acetal (B89532) in refluxing toluene (B28343) to form the cyclization precursor.

  • Formation of 4-Chromanone: The precursor is treated to form the 4-chromanone ring structure.

  • Selective Demethylation: The final step involves selective demethylation using a reagent like trimethylsilyl (B98337) iodide (TMSI) to yield (±)-Cremastranone. Purification at each step is typically performed using column chromatography.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be determined using a colorimetric MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a DMSO stock, diluted with culture medium) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.[1]

Conclusion

This compound is a promising natural product with well-documented anti-proliferative and anti-angiogenic properties. Its mechanisms of action, involving cell cycle arrest and induction of apoptosis, make it an attractive candidate for further investigation in the development of novel cancer therapeutics. The detailed protocols provided in this guide for its isolation, synthesis, and biological evaluation will be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its molecular targets and to optimize its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity and Targets of Cremastranone

Introduction

This compound is a naturally occurring homoisoflavanone that has been isolated from plants such as Cremastra appendiculata.[1][2] Chemically identified as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, it belongs to the 3-benzyl-4-chromanone class of compounds.[2][3] In recent years, this compound and its synthetic derivatives have garnered significant scientific interest due to their potent biological activities, particularly in the fields of oncology and ophthalmology.[2][4]

These compounds have demonstrated significant anti-proliferative, anti-angiogenic, and pro-apoptotic effects across various cancer models.[1] While the natural compound shows promise, research has also focused on synthetic analogues to improve pharmacological properties such as bioavailability.[4] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, its molecular targets, and the signaling pathways it modulates. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for ongoing research and drug development.

Biological Activities and Efficacy

The primary biological activities of this compound and its synthetic derivatives are centered on their anticancer and anti-angiogenic properties.[1][5] These effects are achieved through the modulation of fundamental cellular processes including cell cycle progression, programmed cell death, and the formation of new blood vessels.[1]

Anticancer Activity

This compound derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines, including colorectal and breast cancer.[3][6] The mechanism of action is cell-type dependent, involving the induction of cell cycle arrest and distinct programmed cell death pathways.[1][6]

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1][7] It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Retinal Endothelial Cells (HRECs).[3][7] The anti-angiogenic effects may be mediated by interfering with key signaling pathways, including those activated by Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

Data Presentation: Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values for this compound and its synthetic derivatives across various cell lines. These values highlight the potent, often nanomolar, efficacy of these compounds.

CompoundCell LineCancer Type / Cell TypeAssay TypeIC₅₀ / GI₅₀Citation
This compound (Natural) HUVECsEndothelialProliferation Assay1.5 µM[5][7]
This compound (Synthetic) HUVECsEndothelialalamarBlue Assay377 nM[5][7]
This compound (Synthetic) HRECsEndothelialalamarBlue Assay217 nM[5]
SH-19027 HCT116ColorectalCell Viability Assay~0.1 µM (at 72h)[5]
SHA-035 HCT116ColorectalCell Viability Assay~0.1 µM (at 72h)[5]
SH-19027 LoVoColorectalCell Viability Assay~0.1 µM (at 72h)[5]
SHA-035 LoVoColorectalCell Viability Assay~0.1 µM (at 72h)[5]
SH-17059 T47DBreastCell Viability AssayPotent Inhibition[6]
SH-19021 T47DBreastCell Viability AssayPotent Inhibition[6]
SH-17059 ZR-75-1BreastCell Viability AssayPotent Inhibition[6]
SH-19021 ZR-75-1BreastCell Viability AssayPotent Inhibition[6]

Molecular Targets and Signaling Pathways

The anticancer effects of this compound are a result of its interaction with multiple signaling pathways that control cell proliferation and survival.

Induction of G2/M Cell Cycle Arrest

A primary mechanism of this compound's anti-proliferative effect is the induction of cell cycle arrest at the G2/M transition phase.[1][3] This is observed in both colorectal and breast cancer cells.[1] This cell cycle blockade is associated with the increased expression of the cyclin-dependent kinase inhibitor p21.[3][8]

G2_M_Arrest_Pathway cluster_cell Cancer Cell This compound This compound Derivatives p21 p21 Expression (Upregulation) This compound->p21 induces CDK1 CDK1 Activity (Inhibition) p21->CDK1 inhibits G2M G2/M Phase Progression CDK1->G2M promotes Arrest Cell Cycle Arrest CDK1->Arrest progression blocked

This compound-induced G2/M cell cycle arrest pathway.
Induction of Programmed Cell Death

This compound and its derivatives trigger programmed cell death through distinct mechanisms depending on the cancer type.

4.2.1 Apoptosis in Colorectal Cancer In colorectal cancer cell lines like HCT116 and LoVo, synthetic derivatives SH-19027 and SHA-035 induce apoptosis.[3][6] This is a caspase-dependent process, confirmed by the detection of cleaved PARP and activated caspases 3, 8, 9, and 10.[9]

Apoptosis_Pathway cluster_cell Colorectal Cancer Cell This compound This compound Derivatives (SH-19027, SHA-035) Caspases Activation of Caspases 8, 9, 10 This compound->Caspases Caspase3 Activation of Caspase 3 Caspases->Caspase3 PARP Cleavage of PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Apoptosis induction in colorectal cancer cells.

4.2.2 Ferroptosis in Breast Cancer In contrast, in human breast cancer cells, derivatives such as SH-17059 and SH-19021 induce a caspase-independent form of cell death.[6][10] Strong evidence points towards ferroptosis, an iron-dependent mechanism characterized by the accumulation of lipid peroxides.[1][10] The proposed mechanism involves the inhibition of ferrochelatase (FECH), the terminal enzyme in heme biosynthesis.[1][10] This inhibition leads to an increase in heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), resulting in iron accumulation.[10][11] Concurrently, a reduction in the antioxidant enzyme glutathione (B108866) peroxidase 4 (GPX4) promotes lipid peroxidation, culminating in cell death.[10][11]

Ferroptosis_Pathway cluster_cell Breast Cancer Cell This compound This compound Derivatives (SH-17059, SH-19021) FECH FECH Inhibition This compound->FECH inhibits GPX4 GPX4 Expression (Downregulation) This compound->GPX4 reduces Heme Heme Synthesis (Downregulation) FECH->Heme leads to HO1_ALAS1 HO-1 & ALAS1 (Upregulation) Heme->HO1_ALAS1 induces Iron Iron Accumulation HO1_ALAS1->Iron causes Lipid_ROS Lipid Peroxidation Iron->Lipid_ROS promotes GPX4->Lipid_ROS normally prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Proposed ferroptosis pathway in breast cancer cells.
Direct Target Identification

While downstream effects are well-documented, the direct molecular targets of this compound are still under investigation.[8] Elucidating these primary binding partners is crucial for a complete understanding of its mechanism of action. Advanced proteomics-based techniques have been proposed for this purpose.[8]

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (WST-1 or alamarBlue)

This protocol assesses the effect of this compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][12]

  • 1. Cell Seeding: Plate cancer cells (e.g., HCT116, T47D) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • 2. Compound Treatment: Prepare serial dilutions of this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium or a vehicle control (e.g., DMSO).

  • 3. Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours).[12]

  • 4. Reagent Addition: Add WST-1 or alamarBlue reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • 5. Data Acquisition: Measure the absorbance (for WST-1) or fluorescence (for alamarBlue) using a microplate reader.

  • 6. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate (24-72 hours) B->C D 4. Add Viability Reagent (e.g., WST-1) C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance/ Fluorescence E->F G 7. Calculate % Viability and IC50 F->G

Workflow for a typical cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.

  • 1. Cell Treatment: Culture cells in 6-well plates and treat with this compound derivatives or vehicle control for a specified time (e.g., 24 hours).

  • 2. Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold Phosphate-Buffered Saline (PBS), and collect the cell pellet by centrifugation.

  • 3. Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • 4. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • 5. Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • 6. Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.[3]

Target Identification by Affinity Chromatography

This probe-based proteomic approach is used to isolate and identify direct binding partners of this compound from the cellular proteome.[8]

  • 1. Probe Synthesis: Chemically synthesize a this compound analogue that incorporates a linker for immobilization.

  • 2. Immobilization: Covalently attach the linker-modified this compound to solid-phase beads (e.g., NHS-activated Sepharose) to create "this compound beads". Control beads are prepared similarly without the compound.[8]

  • 3. Lysate Preparation: Prepare a total protein lysate from the cancer cell line of interest.

  • 4. Affinity Pulldown: Incubate the cell lysate with the this compound beads and control beads. Proteins that directly bind to this compound will be captured.

  • 5. Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.

  • 6. Elution: Elute the captured proteins from the beads using a competitive ligand or a denaturing buffer (e.g., SDS-PAGE loading buffer).[8]

  • 7. Protein Identification: Identify the eluted proteins using mass spectrometry (MS) and compare the results from the this compound beads to the control beads to identify specific binding partners.[8]

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Immobilize this compound on Sepharose Beads C Incubate Lysate with Beads A->C B Prepare Cancer Cell Lysate B->C D Wash away non-binding proteins C->D E Elute bound proteins D->E F Identify Proteins by Mass Spectrometry E->F G Determine Specific Binding Targets F->G

Workflow for target identification via affinity chromatography.

Conclusion and Future Directions

This compound and its synthetic derivatives are a promising class of compounds with potent anticancer and anti-angiogenic activities.[4] Their multifaceted mechanism of action involves inducing cell cycle arrest and programmed cell death through diverse pathways like apoptosis and ferroptosis.[1] This makes them attractive candidates for further preclinical and clinical development.

Future research should focus on several key areas:

  • Definitive Target Identification: Utilizing unbiased, robust methods like CETSA and affinity chromatography coupled with mass spectrometry to identify the direct molecular targets.[8]

  • In Vivo Efficacy: Evaluating the most potent derivatives in relevant animal models of cancer and ocular diseases to establish in vivo efficacy and safety profiles.

  • Structure-Activity Relationship (SAR): Continued synthetic chemistry efforts to optimize the structure for improved potency, selectivity, and pharmacokinetic properties.[12]

  • Combination Therapies: Investigating the potential of this compound derivatives to synergize with existing chemotherapeutic agents or targeted therapies.

A deeper understanding of the molecular pharmacology of this compound will be crucial in translating its therapeutic promise into effective treatments for patients.

References

In-Vitro Anti-Angiogenic Effects of Cremastranone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development and wound healing.[1] However, pathological angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and age-related macular degeneration.[1] Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy. This compound, a homoisoflavanone first isolated from Cremastra appendiculata, has demonstrated significant anti-angiogenic properties in various in-vitro models.[2][3] This technical guide provides a comprehensive overview of the in-vitro anti-angiogenic effects of this compound, detailing quantitative data, experimental methodologies, and the underlying signaling pathways. Synthetic this compound has been shown to effectively inhibit the proliferation, migration, and tube formation of human retinal microvascular endothelial cells (HRECs) and human umbilical vein endothelial cells (HUVECs).[1][4]

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of synthetic this compound has been quantified in several key in-vitro assays. The data consistently shows a dose-dependent inhibition of critical angiogenic processes.

Table 1: Inhibition of Endothelial Cell Proliferation
Cell LineAssayParameterValueReference
HUVECsalamarBlue® AssayGI₅₀377 nM[2]
HRECsalamarBlue® AssayGI₅₀ (complete medium)217 nM[2]
HRECsProliferation Assay~20% inhibitionat 0.1 µM[1]
HRECsProliferation Assay~40% inhibitionat 1 µM[1]
HRECsProliferation Assay~60% inhibitionat 10 µM[1]

Note: The percentage of inhibition for the HRECs proliferation assay is estimated from graphical data presented in the referenced literature.[1]

Table 2: Inhibition of Endothelial Cell Tube Formation
Cell LineAssayThis compound ConcentrationObserved Effect (Tubule Length)Reference
HRECsMatrigel Tube Formation0.1 µM~25% inhibition[1]
HRECsMatrigel Tube Formation1 µM~50% inhibition[1]
HRECsMatrigel Tube Formation10 µM~90% inhibition[1]

Note: The percentage of inhibition for tube formation is estimated from graphical data presented in the referenced literature.[1] this compound was also found to reduce the number of polygons formed in a dose-dependent manner.[4]

Table 3: Inhibition of Endothelial Cell Migration

While specific quantitative data for migration inhibition is not detailed in the reviewed literature, it is established that this compound effectively inhibits the migration of HRECs in a scratch-wound assay in a dose-dependent fashion.[2][4]

Experimental Protocols

This section details the methodologies for the key in-vitro assays used to characterize the anti-angiogenic effects of this compound.

Endothelial Cell Proliferation Assay (alamarBlue®)

This assay quantitatively measures the proliferation of endothelial cells in the presence of this compound.[2]

  • Cell Culture: HUVECs or HRECs are seeded in 96-well plates at a density of 2,500 cells/well in their respective complete growth medium and allowed to adhere overnight.[2]

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[2]

  • Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • alamarBlue® Addition: After the incubation period, alamarBlue® reagent is added to each well (typically 10% of the culture volume) and incubated for another 4 hours.[2]

  • Measurement: Fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]

  • Data Analysis: The fluorescence intensity is proportional to the number of viable, proliferating cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value is calculated from the dose-response curve.[2]

Endothelial Cell Migration Assay (Scratch-Wound Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells.[2]

  • Cell Seeding: HRECs are seeded in a culture plate and grown to confluence.[2]

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.[2]

  • Treatment: The cells are then incubated with fresh medium containing different concentrations of this compound or a vehicle control.[2]

  • Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 12 or 24 hours) using an inverted microscope.[2]

  • Data Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time. The percentage of wound closure is calculated and compared between treated and control groups.[2]

Endothelial Cell Tube Formation Assay (Matrigel Assay)

This assay evaluates the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.[2][3]

  • Matrigel Coating: A 96-well plate is coated with Matrigel® Basement Membrane Matrix and allowed to solidify at 37°C for 30 minutes.[2]

  • Cell Seeding: HRECs are harvested, resuspended in medium containing various concentrations of this compound or vehicle control, and seeded onto the Matrigel-coated wells (e.g., 1.5 x 10⁴ cells/well).[2]

  • Incubation: The plate is incubated at 37°C for 4-6 hours to allow for the formation of tube-like structures.[2]

  • Visualization and Quantification: After incubation, the tube-like structures are examined under an inverted microscope and images are captured. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of polygons formed using image analysis software.[1][4]

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanism of this compound is still under investigation, evidence suggests that its anti-angiogenic effects are mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] VEGF is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells, triggering downstream signaling cascades that are crucial for angiogenesis.[1][5]

VEGF Signaling Pathway and Putative Inhibition by this compound

The binding of VEGF to VEGFR2 initiates a signaling cascade involving key pathways such as the PI3K/Akt and MAPK/ERK pathways.[1] These pathways promote endothelial cell proliferation, migration, and survival.[1][6] It is hypothesized that this compound exerts its anti-angiogenic effects by interfering with this signaling cascade.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K P RAS RAS VEGFR2->RAS P Akt Akt PI3K->Akt P Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->VEGFR2 Experimental_Workflow cluster_setup Experimental Setup cluster_assays In-Vitro Angiogenesis Assays cluster_analysis Data Analysis EC_Culture Endothelial Cell Culture (HUVECs or HRECs) Proliferation Proliferation Assay (alamarBlue®) EC_Culture->Proliferation Migration Migration Assay (Scratch-Wound) EC_Culture->Migration Tube_Formation Tube Formation Assay (Matrigel) EC_Culture->Tube_Formation Compound_Prep This compound Preparation (Serial Dilutions) Compound_Prep->Proliferation Compound_Prep->Migration Compound_Prep->Tube_Formation Data_Quant Quantification of - Cell Viability (GI₅₀) - Wound Closure - Tube Length Proliferation->Data_Quant Migration->Data_Quant Tube_Formation->Data_Quant Conclusion Assessment of Anti-Angiogenic Activity Data_Quant->Conclusion

References

Cremastranone's Role in Inhibiting Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cremastranone, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, and its synthetic derivatives have emerged as a promising class of compounds in oncology research.[1][2] These molecules exhibit potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a variety of cancer models.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer activity of this compound and its analogues, with a focus on their impact on cell cycle regulation, induction of programmed cell death, and inhibition of angiogenesis. This document consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved to support further investigation and drug development efforts.

Core Mechanisms of Action

The anti-neoplastic activity of this compound and its derivatives is multifaceted, primarily converging on three key cellular processes:

  • Induction of Cell Cycle Arrest: A primary mechanism of action is the ability to halt cell cycle progression at the G2/M transition phase in both colorectal and breast cancer cells.[1]

  • Initiation of Programmed Cell Death: this compound derivatives trigger programmed cell death in cancer cells through distinct, context-dependent pathways, including apoptosis and ferroptosis.[1][3]

  • Suppression of Angiogenesis: These compounds exhibit potent anti-angiogenic properties by targeting endothelial cells, which are crucial for the formation of new blood vessels that supply tumors.[1][2]

Quantitative Analysis of Anti-Proliferative Activity

The cytotoxic efficacy of this compound and its synthetic derivatives has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. Notably, synthetic derivatives of this compound demonstrate significant potency, often in the nanomolar range.[2][4]

Table 1: Comparative Cytotoxicity of this compound and its Synthetic Analogues

CompoundCell LineCancer TypeAssayActivity (IC50/GI50)Reference
This compoundHUVEC-ProliferationGI50: 377 nM[2]
This compoundHREC-ProliferationGI50: 217 nM[2]
SH-19027HCT116Colorectal CancerCell Viability0.057 µM[4]
SH-19027LoVoColorectal CancerCell Viability0.048 µM[4]
SHA-035HCT116Colorectal CancerCell Viability0.042 µM[4]
SHA-035LoVoColorectal CancerCell Viability0.035 µM[4]
SH-17059T47DBreast CancerCell Viability~0.1 µM[4]
SH-17059ZR-75-1Breast CancerCell Viability~0.1 µM[4]
SH-19021T47DBreast CancerCell Viability~0.1 µM[4]
SH-19021ZR-75-1Breast CancerCell Viability~0.1 µM[4]
SH-19027T47DBreast CancerCell Viability> 1 µM[4]
SH-19027ZR-75-1Breast CancerCell Viability> 1 µM[4]
SHA-035T47DBreast CancerCell Viability> 1 µM[4]
SHA-035ZR-75-1Breast CancerCell Viability> 1 µM[4]

Signaling Pathways of this compound Derivatives

This compound and its analogues exert their anti-cancer effects by modulating key signaling pathways that control cell cycle progression and cell death.

Induction of G2/M Cell Cycle Arrest

In both colorectal and breast cancer cells, this compound derivatives induce cell cycle arrest at the G2/M phase.[1][3] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, the synthetic analogues SH-19027 and SHA-035 have been shown to increase the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor, and decrease the expression of CDK1, a critical kinase for the G2/M transition.[3][5]

G2M_Arrest_Pathway This compound This compound Derivatives (SH-19027, SHA-035) p21 p21 (CDK Inhibitor) This compound->p21 Upregulates CDK1 CDK1 This compound->CDK1 Downregulates p21->CDK1 Inhibits G2M G2/M Transition CDK1->G2M Promotes Arrest G2/M Arrest G2M->Arrest

This compound-induced G2/M cell cycle arrest pathway.
Induction of Programmed Cell Death

This compound derivatives trigger programmed cell death through distinct mechanisms depending on the cancer cell type.

In colorectal cancer cell lines, such as HCT116 and LoVo, the synthetic derivatives SH-19027 and SHA-035 have been shown to induce apoptosis, a caspase-dependent form of programmed cell death.[1][5]

Apoptosis_Pathway This compound This compound Derivatives (SH-19027, SHA-035) Apoptosis_Markers Apoptosis-Associated Markers This compound->Apoptosis_Markers Upregulates Apoptosis Apoptosis Apoptosis_Markers->Apoptosis Induces

Apoptosis induction in colorectal cancer cells.

In contrast to their action in colorectal cancer, this compound derivatives SH-17059 and SH-19021 induce a caspase-independent form of cell death in human breast cancer cells, with strong evidence suggesting the involvement of ferroptosis.[1] This iron-dependent process is characterized by the accumulation of lipid peroxides.[1] The proposed mechanism involves the dysregulation of iron metabolism, an increase in reactive oxygen species (ROS) and lipid peroxidation, and a reduction in glutathione (B108866) peroxidase 4 (GPX4) expression.[3] These derivatives have also been shown to increase the expression of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1).[3]

Ferroptosis_Pathway This compound This compound Derivatives (SH-17059, SH-19021) HO1_ALAS1 HO-1 & ALAS1 This compound->HO1_ALAS1 Upregulates GPX4 GPX4 This compound->GPX4 Downregulates ROS ROS & Lipid Peroxidation GPX4->ROS Inhibits Ferroptosis Ferroptosis ROS->Ferroptosis Induces

Proposed signaling pathway for this compound-induced ferroptosis.
Inhibition of Angiogenesis

This compound and its analogues exhibit potent anti-angiogenic properties by targeting key signaling pathways involved in the formation of new blood vessels.[2] The synthetic analogue SH-11052 has been shown to inhibit angiogenic activity by blocking pathways mediated by Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF).[2][5]

Angiogenesis_Inhibition_Pathway This compound This compound Analogue (SH-11052) TNF_VEGF TNF-α & VEGF Signaling This compound->TNF_VEGF Inhibits Angiogenesis Angiogenesis TNF_VEGF->Angiogenesis Promotes Inhibition Inhibition of Angiogenesis Angiogenesis->Inhibition

Inhibition of TNF-α and VEGF signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mechanism of action of this compound and its derivatives.

Cell Viability Assay (MTT/WST Assay)

Principle: To determine the cytotoxic effects of this compound derivatives, cell viability is assessed using a tetrazolium salt-based assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (Water Soluble Tetrazolium salt).[1][6] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of this compound derivatives or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[1][2]

  • Reagent Addition: After the treatment period, MTT or WST solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[1][2]

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST) using a microplate reader.[1][3]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[7]

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treatment Treat with this compound Derivatives Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Add_Reagent Add MTT/WST Reagent Incubation->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure Measure Absorbance Incubate_Reagent->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

Workflow for Cell Viability Assay.
Cell Cycle Analysis

Principle: To determine the effect of this compound on cell cycle distribution, flow cytometry analysis of propidium (B1200493) iodide (PI)-stained cells is performed.[1] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the DNA content.

Protocol Outline:

  • Cell Treatment: Cells are treated with this compound derivatives for a specified time.[1]

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[1][6]

  • Staining: Fixed cells are washed and then incubated with a solution containing PI and RNase A to ensure only DNA is stained.[1][6]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.[1]

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[1]

Cell_Cycle_Analysis_Workflow Start Treat Cells with This compound Derivatives Harvest Harvest and Fix Cells in Ethanol Start->Harvest Stain Stain with Propidium Iodide (PI) & RNase A Harvest->Stain Analyze Analyze DNA Content by Flow Cytometry Stain->Analyze Quantify Quantify Cell Cycle Phase Distribution Analyze->Quantify

Workflow for Cell Cycle Analysis.
Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Protocol Outline:

  • Protein Extraction: Cells are treated with this compound derivatives, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.[2]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p21, CDK1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[2]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Conclusion

This compound and its synthetic analogues represent a promising class of compounds with significant potential for the development of novel anti-cancer therapies.[2] Their multi-faceted mechanism of action, targeting cancer cell proliferation, survival, and the tumor microenvironment through the inhibition of angiogenesis, makes them attractive candidates for further preclinical and clinical investigation.[2] The continued exploration of structure-activity relationships and the optimization of their pharmacological properties will be crucial in translating the therapeutic promise of these compounds into effective treatments for cancer patients.[2]

References

Preclinical Insights into Cremastranone Derivatives: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Early Preclinical Research on Novel Cremastranone Analogs for Drug Development Professionals

Introduction

This compound, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, has emerged as a promising scaffold in oncology research due to its inherent anti-angiogenic and anti-proliferative properties.[1][2][3][4] However, limitations such as poor oral bioavailability and rapid metabolism have prompted the development of synthetic derivatives to enhance its therapeutic potential.[5][6] This technical guide provides a comprehensive overview of the foundational preclinical studies on a series of novel this compound derivatives, detailing their cytotoxic effects, mechanisms of action, and the experimental protocols employed in their evaluation. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel cancer therapeutics.

Data Presentation: Cytotoxic Activity of this compound Derivatives

Early preclinical evaluations have demonstrated that several synthetic derivatives of this compound exhibit potent cytotoxic effects against various human cancer cell lines, particularly colorectal and breast cancer.[2] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Notably, derivatives such as SH-19027 and SHA-035 have shown efficacy at nanomolar concentrations.[7]

CompoundCell LineIC₅₀ (nM)Reference
SH-19027HCT116~100-200[3]
LoVo~100-200[3]
SHA-035HCT116~50-100[3]
LoVo~50-100[3]
CompoundModificationCell LineIC50 (µM)Reference
This compoundNatural ProductHUVEC0.377[8]
SH-170595,6,7-trimethoxy, 3'-hydroxy, 4'-methoxyHCT116~0.1[8]
LoVo~0.1[8]
T47D<0.1[8]
ZR-75-1~0.1[8]
SH-19017A-ring: C6-OH instead of OMeHCT116>1[8]
LoVo>1[8]
T47D>1[8]
ZR-75-1>1[8]
SH-19021A-ring: C6-cyclopropylmethoxy instead of OMeHCT116~0.1[8]
LoVo~0.1[8]
T47D<0.1[8]
ZR-75-1~0.1[8]

Mechanisms of Action

The anti-cancer effects of the active this compound derivatives are primarily attributed to two key mechanisms: the induction of cell cycle arrest and the activation of programmed cell death, including apoptosis and ferroptosis.[2][9]

Cell Cycle Arrest at the G2/M Phase

A significant mechanism of action for this compound derivatives is their ability to halt the cell cycle at the G2/M transition phase in both colorectal and breast cancer cells.[1][7] This arrest is mediated by the modulation of key cell cycle regulatory proteins.[1] Treatment with derivatives SH-19027 and SHA-035 has been shown to increase the proportion of cells in the G2/M phase.[7]

Induction of Programmed Cell Death

This compound and its derivatives trigger programmed cell death in cancer cells through multiple pathways.

  • Apoptosis: In colorectal cancer cell lines, synthetic derivatives have been shown to induce apoptosis.[1][7] The treatment with SH-19027 and SHA-035 led to an increase in the apoptotic cell population and the expression of apoptosis-associated markers.[10]

  • Ferroptosis: Evidence also points towards the involvement of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1][11] The proposed mechanism involves the inhibition of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[1] In breast cancer cells, the derivatives SH-17059 and SH-19021 were found to induce caspase-independent cell death with characteristics of ferroptosis, including increased reactive oxygen species (ROS) generation and lipid peroxidation.[12]

Anti-Angiogenic Effects

This compound and its analogs also exhibit potent anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[1] The synthetic analog SH-11052 has been demonstrated to block pathways mediated by Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF), which are key drivers of angiogenesis.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of this compound and its synthetic analogs.

Cell Viability Assay (WST Assay)

This assay is used to determine the cytotoxic effects of the this compound derivatives on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • WST Reagent Addition: A Water Soluble Tetrazolium salt (WST) reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the WST reagent into a formazan (B1609692) dye.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle following treatment with this compound derivatives.

  • Cell Treatment and Harvesting: Cells are treated with the desired compound and then harvested by trypsinization.

  • Fixation: The cells are washed with Phosphate Buffered Saline (PBS) and fixed in ice-cold 70% ethanol (B145695) while gently vortexing.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G2_M_Arrest This compound This compound Derivatives Modulation Modulation of Key Cell Cycle Regulatory Proteins This compound->Modulation G2_M_Arrest G2/M Phase Cell Cycle Arrest Modulation->G2_M_Arrest

Caption: this compound-induced G2/M cell cycle arrest pathway.

Ferroptosis_Pathway This compound This compound Derivatives FECH Inhibition of Ferrochelatase (FECH) This compound->FECH Heme Heme Biosynthesis Pathway Disruption FECH->Heme Iron Iron Accumulation Heme->Iron Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Proposed signaling pathway for this compound-induced ferroptosis.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with this compound Derivatives (Varying Concentrations and Timepoints) Start->Treatment Cell_Viability Cell Viability Assay (e.g., WST Assay) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay Treatment->Apoptosis Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

References

The Pharmacokinetics of Cremastranone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cremastranone, a homoisoflavanone natural product, has garnered interest for its anti-angiogenic properties, positioning it as a potential therapeutic agent for ocular diseases and cancer.[1] Despite its therapeutic potential, comprehensive pharmacokinetic studies reveal significant challenges to its systemic application. This technical guide provides a detailed overview of the pharmacokinetics of (±)-Cremastranone (CMT), summarizing key in vivo and in vitro data. The document outlines suboptimal characteristics, including very poor oral bioavailability and rapid systemic clearance driven by extensive metabolism. Detailed experimental protocols for the cited studies are provided, alongside visualizations of metabolic pathways and experimental workflows to support further research and the development of derivatives with improved pharmacokinetic profiles.

Introduction

This compound [5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one] is a naturally occurring homoisoflavanone with demonstrated anti-inflammatory and potent anti-angiogenic activities.[2] Its efficacy in preclinical models of ocular neovascularization has been a key driver of research.[2] However, the translation of a potent compound into a viable systemic therapeutic agent is critically dependent on its pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound is essential for its development, whether as a standalone agent or as a scaffold for synthetic derivatives. This document synthesizes the available pharmacokinetic data for this compound, focusing on its significant metabolic instability and the resulting impact on its systemic exposure.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are characterized by high clearance and extremely poor oral bioavailability, rendering it suboptimal for systemic administration.

In Vivo Pharmacokinetics in Mice

Studies in male ICR mice have been pivotal in elucidating the in vivo behavior of this compound. Following intravenous administration, plasma concentrations decline with remarkable rapidity. Conversely, after oral administration, plasma levels remain below the limit of quantitation, indicating negligible oral absorption.[1][2]

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice

Parameter Intravenous Administration (5 mg/kg) Oral Administration (10 mg/kg)
Half-life (t½) 1.5 ± 0.3 min Not Applicable (Below Quantitation Limit)
Plasma Clearance (CLp) 7.73 ± 3.09 L/h/kg Not Applicable
Volume of Distribution (Vd) 0.30 ± 0.17 L/kg Not Applicable
Oral Bioavailability (F) Poor / Below Quantitation Limit Not Applicable

Data sourced from studies in male ICR mice.[1][2]

In Vitro Metabolism

To understand the rapid in vivo clearance, metabolic stability was assessed using liver and intestine S9 fractions from both mice and humans. These subcellular fractions contain a rich complement of Phase I and Phase II metabolic enzymes. This compound was found to be metabolized with extreme rapidity in all tested systems.

The metabolic half-life in both mouse and human liver S9 fractions was less than one minute, predicting a high hepatic extraction ratio close to 1.0 in both species.[1][2] This suggests that upon entering the liver, the vast majority of the compound is immediately metabolized and cleared.

Table 2: In Vitro Metabolic Stability of this compound (1 µM)

Species Tissue Fraction In Vitro Half-life (t½) (min) Predicted Hepatic Extraction Ratio (EH) Clearance Class
Mouse Liver S9 0.91 0.99 High
Intestine S9 0.66 Not Applicable High
Human Liver S9 0.64 0.99 High
Intestine S9 0.25 Not Applicable High

Data sourced from in vitro incubations with liver and intestinal S9 fractions fortified with cofactors.[2]

Metabolic Pathways

The extensive metabolism of this compound is mediated by multiple enzyme systems, primarily Phase II conjugation pathways. In vitro studies using specific cofactors for Cytochrome P450 (CYP450), UDP-glucuronosyltransferase (UGT), and sulfotransferase (ST) enzymes have identified the key contributors to its rapid breakdown.

  • Primary Metabolic Enzymes: While CYP450 enzymes play a role, UGT-mediated glucuronidation was identified as the major pathway for its rapid metabolism in the liver.[1][2] Both UGT and ST enzymes contribute significantly to its metabolism in the intestine.[1][2]

  • Identified Metabolites: Four primary metabolites were tentatively identified:

    • M1: Mono-demethylated this compound

    • M2: Mono-glucuronide conjugate

    • M3 & M4: Mono-sulfate conjugates[1][2]

The phenolic hydroxyl groups on the this compound structure are prime targets for glucuronidation and sulfation, leading to the formation of more water-soluble metabolites that can be readily excreted.

Cremastranone_Metabolism cluster_phase1 Phase I Metabolism CMT This compound M1 M1 (Mono-demethylated) CMT->M1 CYP450 M2 M2 (Mono-glucuronide) CMT->M2 UGT (Liver/Intestine) [Major Pathway] M3_M4 M3 & M4 (Mono-sulfates) CMT->M3_M4 ST (Liver/Intestine)

Metabolic pathway of this compound.

Experimental Protocols

The following protocols are summarized from the primary literature to provide a detailed methodological context for the presented data.[2]

In Vivo Pharmacokinetic Study

This protocol describes the procedure for determining the pharmacokinetic profile of this compound in a mouse model.

In_Vivo_PK_Workflow cluster_setup Study Setup cluster_dosing Administration cluster_sampling Sample Collection & Processing A1 Animal Model: Male ICR Mice (30-35g) B1 IV Administration: 5 mg/kg via tail vein A1->B1 B2 Oral Administration: 10 mg/kg via gavage A1->B2 A2 Dosing Solution Prep: This compound in vehicle (e.g., DMA/Tween 80/HPβCD) A2->B1 A2->B2 C1 Serial Blood Sampling (e.g., 0, 1, 3, 5, 15, 30 min) B1->C1 B2->C1 C2 Plasma Separation: Centrifugation C1->C2 C3 Protein Precipitation: Add 3 vol. ice-cold Acetonitrile (B52724) with Internal Standard (Glipizide) C2->C3 C4 Final Sample Prep: Centrifuge, mix supernatant with equal volume of water C3->C4 D1 LC-MS/MS Analysis (Agilent 6460 Triple Quad) C4->D1 E1 Data Analysis: Non-compartmental analysis to determine PK parameters D1->E1

Workflow for the in vivo pharmacokinetic study.
  • Animal Model: Male ICR mice (8 weeks old, 30-35 g).

  • Dosing Solution: this compound was dissolved in a vehicle such as DMA/Tween 80/20% aqueous HPβCD (10/10/80 vol%).

  • Administration:

    • Intravenous (IV): 5 mg/kg administered via tail vein injection.

    • Oral (PO): 10 mg/kg administered by oral gavage.

  • Sample Collection: Blood samples were collected at specified time points post-administration.

  • Sample Preparation:

    • A 15 µL aliquot of plasma was mixed with 3 volumes of ice-cold acetonitrile containing glipizide (B1671590) (500 ng/mL) as an internal standard.

    • The mixture was vortexed, sonicated, and centrifuged at 3000 × g for 20 minutes.

    • The resulting supernatant was mixed with an equal volume of HPLC-grade water before analysis.

  • Bioanalysis: Samples were analyzed using a validated LC-MS/MS method (details in section 4.3).

In Vitro Metabolic Stability Assay

This protocol outlines the procedure for assessing the metabolic rate of this compound in liver and intestinal S9 fractions.

  • System Components:

    • Substrate: 1 µM this compound.

    • Enzyme Source: Mouse or Human Liver/Intestine S9 fraction (1 mg protein/mL).

    • Buffer: 50 mM Tris-HCl (pH 7.5).

    • Cofactors (1 mM final concentration): A mixture of NADPH, UDPGA, and PAPS to support Phase I and Phase II enzymes.

    • Permeabilizing Agent: 25 µg/mL alamethicin (B1591596) (used with UGT cofactors).

    • Cofactor: 8 mM MgCl₂.

  • Incubation Procedure:

    • The reaction mixture (final volume 160 µL) containing S9 fraction, buffer, and this compound was pre-warmed at 37°C.

    • The reaction was initiated by adding the cofactor mixture.

    • Incubations were conducted at 37°C for a specified time course (e.g., up to 30 minutes).

    • To identify specific enzyme contributions, incubations were also run with individual cofactors (NADPH, UDPGA, or PAPS).

  • Reaction Termination: The reaction was stopped by adding 160 µL of ice-cold acetonitrile containing an internal standard (glipizide, 500 ng/mL).

  • Sample Processing: The mixture was centrifuged at 3000 × g for 20 minutes, and the supernatant was collected for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma and in vitro samples was performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • LC System: Agilent 1290 Infinity HPLC.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC-MS/MS with a dual AJS ESI source.

  • Column: Phenomenex Kinetex XDB-C18 (2.1 × 50 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–3 min: Ramp to 95% B

    • 3–5 min: Hold at 95% B

  • Flow Rate: 0.4 mL/min.

  • Metabolite Identification: Performed on an Agilent 6530 Q-TOF LC-MS/MS system to obtain accurate mass data for structural elucidation.[2]

Conclusion and Future Directions

The pharmacokinetic profile of (±)-Cremastranone is defined by extensive and rapid metabolism, primarily through glucuronidation and sulfation, leading to high systemic clearance and negligible oral bioavailability.[1][2] These characteristics make the parent compound unsuitable for systemic drug delivery.

The data presented in this guide strongly suggest that future research should focus on developing synthetic derivatives of this compound. Structural modifications aimed at blocking the primary sites of metabolism—the phenolic hydroxyl groups—could dramatically improve pharmacokinetic properties. Strategies such as alkylation of these groups may prevent conjugation and reduce first-pass metabolism, potentially leading to a systemically viable anti-angiogenic agent derived from the potent this compound scaffold.[2]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Effects of Cremastranone on Vascular Tube Formation

Introduction

This compound, a homoisoflavanone first isolated from the orchid Cremastra appendiculata, has emerged as a molecule of significant interest in pharmacological research due to its potent anti-angiogenic and anti-cancer properties.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiology and in pathological conditions such as tumor growth, metastasis, and certain eye diseases.[3][4] this compound and its synthetic derivatives have demonstrated a notable ability to inhibit key steps in the angiogenic cascade, including the proliferation, migration, and differentiation of endothelial cells into capillary-like structures (tube formation).[4][5]

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on vascular tube formation. It consolidates quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways to support further research and drug development efforts.

Data Presentation: Quantitative Effects of this compound

The anti-angiogenic activity of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory effects on endothelial cells. The data consistently demonstrates a dose-dependent inhibition of key angiogenic processes.[3]

Table 1: Anti-proliferative Activity of Synthetic this compound on Various Cell Lines

Cell LineAssayParameterValueReference
Human Umbilical Vein Endothelial Cells (HUVECs)alamarBlue® AssayGI₅₀377 nM[6][7]
Human Retinal Microvascular Endothelial Cells (HRECs)alamarBlue® AssayGI₅₀ (complete medium)217 nM[6][7]
Human Retinal Microvascular Endothelial Cells (HRECs)alamarBlue® AssayGI₅₀ (VEGF-stimulated)276 nM[6]
Y79 (retinoblastoma)Not specifiedGI₅₀9.8 µM[6]
92-1 (uveal melanoma)Not specifiedGI₅₀47 µM[6]
ARPE-19 (retinal pigment epithelium)Not specifiedGI₅₀>250 µM[6]

Table 2: Efficacy of Synthetic this compound in HREC Angiogenesis Assays

Assay TypeThis compound ConcentrationObserved EffectReference
Tube Formation0.1 µM~25% inhibition of tubule length[3]
1 µM~50% inhibition of tubule length[3]
10 µM~90% inhibition of tubule length[3]
Proliferation0.1 µM~20% inhibition of proliferation[3]
1 µM~40% inhibition of proliferation[3]
10 µM~75% inhibition of proliferation[3]
Note: The percentage of inhibition is estimated from graphical data presented in the referenced literature.[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to assess the anti-angiogenic activity of this compound are provided below.

Endothelial Cell Tube Formation Assay

This assay is critical for assessing the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.[1] Synthetic this compound has been shown to prevent the formation of these closed tube structures in a dose-dependent manner.[4]

Methodology

  • Plate Coating: A 96-well plate is coated with a Basement Membrane Extract (BME), such as Matrigel®, and allowed to solidify at 37°C for 30-60 minutes.[3][6]

  • Cell Preparation and Seeding: Human endothelial cells (e.g., HUVECs or HRECs) are cultured to 80-90% confluency, harvested, and resuspended in a low-serum medium to a concentration of 1 x 10^5 cells/mL.[3]

  • Compound Treatment: The cell suspension is mixed with various concentrations of this compound or a vehicle control (e.g., DMSO).[3]

  • Incubation: 100 µL of the cell/treatment suspension is added to each BME-coated well and incubated at 37°C in a 5% CO2 incubator for 4-18 hours.[1][3]

  • Visualization and Quantification: Following incubation, the tube-like structures are visualized using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points, often using software like ImageJ with an Angiogenesis Analyzer plugin.[1][3]

G cluster_prep Preparation cluster_cell Cell Handling & Treatment cluster_assay Assay Execution & Analysis p1 Thaw Basement Membrane Extract (BME) p2 Coat 96-well plate with BME p1->p2 p3 Solidify BME at 37°C p2->p3 a1 Seed Cell/Treatment Mix onto BME-coated plate p3->a1 c1 Culture Endothelial Cells (HUVECs/HRECs) c2 Harvest and Resuspend Cells c1->c2 c4 Mix Cells with This compound/Vehicle c2->c4 c3 Prepare this compound Dilutions c3->c4 c4->a1 a2 Incubate for 4-18 hours at 37°C a1->a2 a3 Image Tube Formation (Microscope) a2->a3 a4 Quantify Results (e.g., Tube Length, Branch Points) a3->a4

Workflow for the in vitro angiogenesis tube formation assay.
Endothelial Cell Proliferation Assay (alamarBlue® or MTS/WST-1)

This assay quantitatively measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation in the presence of this compound.[1][6]

Methodology

  • Cell Seeding: HUVECs or HRECs are seeded in 96-well plates (e.g., 2,500 cells/well) and allowed to adhere overnight.[1][6]

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.[6]

  • Incubation: Cells are incubated for a desired period (e.g., 72 hours) at 37°C.[1][6]

  • Reagent Addition: A viability reagent such as alamarBlue®, MTS, or WST-1 is added to each well.[1]

  • Measurement: After a further incubation of 1-4 hours, the absorbance or fluorescence is measured using a microplate reader to determine cell viability relative to the control.[1]

Endothelial Cell Migration Assay (Scratch-Wound)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells, another crucial step in angiogenesis.[4]

Methodology

  • Cell Culture: HRECs are grown to confluence in multi-well plates (e.g., 6-well plates).[6]

  • Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear "scratch" in the cell monolayer.[6]

  • Washing and Treatment: Wells are washed to remove detached cells, and fresh medium containing different concentrations of this compound or a vehicle control is added.[6]

  • Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12 or 24 hours).[6]

  • Data Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.[6]

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its anti-angiogenic effects are thought to be mediated through the inhibition of key signaling pathways.[7][8] Studies on synthetic derivatives suggest that this compound may exert its effects by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3] The VEGF/VEGFR-2 pathway is crucial for endothelial cell proliferation, migration, and survival.[7] By attenuating this pathway, this compound can effectively block the downstream processes required for new blood vessel formation.

Downstream effects observed following treatment with this compound derivatives include the modulation of cell cycle proteins like p21 and CDK1 and the induction of reactive oxygen species (ROS).[8]

G cluster_pathway Proposed Anti-Angiogenic Mechanism of this compound VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg MAPK Ras/Raf/MEK/ERK (MAPK Pathway) VEGFR2->MAPK This compound This compound This compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration PLCg->Migration MAPK->Proliferation MAPK->Migration TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation

Proposed inhibition of the VEGF signaling pathway by this compound.

Synthesis and Evaluation of Derivatives

The promising anti-angiogenic profile of this compound has prompted the synthesis of numerous derivatives to explore structure-activity relationships (SAR) and improve therapeutic potential.[9] The general workflow involves chemical synthesis followed by comprehensive biological evaluation.

G cluster_workflow Workflow for this compound Derivative Evaluation synthesis Chemical Synthesis (e.g., Aldol Condensation, Cyclization, Modifications) purification Purification & Structural Characterization synthesis->purification invitro In Vitro Screening (Proliferation, Migration, Tube Formation Assays) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) invitro->mechanism Promising Candidates sar->synthesis Iterative Design invivo In Vivo Testing (e.g., Animal Models of Angiogenesis) mechanism->invivo lead Lead Compound Optimization invivo->lead

General workflow for synthesis and evaluation of derivatives.

Conclusion

This compound and its synthetic derivatives exhibit significant anti-angiogenic activities, potently inhibiting endothelial cell proliferation, migration, and vascular tube formation in a dose-dependent manner.[1][4] While the precise molecular targets are still being fully elucidated, evidence points towards the attenuation of the VEGF/VEGFR-2 signaling pathway as a key mechanism of action.[3][7] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds in treating angiogenesis-dependent diseases.

References

Methodological & Application

Application Notes: Cremastranone and its Derivatives in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cremastranone and its synthetic derivatives in cell culture-based assays. This compound, a homoisoflavanone, and its analogs have demonstrated significant anti-cancer properties, primarily through the induction of cell cycle arrest and programmed cell death. This document outlines the core mechanisms of action, protocols for key experiments, and quantitative data to facilitate further research and drug development.

Core Mechanisms of Action

This compound and its derivatives exert their anti-neoplastic effects through multifaceted mechanisms that are often cell-type specific. The primary modes of action include:

  • Induction of G2/M Cell Cycle Arrest: In both colorectal and breast cancer cells, this compound derivatives have been shown to halt cell cycle progression at the G2/M transition phase.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the downregulation of Cyclin-Dependent Kinase 1 (CDK1) and the upregulation of the cyclin-dependent kinase inhibitor p21.[2][3]

  • Induction of Programmed Cell Death: The mechanism of induced cell death varies between cancer types.

    • In colorectal cancer cells, derivatives such as SH-19027 and SHA-035 trigger apoptosis through a caspase-dependent pathway.[2][3]

    • In breast cancer cells, derivatives like SH-17059 and SH-19021 induce a caspase-independent form of cell death with characteristics of ferroptosis.[2][3] This process is marked by an increase in heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1) expression, coupled with a decrease in glutathione (B108866) peroxidase 4 (GPX4).[3]

Quantitative Data Summary

The cytotoxic effects of this compound derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

DerivativeCancer TypeCell LineIC50 (µM)
SH-19027 ColorectalHCT1160.05 ± 0.01
ColorectalLoVo0.07 ± 0.01
SHA-035 ColorectalHCT1160.04 ± 0.01
ColorectalLoVo0.06 ± 0.01
SH-17059 BreastT47DHigher Efficacy Observed
BreastZR-75-1Effective
SH-19021 BreastT47DHigher Efficacy Observed
BreastZR-75-1Effective

*Specific IC50 values for breast cancer cell lines are not explicitly stated in the reviewed literature; however, studies consistently report potent cytotoxic effects at nanomolar concentrations.[3][4]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.

G2_M_Arrest_Pathway This compound This compound Derivatives p21 p21 This compound->p21 Upregulates CDK1 CDK1 This compound->CDK1 Downregulates p21->CDK1 Inhibits G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Promotes Progression

Caption: G2/M Cell Cycle Arrest Pathway induced by this compound derivatives.

Ferroptosis_Pathway This compound This compound Derivatives HO1_ALAS1 HO-1 / ALAS1 This compound->HO1_ALAS1 Upregulates GPX4 GPX4 This compound->GPX4 Downregulates Lipid_Peroxidation Lipid Peroxidation HO1_ALAS1->Lipid_Peroxidation Promotes GPX4->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Ferroptosis Induction Pathway in breast cancer cells.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Cell Viability Assay (WST-1)

This protocol is used to determine the cytotoxic effects of this compound derivatives.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, LoVo, T47D, ZR-75-1)

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat cells with various concentrations of the this compound derivative for 48 or 72 hours.[4]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[4]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]

  • Data Analysis: Calculate IC50 values using non-linear regression analysis of the dose-response curves.[4]

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with This compound B->C D Incubate (48-72h) C->D E Add WST-1 Reagent D->E F Incubate (2-4h) E->F G Measure Absorbance (450nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • Propidium Iodide (PI) staining solution with RNase

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of the this compound derivative for 24-72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[3]

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A Seed & Treat Cells B Harvest & Fix (Ethanol) A->B C Stain with PI/RNase B->C D Flow Cytometry Analysis C->D E Quantify Cell Cycle Phases D->E

Caption: Experimental workflow for Cell Cycle Analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative.

  • Cell Harvesting: Harvest the cells, including the supernatant containing detached cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Seed & Treat Cells B Harvest Cells A->B C Stain with Annexin V & PI B->C D Flow Cytometry Analysis C->D E Quantify Apoptotic Populations D->E

References

Application of Cremastranone in Colorectal Cancer Cell Lines: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent studies have highlighted the potential of Cremastranone and its synthetic derivatives as potent anti-cancer agents against colorectal cancer (CRC). These compounds have been shown to effectively inhibit the growth of human colorectal cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for researchers, scientists, and drug development professionals working on novel CRC therapeutics.

Core Mechanism of Action

Synthetic derivatives of this compound, particularly SH-19027 and SHA-035, exert their anti-neoplastic effects on colorectal cancer cells via a dual mechanism:

  • Induction of Apoptosis: Treatment with these compounds leads to a significant increase in the apoptotic cell population in a dose-dependent manner. This is mediated through a caspase-dependent pathway, a key mechanism for programmed cell death.[1][2]

  • Cell Cycle Arrest at G2/M Phase: The derivatives cause an accumulation of cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation.[3][4]

These actions are associated with the modulation of key regulatory proteins involved in cell proliferation and apoptosis.

Quantitative Data Summary

The cytotoxic effects of this compound derivatives have been quantified in various colorectal cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution and apoptosis.

Table 1: IC50 Values of this compound Derivatives in Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)
SH-19027HCT116~0.05[5]
LoVo~0.05[5]
SHA-035HCT116~0.05[5]
LoVo~0.05[5]

Table 2: Effect of this compound Derivatives on Cell Cycle Distribution and Apoptosis in HCT116 and LoVo Cells

TreatmentCell Line% of Cells in G2/M Phase% of Apoptotic Cells
SH-19027 HCT116Increased (Dose-dependent)[6]Increased (Dose-dependent)[6]
LoVoIncreased (Dose-dependent)[6]Increased (Dose-dependent)[6]
SHA-035 HCT116Increased (Dose-dependent)[6]Increased (Dose-dependent)[6]
LoVoIncreased (Dose-dependent)[6]Increased (Dose-dependent)[6]

Signaling Pathways and Experimental Workflow

The anti-cancer activity of this compound derivatives in colorectal cancer cells is orchestrated through specific signaling pathways that lead to cell cycle arrest and apoptosis. The general experimental workflow to elucidate these mechanisms is also outlined.

G2M_Arrest_Pathway This compound This compound Derivatives (SH-19027, SHA-035) p21 p21 (CDK Inhibitor) This compound->p21 Upregulates cdc2 cdc2 (CDK1) This compound->cdc2 Downregulates (at higher conc.) p21->cdc2 Inhibits G2M_Arrest G2/M Phase Arrest cdc2->G2M_Arrest Leads to

This compound-induced G2/M cell cycle arrest pathway.

Apoptosis_Pathway This compound This compound Derivatives (SH-19027, SHA-035) Caspases Initiator Caspases (Caspase-8, -9, -10) This compound->Caspases Activates Caspase3 Cleaved Caspase-3 (Executioner Caspase) Caspases->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Induces Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis Contributes to Experimental_Workflow cluster_cell_based_assays Cell-Based Assays cluster_molecular_analysis Molecular Analysis Cell_Culture CRC Cell Culture (HCT116, LoVo) Treatment Treatment with This compound Derivatives Cell_Culture->Treatment Viability Cell Viability Assay (WST-1) Treatment->Viability Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blotting Treatment->Western_Blot Protein_Analysis Analysis of Key Proteins (p21, cdc2, Caspase-3, PARP) Western_Blot->Protein_Analysis

References

Application Notes and Protocols for the Development of Cremastranone Derivatives with Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone, a naturally occurring homoisoflavanone, has demonstrated significant potential as an anti-cancer and anti-angiogenic agent.[1] However, its therapeutic development has been hampered by poor oral bioavailability, primarily due to extensive first-pass metabolism.[2][3] This has led to the exploration of synthetic derivatives designed to overcome these pharmacokinetic limitations while retaining or enhancing the desired biological activity.

These application notes provide a comprehensive overview of the strategies for developing this compound derivatives with improved bioavailability. This document includes a summary of available pharmacokinetic and cytotoxic data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizations of key experimental workflows and biological pathways.

Data Presentation

Pharmacokinetic Parameters of this compound and its Derivatives

The development of this compound derivatives with enhanced oral bioavailability is a key objective for its clinical translation. However, comprehensive comparative pharmacokinetic data for a wide range of derivatives is not extensively available in the public domain. The following table summarizes the known pharmacokinetic parameters for this compound and two of its derivatives, SH-11037 and its metabolite SH-11008, in mice. The data highlights the challenges of low oral availability.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)t½ (min)AUC (ng·min/mL)Oral Bioavailability (%)Reference
(±)-Cremastranone IV5--1.5 ± 0.3--[3]
PO10BQL---Poor[3]
SH-11037 IV5BQL----[4]
PO10BQL---Not Detected[4]
SH-11008 (from SH-11037) IV5~1505---[4]
PO10BQL---Not Detected[4]
SH-11008 IV3~1505---[4]
PO6BQL---Not Detected[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; AUC: Area under the curve; BQL: Below Quantitation Limit; IV: Intravenous; PO: Oral.

Cytotoxic Activity of this compound Derivatives

While bioavailability data is limited, numerous derivatives have been synthesized and evaluated for their anti-cancer activity. The following table presents the half-maximal inhibitory concentration (IC50) values for several derivatives against various cancer cell lines, demonstrating the potent biological effects of these compounds.

CompoundCell LineIC50 (nM)Reference
SH-17059 HCT116~200-400[5]
LoVo~200-400[5]
SH-19021 HCT116~200-400[5]
LoVo~200-400[5]
SH-19027 HCT116~100-200[5]
LoVo~100-200[5]
SHA-035 HCT116~50-100[5]
LoVo~50-100[5]
SH-19017 HCT116No effect[5]
LoVoNo effect[5]
SH-19026 HCT116No effect[5]
LoVoNo effect[5]

IC50 values are approximated from graphical data presented in the cited literature.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step organic reactions to construct the homoisoflavanone core followed by modifications to the A and B rings.[6] The following is a generalized protocol.

Protocol 1: Synthesis of a Homoisoflavanone Derivative

  • Aldol Condensation: React an appropriately substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) in the presence of a base (e.g., potassium hydroxide) in ethanol (B145695) to form the corresponding chalcone (B49325).

  • Michael Addition and Cyclization: Treat the chalcone with a suitable C1 synthon, such as paraformaldehyde, in the presence of a base to induce cyclization and formation of the chromanone ring.

  • Ring Modifications: Perform subsequent chemical modifications on the A- and B-rings to introduce desired functional groups. This may involve reactions such as etherification, esterification, or nucleophilic substitution to block metabolic sites (phenolic hydroxyl groups) or improve physicochemical properties.

  • Purification: Purify the final product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical single-dose pharmacokinetic study in mice or rats to determine the oral bioavailability of a this compound derivative.[7][8][9]

Protocol 2: Oral Bioavailability Study in Mice

  • Animal Models: Use male CD-1 mice (8-10 weeks old) housed in environmentally controlled conditions with ad libitum access to food and water. Acclimate the animals for at least one week before the experiment.

  • Dosing and Administration:

    • Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, and 55% saline) for IV administration.

    • Oral (PO) Formulation: Suspend the test compound in a vehicle such as 0.5% methylcellulose (B11928114) in water for oral gavage.

    • Administration: Administer the compound as a single bolus dose via the tail vein (IV group) or by oral gavage (PO group).

  • Sample Collection: Collect serial blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[6]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Sample Preparation: Perform protein precipitation by adding a threefold volume of acetonitrile (B52724) (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the test compound.[10]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using non-compartmental analysis software. Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

In Vitro Permeability Assessment (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[11][12]

Protocol 3: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Compound Administration:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic clearance.[2][13]

Protocol 4: Metabolic Stability in Liver Microsomes

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rodent), a phosphate (B84403) buffer (pH 7.4), and the test compound.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Incubation and Sampling: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction in the collected aliquots by adding a cold organic solvent like acetonitrile.

  • Sample Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualization

G cluster_synthesis Synthesis Workflow start Starting Materials (Substituted Acetophenone & Benzaldehyde) aldol Aldol Condensation start->aldol chalcone Chalcone Intermediate aldol->chalcone cyclization Michael Addition & Cyclization chalcone->cyclization core Homoisoflavanone Core cyclization->core modification Ring Modification core->modification derivative This compound Derivative modification->derivative purification Purification (Column Chromatography) derivative->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Workflow for the synthesis of this compound derivatives.

G cluster_pk In Vivo Pharmacokinetic Workflow animal_prep Animal Acclimation (Mice/Rats) dosing Dosing (IV and PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep analysis LC-MS/MS Quantification plasma_prep->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_calc bioavailability Oral Bioavailability (F%) Calculation pk_calc->bioavailability

Caption: Workflow for in vivo pharmacokinetic studies.

G cluster_caco2 Caco-2 Permeability Workflow cell_culture Caco-2 Cell Culture (21 days on Transwell) integrity_check Monolayer Integrity Check (TEER Measurement) cell_culture->integrity_check compound_add Compound Addition (Apical or Basolateral) integrity_check->compound_add sampling Sample Collection (Receiver Chamber) compound_add->sampling analysis LC-MS/MS Analysis sampling->analysis papp_calc Papp Calculation & Efflux Ratio Determination analysis->papp_calc

Caption: Workflow for the Caco-2 permeability assay.

G cluster_pathway Generalized Signaling Effects of this compound Derivatives derivative This compound Derivatives (e.g., SH-19027, SHA-035) unknown_target Direct Molecular Target(s) (Undetermined) derivative->unknown_target Binds to p21 p21 Expression ↑ unknown_target->p21 caspases Caspase Activation unknown_target->caspases cdk1 CDK1/Cyclin B1 Activity ↓ p21->cdk1 g2m_arrest G2/M Cell Cycle Arrest cdk1->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspases->apoptosis

Caption: Generalized signaling effects of this compound derivatives.

Conclusion

The development of this compound derivatives with improved bioavailability remains a critical challenge. The available data strongly suggest that extensive metabolism is the primary obstacle to achieving therapeutic oral drug levels. Future efforts should focus on synthetic modifications that block the sites of glucuronidation and sulfation, such as the phenolic hydroxyl groups, without compromising the compound's anti-cancer efficacy. The protocols outlined in this document provide a framework for the systematic evaluation of novel this compound derivatives, from synthesis and in vitro screening to in vivo pharmacokinetic assessment. A more thorough understanding of the structure-bioavailability relationship will be essential for the successful clinical translation of this promising class of compounds.

References

Application Notes and Protocols: Investigating Cremastranone and its Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data on Cremastranone and its synthetic derivatives as potential anti-cancer agents. While clinical data and studies on combination therapies are not yet available, this document summarizes the current understanding of their mechanisms of action, cytotoxic effects, and provides detailed protocols for their investigation. Furthermore, based on the established mechanisms, we propose a rationale and a protocol for future studies investigating this compound derivatives in combination with other chemotherapeutic agents.

Introduction to this compound and its Derivatives

This compound is a naturally occurring homoisoflavanone isolated from the orchid Cremastra appendiculata.[1][2] It has demonstrated potent anti-angiogenic and anti-cancer properties.[1] However, limitations such as low bioavailability have led to the development of synthetic derivatives with potentially improved pharmacological profiles.[2] Key synthetic derivatives that have been investigated include SH-17059, SH-19021, SH-19027, and SHA-035.[3] Preclinical studies have shown that these compounds can induce cell cycle arrest, apoptosis, and ferroptosis in various cancer cell lines.[4][5]

Mechanism of Action

The anti-neoplastic activity of this compound and its derivatives is multifaceted, primarily targeting three key cellular processes:

  • Induction of G2/M Cell Cycle Arrest: A primary mechanism of action is the ability to halt cell cycle progression at the G2/M transition phase in both colorectal and breast cancer cells.[4] This is achieved by modulating key cell cycle regulatory proteins.[4]

  • Induction of Programmed Cell Death: this compound derivatives can trigger programmed cell death through different pathways. In colorectal cancer cells, synthetic derivatives induce apoptosis. In breast cancer cells, they have been shown to cause a caspase-independent form of cell death with characteristics of ferroptosis.[5][6] Ferroptosis is an iron-dependent process that results from the accumulation of lipid peroxides.[4][5]

  • Anti-Angiogenic Effects: this compound and its analogs exhibit potent anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[4] It is hypothesized that these effects are mediated by interfering with key signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.[2][4]

Quantitative Data: Cytotoxic Activity

The following tables summarize the reported cytotoxic activities of this compound and its synthetic derivatives in various cancer cell lines.

Table 1: Cytotoxicity of this compound

CompoundCell LineAssayActivity (GI50)
This compoundHUVECProliferation377 nM
This compoundHRECProliferation374 nM

Data sourced from BenchChem technical guide.[2]

Table 2: Comparative Cytotoxicity of this compound Synthetic Derivatives

CompoundCell LineCancer TypeIC50 (µM)
SH-19027HCT116Colorectal Cancer0.04 ± 0.005
SHA-035HCT116Colorectal Cancer0.07 ± 0.005
SH-19027LoVoColorectal Cancer0.03 ± 0.003
SHA-035LoVoColorectal Cancer0.04 ± 0.004
SH-17059T47DBreast Cancer0.17 ± 0.01
SH-19021T47DBreast Cancer0.16 ± 0.01
SH-17059ZR-75-1Breast Cancer0.23 ± 0.01
SH-19021ZR-75-1Breast Cancer0.14 ± 0.01

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from preclinical studies.[5][7]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the anti-cancer effects of this compound and its derivatives.

G2M_Arrest This compound This compound Derivative p21 p21 expression ↑ This compound->p21 CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB inhibits G2M G2/M Arrest CDK1_CyclinB->G2M progression blocked

Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

Ferroptosis_Pathway This compound This compound Derivative FECH Ferrochelatase (FECH) This compound->FECH inhibits GPX4 GPX4 expression ↓ This compound->GPX4 Heme Heme ↓ FECH->Heme synthesis HO1_ALAS1 HO-1 / ALAS1 ↑ Heme->HO1_ALAS1 degradation leads to Iron Intracellular Iron ↑ HO1_ALAS1->Iron Lipid_Peroxidation Lipid Peroxidation ↑ Iron->Lipid_Peroxidation GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Proposed signaling pathway for this compound-induced ferroptosis.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the biological activity of this compound and its derivatives.

Cell Viability Assay (MTT or WST Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, LoVo, T47D, ZR-75-1)

  • 96-well plates

  • Complete growth medium (specific to cell line)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (Water Soluble Tetrazolium salt) reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • MTT/WST Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) or WST reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. If using WST, this step is not necessary.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound derivatives on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the this compound derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 minutes), and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Future Research: this compound in Combination Therapy

While no studies have been published on the combination of this compound with other chemotherapeutic agents, its mechanism of action suggests potential for synergistic effects.

Rationale for Combination Therapy

This compound's ability to induce G2/M cell cycle arrest makes it a prime candidate for combination with drugs that target other phases of the cell cycle or are more effective against cells in the G2/M phase. For example:

  • With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): By arresting cells in the G2/M phase, this compound may enhance the efficacy of DNA damaging agents, as the G2 checkpoint is crucial for repairing DNA damage before mitosis.

  • With Mitotic Inhibitors (e.g., Paclitaxel, Vinca Alkaloids): Combining a G2/M arresting agent with a mitotic inhibitor could create a more robust blockade of cell division, potentially leading to increased apoptosis.

Hypothetical Experimental Workflow for Combination Studies

combination_workflow cluster_0 Phase 1: Single Agent IC50 Determination cluster_1 Phase 2: Combination Treatment cluster_2 Phase 3: Synergy Analysis A1 Determine IC50 of this compound Derivative B1 Treat cells with drugs at constant ratio (based on IC50s) A1->B1 A2 Determine IC50 of Chemotherapeutic Agent A2->B1 B2 Perform cell viability assay (MTT/WST) B1->B2 C1 Calculate Combination Index (CI) using Chou-Talalay method B2->C1 C2 CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism C1->C2

Caption: Experimental workflow for assessing synergy in combination therapy.

Protocol for Assessing Synergy (Chou-Talalay Method)

This protocol outlines how to assess the synergistic, additive, or antagonistic effects of a this compound derivative in combination with another chemotherapeutic agent.

Protocol:

  • Determine IC50 for Single Agents: First, determine the IC50 values for the this compound derivative and the chosen chemotherapeutic agent individually in the target cancer cell line using the cell viability protocol described above.

  • Combination Treatment:

    • Prepare stock solutions of both drugs.

    • Treat cells with a range of concentrations of both drugs, both alone and in combination. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 1:1, 1:2, 2:1 of their respective IC50s).

    • For example, if IC50 of Drug A is 10 nM and Drug B is 20 nM, a 1:1 ratio combination series could be (1 nM A + 2 nM B), (2.5 nM A + 5 nM B), (5 nM A + 10 nM B), etc.

    • Incubate for the predetermined time (e.g., 48 or 72 hours).

  • Cell Viability Measurement: Perform a cell viability assay (MTT or WST) on all treatment groups.

  • Data Analysis (Combination Index):

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • The CI value quantitatively describes the interaction between the two drugs:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • A dose-reduction index (DRI) can also be calculated to quantify how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.

By following these proposed protocols, researchers can systematically investigate the potential of this compound and its derivatives as part of a combination chemotherapy regimen, a critical step in the development of novel cancer therapeutics.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Cremastranone and its Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the anti-cancer efficacy of Cremastranone and its synthetic derivatives. Given the compound's promising in vitro anti-proliferative, pro-apoptotic, and anti-angiogenic activities, translating these findings into robust preclinical animal models is a critical step in the drug development process. This document outlines key considerations for experimental design, detailed protocols for xenograft models, and methods for endpoint analysis.

Pre-formulation and Pharmacokinetic Considerations

A significant challenge in the in vivo application of this compound is its poor aqueous solubility and rapid metabolism, leading to low oral bioavailability.[1][2][3][4][5] Pharmacokinetic studies in mice have shown that plasma concentrations of this compound are below the limit of quantitation after oral administration and it has a very short half-life of approximately 1.5 minutes following intravenous injection.[5][6] Therefore, careful consideration of the formulation and route of administration is paramount for achieving therapeutic concentrations in vivo.

Formulation Strategies for In Vivo Delivery:

Due to its hydrophobic nature, this compound requires a suitable vehicle for parenteral administration.[7][8][9][10] Common approaches include:

  • Co-solvent systems: A mixture of solvents can be used to dissolve this compound for injection. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO) or ethanol, followed by dilution in an aqueous vehicle such as saline or a solution containing solubilizing agents like PEG 400 or propylene (B89431) glycol.[3] It is crucial to perform pilot studies to ensure the final concentration of the organic solvent is well-tolerated by the animals.

  • Nanoparticle encapsulation: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility, stability, and pharmacokinetic profile.[6]

  • Liposomal formulations: Liposomes can encapsulate hydrophobic drugs within their lipid bilayer, providing a means for intravenous delivery.

Recommended Route of Administration:

Given the high first-pass metabolism, intravenous (IV) or intraperitoneal (IP) injections are the recommended routes of administration to bypass the gastrointestinal tract and achieve systemic exposure.[6] Due to the rapid clearance, frequent administration or a continuous infusion might be necessary to maintain therapeutic drug levels.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationSpeciesReference(s)
Half-life (t½) 1.5 ± 0.3 minIntravenous (5 mg/kg)Mouse[5][6]
Plasma Clearance (CLp) 7.73 ± 3.09 L/h/kgIntravenous (5 mg/kg)Mouse[5][6]
Volume of Distribution (Vd) 0.30 ± 0.17 L/kgIntravenous (5 mg/kg)Mouse[6]
Oral Bioavailability UndetectableOral (10 mg/kg)Mouse[5][6]
In vitro metabolic half-life (t½) < 1 minLiver or intestine S9 fractionsMouse, Human[5][6]

Proposed In Vivo Efficacy Studies in Xenograft Models

Based on the in vitro activity of this compound derivatives against colorectal and breast cancer cell lines, subcutaneous xenograft models using these cell lines are a logical starting point for in vivo efficacy evaluation.

Table 2: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HUVECEndothelial0.377
SH-17059 HCT116Colorectal~0.1
LoVoColorectal~0.1
T47DBreast<0.1
ZR-75-1Breast~0.1
SH-19021 HCT116Colorectal~0.1
LoVoColorectal~0.1
T47DBreast<0.1
ZR-75-1Breast~0.1
General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

G cluster_0 Preparation Phase cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis cell_culture Cell Line Culture (e.g., HCT116, T47D) implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_acclimation Animal Acclimation (e.g., Nude Mice) animal_acclimation->implantation formulation This compound Derivative Formulation treatment Drug Administration (IV or IP) formulation->treatment tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia ex_vivo Ex Vivo Analyses: - Immunohistochemistry - Western Blot euthanasia->ex_vivo

Caption: General workflow for a xenograft study.
Detailed Protocol: Colorectal Cancer Xenograft Model

This protocol is a proposed approach for evaluating a this compound derivative (e.g., SH-17059 or SH-19027) in a colorectal cancer xenograft model.

Materials:

  • HCT116 or LoVo colorectal cancer cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound derivative (e.g., SH-17059)

  • Vehicle for formulation (e.g., DMSO, PEG 400, saline)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Cell Preparation: Culture HCT116 cells in appropriate media. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer the this compound derivative (e.g., 10-50 mg/kg, dose to be optimized in a pilot study) via IV or IP injection daily or every other day.

    • Control Group: Administer the vehicle solution following the same schedule.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Monitor the animals for any signs of toxicity.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or after a set duration of treatment (e.g., 21-28 days).

  • Tumor Excision and Analysis: At the end of the study, excise the tumors. A portion of the tumor should be fixed in formalin for immunohistochemistry, and the remainder snap-frozen in liquid nitrogen for western blot analysis.

Endpoint Analysis Protocols

Tumor Growth Inhibition

The primary endpoint for efficacy is the inhibition of tumor growth.[11][12][13][14]

Data Presentation:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Assessment of Angiogenesis by CD31 Immunohistochemistry

This compound has known anti-angiogenic properties.[15][16][17][18][19] Microvessel density (MVD) within the tumor can be assessed by staining for the endothelial cell marker CD31.[19][20][21][22][23]

Protocol:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against CD31.

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop with a DAB substrate.

    • Counterstain with hematoxylin.

  • Quantification: Capture images of stained sections and quantify MVD by counting the number of CD31-positive vessels in several high-power fields.

Analysis of Cell Cycle Arrest and Apoptosis by Western Blot

In vitro studies have shown that this compound derivatives induce G2/M cell cycle arrest and apoptosis. These mechanisms can be investigated in the tumor tissue.

Protocol:

  • Protein Extraction: Homogenize frozen tumor tissue in lysis buffer to extract total protein.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against:

      • p21 (marker for cell cycle arrest)

      • Cleaved Caspase-3 (marker for apoptosis)[24][25][26][27][28]

      • β-actin (loading control)

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its derivatives based on in vitro findings.

G2M_Arrest This compound This compound Derivatives p21 p21 This compound->p21 Upregulates CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits Cell_Cycle_Arrest G2/M Arrest M_Phase M Phase CDK1_CyclinB->M_Phase Promotes G2_Phase G2 Phase G2_Phase->M_Phase

Caption: this compound-induced G2/M cell cycle arrest pathway.

Apoptosis_Pathway This compound This compound Derivatives Caspase_9 Caspase-9 This compound->Caspase_9 Activates Caspase_3_inactive Pro-Caspase-3 Caspase_9->Caspase_3_inactive Caspase_3_active Cleaved Caspase-3 Caspase_3_inactive->Caspase_3_active Cleavage PARP PARP Caspase_3_active->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

Ferroptosis_Pathway This compound This compound Derivatives GPX4 GPX4 This compound->GPX4 Inhibits Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Proposed ferroptosis induction by this compound.

Disclaimer: The in vivo protocols described herein are proposed experimental designs based on the known properties of this compound and standard practices in preclinical oncology research. Researchers should conduct pilot studies to optimize dosing, formulation, and treatment schedules for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Measuring the Cytotoxic Effects of Cremastranone on HUVECs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, has demonstrated significant anti-angiogenic and cytotoxic properties, making it a compound of interest for cancer and other angiogenesis-dependent disease research.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro model for studying angiogenesis. The protocols outlined below cover the evaluation of cell viability, apoptosis, and key angiogenic processes such as cell migration and tube formation.

Data Presentation: Quantitative Effects of this compound

The cytotoxic and anti-proliferative activities of this compound have been quantified against various cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) and 50% growth inhibition (GI₅₀) values for both natural and synthetic this compound in HUVECs.

CompoundCell LineAssayParameterValueReference
This compound (natural)HUVECsProliferation AssayIC₅₀1.5 µM[1]
This compound (synthetic)HUVECsalamarBlue® AssayGI₅₀377 nM[1][2]

Experimental Protocols

Cell Culture

Protocol: HUVEC Culture

  • Culture Vessels: Seed HUVECs on T-75 tissue culture flasks coated with 0.2% gelatin.[3][4]

  • Culture Medium: Use Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, 10% fetal bovine serum (FBS), and antibiotics.[3][4]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Passaging: Passage the cells every 2-3 days using a suitable dissociation reagent like TrypLE™ Express. Experiments should be performed with cells between passages 1 and 5.[4]

Cell Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,500 cells/well and allow them to adhere overnight.[2]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[2] It is recommended to use a final DMSO concentration of 0.5% or less to avoid solvent-induced cytotoxicity.[5]

  • Incubation: Incubate the plate for 72 hours at 37°C.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Protocol:

  • Cell Treatment: Treat HUVECs with the desired concentrations of this compound for 48 hours.[6]

  • Cell Harvesting: Harvest the cells, wash them with cold PBS, and resuspend them in binding buffer.[7][8]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[9]

Endothelial Cell Migration Assay (Scratch-Wound Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.[2]

Protocol:

  • Create Monolayer: Grow HUVECs to confluence in 6-well plates.[2]

  • Create Wound: Use a sterile 200 µL pipette tip to create a linear "scratch" in the cell monolayer.[2]

  • Wash: Gently wash the wells with PBS to remove detached cells.[2]

  • Treatment: Incubate the cells with fresh medium containing different concentrations of this compound or a vehicle control.[2]

  • Image Acquisition: Capture images of the scratch at 0 hours and after a defined period (e.g., 12-24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Endothelial Cell Tube Formation Assay (Matrigel Assay)

This assay assesses the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.[1][2]

Protocol:

  • Matrigel Coating: Coat a 96-well plate with Matrigel® Basement Membrane Matrix and allow it to solidify at 37°C for 30 minutes.[2]

  • Cell Seeding and Treatment: Harvest HUVECs, resuspend them in medium containing various concentrations of this compound or a vehicle control, and seed them onto the Matrigel-coated wells.[1][2]

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of tube-like structures.[1][2]

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as total tube length or the number of branch points.[1]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound's Cytotoxicity

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Anti-Angiogenesis Assays cluster_analysis Data Analysis HUVEC_Culture HUVEC Culture Viability Cell Viability Assay (MTT) HUVEC_Culture->Viability Seed Cells Apoptosis Apoptosis Assay (Annexin V/PI) HUVEC_Culture->Apoptosis Seed Cells Migration Migration Assay (Scratch-Wound) HUVEC_Culture->Migration Seed Cells Tube_Formation Tube Formation Assay (Matrigel) HUVEC_Culture->Tube_Formation Seed Cells Cremastranone_Prep This compound Preparation Cremastranone_Prep->Viability Treat Cells Cremastranone_Prep->Apoptosis Treat Cells Cremastranone_Prep->Migration Treat Cells Cremastranone_Prep->Tube_Formation Treat Cells Data_Quant Data Quantification Viability->Data_Quant Apoptosis->Data_Quant Migration->Data_Quant Tube_Formation->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis

Caption: Workflow for evaluating this compound's effects.

Proposed Mechanism: Inhibition of VEGF Signaling Pathway by this compound

This compound's anti-angiogenic effects are believed to be mediated, in part, by the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] This pathway is crucial for endothelial cell proliferation, migration, and survival.[10]

G cluster_pathway VEGF Signaling Pathway in HUVECs VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: this compound's proposed inhibition of VEGF signaling.

References

Application Notes and Protocols for the Identification of Cremastranone Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Advanced Techniques for the Deconvolution of Cremastranone's Molecular Targets

Introduction

This compound, a naturally occurring homoisoflavanone isolated from Cremastra appendiculata, has demonstrated significant anti-cancer and anti-angiogenic properties, making it a compound of high interest for therapeutic development.[1][2] Its reported biological activities include the induction of cell cycle arrest at the G2/M phase, apoptosis, and inhibition of endothelial cell proliferation, migration, and tube formation.[2][3] Furthermore, some derivatives of this compound have been shown to induce caspase-independent cell death with characteristics of ferroptosis.[4][5] Despite the understanding of these downstream cellular effects, the direct molecular binding partners of this compound remain largely unelucidated.[6]

The identification of direct protein targets is a critical step in understanding the comprehensive mechanism of action of this compound, validating its therapeutic potential, and identifying potential off-target effects. This document provides detailed application notes and protocols for state-of-the-art techniques to identify and characterize the protein binding partners of this compound. The methodologies are divided into two main categories: probe-based approaches and label-free approaches.

Probe-Based Target Identification Strategies

Probe-based methods involve the chemical modification of this compound to incorporate a reactive or affinity handle, enabling the capture and subsequent identification of interacting proteins.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Principle: Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand.[7][8][9][10] In this approach, a derivative of this compound is synthesized and immobilized on a solid support (e.g., agarose (B213101) beads). This "bait" is then used to "fish out" its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are subsequently eluted and identified by mass spectrometry.[6][11]

Experimental Workflow:

cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification This compound This compound Linker Linker Arm Attachment This compound->Linker Immobilization Immobilization on Beads Linker->Immobilization Incubation Incubation with This compound Beads Immobilization->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Washing Wash Unbound Proteins Incubation->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Tryptic Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database Database Search & Protein Identification LC_MS->Database

Caption: Workflow for this compound target identification using affinity chromatography.

Protocol: this compound Affinity Pulldown

  • Probe Synthesis and Immobilization:

    • Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control bead set with the linker alone should also be prepared.

    • Couple the this compound derivative and the linker control to the beads according to the manufacturer's protocol.

  • Cell Lysate Preparation:

    • Culture cancer cells of interest (e.g., HCT116 colorectal cancer cells) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate (e.g., 1-2 mg of total protein) with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads to identify specific binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

    • Separate the eluted proteins on a 4-12% SDS-PAGE gel and visualize by Coomassie blue or silver staining.

  • Mass Spectrometry and Data Analysis:

    • Excise protein bands that are unique to the this compound pulldown or significantly enriched compared to the control.

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot or Sequest) against a relevant protein database.

Data Presentation: Hypothetical AC-MS Results

RankProtein IDGene NameProtein NameThis compound Pulldown (Spectral Counts)Control Pulldown (Spectral Counts)Fold Enrichment
1P06493TUBBTubulin beta chain152530.4
2P62258ACTG1Actin, cytoplasmic 21201012.0
3Q09472FECHFerrochelatase, mitochondrial85242.5
4P31946HSP90AA1Heat shock protein HSP 90-alpha7889.8
5P04637TP53Cellular tumor antigen p5345145.0
Photoaffinity Labeling

Principle: Photoaffinity labeling is a powerful technique to covalently capture protein targets in their native cellular environment.[12][13][14] A this compound analog is synthesized with a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). Upon UV irradiation, the photo-reactive group forms a covalent bond with nearby molecules, thus irreversibly labeling the binding proteins.

Protocol: Live-Cell Photoaffinity Labeling

  • Probe Synthesis: Synthesize a this compound photoaffinity probe containing a diazirine moiety and a terminal alkyne tag.

  • Cell Treatment and Labeling:

    • Treat live cells with the photoaffinity probe for a specified time.

    • Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.

    • Include control groups, such as cells treated with the probe but not irradiated, and cells co-incubated with an excess of free this compound to identify specific interactions.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide reporter tag to the alkyne-modified probe.

  • Enrichment and Identification:

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Elute the captured proteins and identify them via LC-MS/MS as described in the affinity chromatography protocol.

Label-Free Target Identification Strategies

Label-free methods are advantageous as they do not require chemical modification of the small molecule, thus avoiding potential alterations in its binding properties.[15]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein structure, leading to an increase in its thermal stability.[6] This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and quantifying the amount of soluble protein remaining. A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.

Experimental Workflow:

cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Protein Quantification Cells Intact Cells or Lysate Treatment Treat with this compound or Vehicle (DMSO) Cells->Treatment Aliquots Aliquot Samples Treatment->Aliquots Heating Heat at Different Temperatures Aliquots->Heating Cooling Cool and Lyse Cells Heating->Cooling Centrifugation Separate Soluble and Precipitated Proteins Cooling->Centrifugation Quantification Quantify Soluble Proteins (e.g., Western Blot, MS) Centrifugation->Quantification Melting_Curve Generate Melting Curves Quantification->Melting_Curve Target_ID Identify Proteins with Shifted Thermal Stability Melting_Curve->Target_ID This compound This compound Target Direct Binding Protein(s) (?) This compound->Target p53 p53 Target->p53 activates p21 p21 p53->p21 upregulates Cdk1_CyclinB Cdk1/Cyclin B Complex p21->Cdk1_CyclinB inhibits G2M_Arrest G2/M Phase Arrest Cdk1_CyclinB->G2M_Arrest promotes (when active) This compound This compound FECH Ferrochelatase (FECH) This compound->FECH inhibits GPX4 GPX4 This compound->GPX4 downregulates Heme Heme Synthesis FECH->Heme catalyzes Iron Free Intracellular Iron Heme->Iron degradation (via HO-1) Lipid_ROS Lipid ROS Accumulation Iron->Lipid_ROS promotes (Fenton reaction) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis GPX4->Lipid_ROS reduces

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Cremastranone for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Cremastranone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a homoisoflavanone, a type of natural compound, recognized for its potent anti-angiogenic and anti-cancer properties.[1][2] Like many natural products, this compound is poorly soluble in aqueous solutions.[1][3] This low solubility can lead to significant challenges in experiments, causing issues with bioavailability, formulation, and achieving therapeutic concentrations in target tissues, which can result in inconsistent and unreliable data.[1][3]

Q2: What are the common signs of poor solubility during an experiment?

A2: Indicators of poor solubility can include:

  • Difficulty dissolving the solid this compound powder in the desired solvent.[1]

  • The formation of a precipitate when the stock solution is diluted into an aqueous medium, such as cell culture media or phosphate-buffered saline (PBS).[1][4]

  • Cloudiness or the appearance of particulates in the solution upon standing.[4]

  • In animal studies, high variability in plasma concentrations between individuals within the same study group.[1]

Q3: Which solvents are recommended for preparing a stock solution of this compound?

A3: For preparing initial concentrated stock solutions, organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[1][4] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6][7] It is crucial to use anhydrous (water-free) DMSO to prevent degradation and maintain the stability of the stock solution.[5]

Q4: How do I prepare a 10 mM stock solution of this compound in DMSO?

A4: To prepare a 10 mM stock solution, you can follow the detailed steps in Protocol 1 . This involves accurately weighing 3.46 mg of this compound and dissolving it in 1 mL of anhydrous DMSO.[5] Achieving complete dissolution may require physical methods such as vortexing, sonication, or gentle warming.[5]

Q5: My this compound solution has become cloudy or formed a precipitate. What should I do?

A5: The formation of a precipitate can be due to several factors:

  • Poor Aqueous Solubility : This is the most common reason, especially when diluting a DMSO stock solution into an aqueous buffer.[4] The final concentration of DMSO in your assay should be kept as low as possible while maintaining solubility, typically below 1-2%.[8]

  • Temperature Effects : If the solution was stored at a low temperature, the compound might have precipitated. Try gently warming the solution.[4]

  • Degradation : The precipitate could be a less soluble degradation product.[4] Ensure proper storage conditions (see Q6) to minimize this.

To resolve this, you may need to optimize your solvent system or consider a solubility enhancement technique.

Q6: My stock solution has changed color. What does this mean and how can I prevent it?

A6: A color change, often to yellow or brown, strongly indicates that the this compound may be oxidizing.[4] This can be triggered by exposure to air, light, elevated temperatures, or non-optimal pH.[4] To prevent oxidation, prepare solutions with high-purity, deoxygenated solvents, protect them from light using amber vials or aluminum foil, and store them at low temperatures (-20°C or -80°C) in tightly sealed containers.[4][5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound precipitates upon dilution into aqueous media (e.g., PBS, cell culture media). The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.1. Decrease the final concentration of this compound in the assay. 2. Test the solubility in the final medium before the experiment. 3. Consider using a solubility enhancement technique such as creating a solid dispersion or a nanoemulsion.[1] 4. For in vitro assays, adding detergents like Tween-20 or Triton X-100 to the buffer (for non-cell-based assays) might help.[8]
Low or inconsistent results in cell-based assays. The compound has precipitated out of the cell culture medium, leading to a lower effective concentration. The precipitate may also be cytotoxic.1. Visually inspect the wells for any precipitation after adding the compound. 2. Increase the final DMSO concentration slightly, ensuring it remains non-toxic to the cells (typically ≤ 0.5%). 3. Employ a formulation strategy like complexation with cyclodextrins or creating a lipid-based formulation to improve aqueous solubility.[1][9]
High variability in plasma concentrations in in vivo studies. Poor and erratic absorption from the gastrointestinal tract due to low aqueous solubility.[1]1. Switch to a parenteral route of administration (e.g., intravenous, intraperitoneal) to bypass gastrointestinal absorption.[1] 2. Optimize the oral formulation using a nanoemulsion or solid dispersion to improve dissolution and achieve more consistent absorption.[1]
Observed in vivo efficacy is lower than expected based on in vitro data. The concentration of this compound reaching the target tissue is insufficient due to its poor solubility and potential for rapid metabolism.[1]1. Increase the dose of this compound, if animal tolerance permits.[1] 2. Utilize a formulation strategy that enhances bioavailability, such as a lipid-based delivery system which can also protect the drug from degradation.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Compound Name This compound[2]
Chemical Name 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one[2]
Molecular Formula C₁₈H₁₈O₇[5]
Molecular Weight 346.34 g/mol [5]
Appearance Solid powder[5]
Storage (Solid) Dry, dark, and at 0-4°C (short term) or -20°C (long term)[5]
Table 2: General Solubility of this compound in Common Solvents

Note: The actual solubility should be experimentally determined for your specific batch and conditions.

SolventGeneral SolubilityNotesReference
Water Very Low / InsolubleThe primary challenge for aqueous-based experiments.[1]
Phosphate-Buffered Saline (PBS) Very Low / InsolubleSimilar to water; precipitation is highly likely.[3]
Dimethyl Sulfoxide (DMSO) ~10 mg/mL (~28.8 mM)A common solvent for preparing concentrated stock solutions. May require sonication or warming.[5]
Ethanol SolubleAnother option for stock solutions, but may have higher toxicity in cell-based assays.[1]
Propylene Glycol Soluble to Moderately SolubleA pharmaceutically acceptable co-solvent.[1]
PEG 400 Soluble to Moderately SolubleA non-ionic surfactant and solubilizing agent.[1]
Table 3: Comparison of Key Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantagesReference
Co-solvency A water-miscible organic solvent is used to increase the drug's solubility in an aqueous solution.- Simple to prepare. - Suitable for early-stage studies.- Potential for drug precipitation upon dilution. - High concentrations of co-solvents can be toxic.[1][10]
Solid Dispersion The drug is dispersed in an amorphous state within a solid hydrophilic carrier (e.g., PVP).- Enhances the dissolution rate. - Can be formulated into solid dosage forms.- The drug may recrystallize over time, reducing solubility. - Manufacturing can be complex.[1][9]
Nanoemulsion The drug is dissolved in a lipid phase, which is then emulsified into nano-sized droplets in an aqueous phase.- High drug loading capacity. - Protects the drug from degradation. - Can improve bioavailability by bypassing first-pass metabolism.- Requires specialized equipment (e.g., homogenizer). - Long-term stability can be a concern.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is based on information for structurally similar flavonoids and common lab practices.[5]

Materials:

  • This compound powder (MW: 346.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath (optional)

Procedure:

  • Preparation : Bring the this compound powder and anhydrous DMSO to room temperature to prevent moisture condensation.

  • Weighing : Accurately weigh 3.46 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Solvent Addition : Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution :

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

    • If dissolution is still incomplete, warm the solution in a 60°C water bath for 5-10 minutes with intermittent vortexing.

  • Inspection : Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage : Allow the solution to cool to room temperature. Aliquot the stock solution into single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound in a specific solvent.[3]

Materials:

  • This compound powder

  • Selected solvents (e.g., deionized water, PBS pH 7.4, 0.5% DMSO in PBS)

  • Microcentrifuge tubes

  • Thermostatic shaker/incubator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Addition of Compound : Add an excess amount of solid this compound (e.g., 2-5 mg) to a microcentrifuge tube. The goal is to have undissolved solid remaining at the end to ensure saturation.

  • Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired solvent to the tube.

  • Equilibration : Cap the tubes securely and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[3]

  • Phase Separation : After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.[3]

  • Sample Collection : Carefully collect an aliquot of the supernatant, avoiding disturbance of the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter.

  • Quantification : Dilute the filtered solution to a concentration within the linear range of your HPLC calibration curve. Analyze the sample by HPLC-UV to determine the exact concentration of this compound.

  • Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 3: Preparation of a this compound-Loaded Solid Dispersion

This protocol uses the solvent evaporation method to create a solid dispersion, which can enhance the dissolution rate.[1]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30)

  • Organic solvent (e.g., methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolution : Dissolve this compound and the hydrophilic carrier (a starting drug-to-carrier ratio of 1:5 w/w is suggested) in methanol (B129727) inside a round-bottom flask.[1]

  • Evaporation : Remove the methanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Drying : Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

  • Pulverization : Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle. This powder can then be used for dissolution testing or formulation.[1]

Protocol 4: Preparation of a this compound-Loaded Nanoemulsion

This protocol uses high-shear homogenization to create a nanoemulsion, a lipid-based formulation suitable for improving oral bioavailability.[1]

Materials:

  • This compound

  • Oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol HP)

  • Purified water

  • High-shear homogenizer

Procedure:

  • Oil Phase Preparation : Dissolve this compound in the selected oil. Add the surfactant and mix until uniform.

  • Aqueous Phase Preparation : Prepare the aqueous phase, which may contain a co-surfactant.

  • Pre-emulsification : Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse, milky emulsion.

  • Homogenization : Subject the coarse emulsion to high-shear homogenization to reduce the droplet size to the nanometer range.[1]

  • Characterization : The resulting nanoemulsion should be characterized for key parameters such as droplet size, drug entrapment efficiency, and stability.

Visualizations

G cluster_prep Protocol 1: Stock Solution Workflow weigh 1. Weigh 3.46 mg This compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate / Warm) add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect aliquot 5. Aliquot into Amber Vials inspect->aliquot store 6. Store at -20°C or -80°C aliquot->store

Workflow for preparing a this compound stock solution.

G start Start: this compound Solubility Issue check_stock Is the stock solution (in DMSO/EtOH) clear? start->check_stock use_protocol1 No: Follow Protocol 1 (Vortex, Sonicate, Warm) check_stock->use_protocol1 No stock_ok Yes: Stock solution is OK check_stock->stock_ok Yes check_dilution Does it precipitate in the final aqueous medium? exp_ok No: Experiment is ready check_dilution->exp_ok No need_enhancement Yes: Need to enhance aqueous solubility check_dilution->need_enhancement Yes use_protocol1->check_stock stock_ok->check_dilution invitro Is it for an in-vitro assay? need_enhancement->invitro cosolvency Try Co-solvency (adjust final DMSO %) invitro->cosolvency Yes nanoemulsion Use Nanoemulsion (Protocol 4) invitro->nanoemulsion No (In-vivo) solid_disp Use Solid Dispersion (Protocol 3) cosolvency->solid_disp If fails G cluster_pathway This compound Conceptual Signaling Pathway This compound This compound cell_cycle Cell Cycle Progression This compound->cell_cycle apoptosis_path Apoptotic Pathway This compound->apoptosis_path g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest proliferation Inhibition of Cell Proliferation g2m_arrest->proliferation apoptosis Induction of Apoptosis apoptosis_path->apoptosis apoptosis->proliferation

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Cremastranone In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Cremastranone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with its poor oral bioavailability in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials?

A1: this compound is a natural homoisoflavanone with significant anti-angiogenic properties.[1][2][3][4] It has been investigated for its potential in treating diseases characterized by excessive blood vessel growth, such as ocular neovascularization and certain cancers.[1][3] It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).[3][5] Synthetic derivatives of this compound are also being explored for their therapeutic efficacy.[6][7]

Q2: Why is the oral bioavailability of this compound so low?

A2: The poor oral bioavailability of this compound is primarily due to extensive and rapid first-pass metabolism in the intestine and liver.[1][2][3][8] Following oral administration in mice, plasma concentrations of this compound were found to be below the limit of quantitation.[1][8][9]

Q3: What are the primary metabolic pathways for this compound?

A3: In vitro studies using mouse and human liver and intestine S9 fractions have identified the main metabolic pathways as O-demethylation, glucuronidation, and sulfation.[1][8] The key enzymes involved are Cytochrome P450 (CYP450), UDP-glucuronosyltransferase (UGT), and sulfotransferase (ST).[1][8] UGTs are considered the major contributors to its rapid metabolism.[8][9]

Q4: What are the general strategies to improve the in vivo performance of this compound?

A4: To overcome the poor oral bioavailability, several strategies can be employed. These are broadly categorized into formulation enhancements and chemical modifications. Formulation strategies aim to protect this compound from rapid metabolism and improve its absorption, while chemical modifications aim to create derivatives with better pharmacokinetic properties.[3][10][11][12]

Troubleshooting Guide

This section addresses specific issues researchers may encounter during in vivo experiments with this compound.

Problem 1: Undetectable or very low plasma concentrations of this compound after oral administration.

  • Cause: This is an expected outcome due to extensive first-pass metabolism.[1][2][3][8]

  • Troubleshooting Steps:

    • Switch Route of Administration: For initial efficacy studies, consider alternative routes that bypass first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injection. Be aware that even with IV administration, this compound has a very short half-life of about 1.5 minutes in mice.[3][8][9]

    • Implement Formulation Strategies: Encapsulate this compound in a protective delivery system to shield it from metabolic enzymes in the gut and liver.

    • Co-administration with Metabolic Inhibitors (for research purposes): In preclinical studies, co-administration with inhibitors of CYP450, UGT, and ST enzymes can help elucidate the impact of metabolism on bioavailability.

Problem 2: High variability in plasma concentrations between animals in the same oral dosing group.

  • Cause: This variability is often a consequence of poor and erratic absorption from the gastrointestinal tract, which can be exacerbated by low aqueous solubility.[13]

  • Troubleshooting Steps:

    • Improve Solubility in Formulation: Ensure this compound is fully dissolved in the vehicle before administration. The use of co-solvents may be necessary.

    • Optimize Oral Formulation for Consistent Absorption: Utilize advanced formulation approaches like nanoemulsions or solid dispersions to improve the dissolution rate and achieve more consistent absorption.[13]

Problem 3: Observed in vivo efficacy is significantly lower than predicted from in vitro data.

  • Cause: Insufficient concentration of this compound is reaching the target tissue due to its poor solubility and rapid metabolism.[13]

  • Troubleshooting Steps:

    • Dose Escalation: If tolerated, increasing the dose may help achieve therapeutic concentrations.

    • Bioavailability-Enhancing Formulations: Employ lipid-based delivery systems or nanoparticle formulations to enhance systemic exposure.[13]

    • Structural Modification: Consider synthesizing and evaluating this compound derivatives with improved metabolic stability.[1][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
Half-life (t½) 1.5 ± 0.3 minIntravenous (5 mg/kg)[8][9]
Plasma Clearance (CLp) 7.73 ± 3.09 L/h/kgIntravenous (5 mg/kg)[8][9]
Oral Bioavailability UndetectableOral (10 mg/kg)[1][8][9]

Table 2: General Solubility Profile of this compound

SolventSolubilityNotesReference
Water Very Low / InsolubleA primary challenge for aqueous-based formulations.[13]
DMSO SolubleCommonly used for preparing stock solutions.[13]
Ethanol SolubleCan be used as a co-solvent.[13]
Propylene Glycol Soluble to Moderately SolubleA pharmaceutically acceptable co-solvent.[13]
PEG 400 Soluble to Moderately SolubleA non-ionic surfactant and solubilizing agent.[13]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion for Oral Administration

This protocol describes a general method for preparing a nanoemulsion to improve the oral bioavailability of this compound.

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a concentration of 1-5 mg/mL. Gentle heating and sonication may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a 2:1 ratio.

  • Emulsification: Slowly add the oil phase to the aqueous phase while stirring continuously.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or microfluidization for 5-10 cycles to reduce the droplet size to the nano-range (typically <200 nm).

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Metabolic Stability Assessment of this compound

This protocol outlines a method to assess the metabolic stability of this compound using liver S9 fractions.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver S9 fraction (1 mg protein/mL) and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Initiation of Reaction: Add cofactors for specific metabolic pathways:

    • CYP450: NADPH

    • UGT: UDPGA

    • ST: PAPS

  • Incubation: Add this compound (final concentration of 1 µM) to the reaction mixture and incubate at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) from the disappearance rate of this compound.

Visualizations

Cremastranone_Metabolism This compound This compound Intestine_Liver Intestine & Liver (First-Pass Metabolism) This compound->Intestine_Liver Absorption Oral Oral Administration Oral->this compound Ingestion Systemic_Circulation Systemic Circulation Intestine_Liver->Systemic_Circulation <1% Bioavailability Metabolites Metabolites Intestine_Liver->Metabolites Metabolism by CYP450, UGT, ST Excretion Excretion Metabolites->Excretion

Caption: Metabolic pathway of this compound after oral administration.

Bioavailability_Enhancement_Workflow Start Poor Oral Bioavailability of this compound Strategy Select Enhancement Strategy Start->Strategy Formulation Formulation Development (e.g., Nanoparticles, Liposomes) Strategy->Formulation Modification Chemical Modification (e.g., Prodrug Synthesis) Strategy->Modification InVitro In Vitro Characterization (Solubility, Stability, Release) Formulation->InVitro Modification->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis (AUC, Cmax, t½) InVivo->Analysis Result Improved Bioavailability? Analysis->Result Success Proceed to Efficacy Studies Result->Success Yes Revise Revise Strategy Result->Revise No Revise->Strategy

Caption: Experimental workflow for enhancing this compound's bioavailability.

References

Technical Support Center: Optimizing Cremastranone Dosage for Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Cremastranone and its derivatives in anti-proliferative activity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known anti-proliferative mechanisms?

A1: this compound is a homoisoflavanone originally isolated from the orchid Cremastra appendiculata.[1][2][3][4] It and its synthetic derivatives have demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.[1][2] The primary mechanisms of action include:

  • Induction of G2/M Cell Cycle Arrest: this compound derivatives can halt the cell cycle at the G2/M transition phase in cancer cells.[1][5][6] This is often achieved by modulating key regulatory proteins, such as increasing the expression of the cyclin-dependent kinase inhibitor p21 and decreasing the expression of CDK1.[2][5]

  • Induction of Programmed Cell Death: These compounds can trigger programmed cell death through different pathways depending on the cancer type. In colorectal cancer cells, derivatives have been shown to induce apoptosis, a caspase-dependent form of cell death.[1][5] In human breast cancer cells, a caspase-independent form of cell death involving ferroptosis has been observed.[1][5][7]

  • Anti-Angiogenesis: this compound and its analogues can inhibit the formation of new blood vessels, a process crucial for tumor growth.[2] This is thought to occur through the inhibition of pathways mediated by Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α).[2]

Q2: What is a typical starting concentration range for this compound or its derivatives in a cell-based assay?

A2: Based on published data, potent synthetic derivatives of this compound have shown cytotoxic effects at nanomolar concentrations in some cancer cell lines.[5][7][8][9] A good starting point for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) value would be a broad range, for instance, from 1 nM to 10 µM.[8]

Q3: How should I prepare and store this compound and its derivatives?

A3: this compound and its derivatives are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. It is advisable to create aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions for your experiments, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to prevent solvent-induced toxicity.[8]

Q4: Which cancer cell lines have been tested with this compound derivatives, and what are their reported IC50 values?

A4: The anti-proliferative efficacy of this compound and its derivatives has been evaluated in various cancer cell lines, particularly colorectal and breast cancer.[10] The IC50 values can vary significantly depending on the specific derivative and the cell line used.[8]

Data Presentation

Table 1: Anti-proliferative Activity of this compound Derivatives in Colorectal Cancer Cell Lines

CompoundHCT116 (µM)LoVo (µM)
SH-190270.0570.048
SHA-0350.0420.035

Data extracted from studies on synthetic homoisoflavane derivatives of this compound.[10]

Table 2: Anti-proliferative Activity of this compound Derivatives in Breast Cancer Cell Lines

CompoundT47D (µM)ZR-75-1 (µM)
SH-17059~0.1~0.1
SH-19021~0.1~0.1
SH-19027> 1> 1
SHA-035> 1> 1

Data extracted from studies on synthetic homoisoflavane derivatives of this compound.[10]

Table 3: Anti-proliferative Activity of Synthetic this compound on Various Cell Lines [11]

Cell LineAssayParameterValue
HUVECsalamarBlue® AssayGI₅₀377 nM
HRECsalamarBlue® AssayGI₅₀ (complete medium)217 nM
HRECsalamarBlue® AssayGI₅₀ (VEGF- stimulated)276 nM
Y79 (retinoblastoma)Not specifiedGI₅₀9.8 µM
92-1 (uveal melanoma)Not specifiedGI₅₀47 µM
ARPE-19 (retinal pigment epithelium)Not specifiedGI₅₀>250 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its derivatives and to determine the IC50 value.[8][12]

Materials:

  • This compound or its derivatives

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8][12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gentle mixing on an orbital shaker for 15-30 minutes can aid in complete dissolution.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound derivatives on the distribution of cells in different phases of the cell cycle.[3]

Materials:

  • This compound derivative

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • Staining solution containing propidium (B1200493) iodide (PI) and RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the this compound derivative for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash them with PBS, and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with the PI and RNase A solution.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3]

Troubleshooting Guides

MTT Assay Troubleshooting

IssuePossible CauseSuggested Solution
High background absorbance in wells without cells - Contamination of media or reagents.[15] - Phenol (B47542) red in media can interfere.[14] - Direct reduction of MTT by the test compound.- Use fresh, sterile reagents.[15] - Use phenol red-free media during the assay.[14] - Test the compound in a cell-free system with MTT to check for direct reduction. If it occurs, consider an alternative assay like the Sulforhodamine B (SRB) assay.[14][16]
Incomplete dissolution of formazan crystals - Insufficient solvent volume or mixing.[15] - Inappropriate solubilization solvent.- Ensure sufficient volume of DMSO or another suitable solvent is added.[14] - Use an orbital shaker for 15-30 minutes to aid dissolution.[14] - Visually confirm complete dissolution before reading the plate.[14]
Results are not dose-dependent or show higher than expected viability - The compound may have antioxidant or reducing properties, directly reducing MTT.[14] - The compound might be causing cellular stress leading to increased metabolic activity at certain concentrations.[16]- Perform a cell-free MTT reduction assay as mentioned above.[14] - Corroborate results with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay).[14] - Visually inspect cells under a microscope for morphological changes.[16]
High variability between replicate wells - Uneven cell seeding. - "Edge effect" due to evaporation in outer wells.[14]- Ensure a homogenous cell suspension before and during seeding. - Avoid using the outermost wells of the 96-well plate; instead, fill them with sterile PBS or media.[14]

Mandatory Visualizations

Signaling Pathways

Cremastranone_Signaling_Pathways cluster_g2m G2/M Cell Cycle Arrest (Colorectal Cancer) cluster_ferroptosis Ferroptosis (Breast Cancer) Cremastranone_G2M This compound Derivatives (SH-19027, SHA-035) p21 p21 Cremastranone_G2M->p21 upregulates CDK1 CDK1 Cremastranone_G2M->CDK1 downregulates G2M_Arrest G2/M Arrest p21->G2M_Arrest induces CDK1->G2M_Arrest inhibition leads to Apoptosis_G2M Apoptosis G2M_Arrest->Apoptosis_G2M Cremastranone_Ferro This compound Derivatives (SH-17059, SH-19021) FECH Ferrochelatase (FECH) Cremastranone_Ferro->FECH inhibits GPX4 GPX4 Cremastranone_Ferro->GPX4 reduces expression ROS ROS Cremastranone_Ferro->ROS induces generation HO1_ALAS1 HO-1, ALAS1 Cremastranone_Ferro->HO1_ALAS1 upregulates FECH->HO1_ALAS1 related to heme metabolism Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides reduces Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits Lipid_Peroxides->Ferroptosis ROS->Lipid_Peroxides promotes accumulation

Caption: Signaling pathways of this compound derivatives.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound derivatives (serial dilutions) incubate_24h->treat_compound incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Troubleshooting Logic

MTT_Troubleshooting issue Inconsistent or Unexpected MTT Results high_bg High Background? issue->high_bg not_dose_dependent Not Dose-Dependent? issue->not_dose_dependent poor_replicates Poor Replicates? issue->poor_replicates high_bg->not_dose_dependent No check_media Check for media/reagent contamination. Use phenol red-free media. high_bg->check_media Yes not_dose_dependent->poor_replicates No cell_free_assay Perform cell-free assay to check for direct MTT reduction by compound. not_dose_dependent->cell_free_assay Yes check_seeding Review cell seeding protocol for consistency. poor_replicates->check_seeding Yes alternative_assay Consider alternative assay (e.g., SRB, LDH). cell_free_assay->alternative_assay Positive avoid_edge Avoid using outer wells of the plate. check_seeding->avoid_edge

Caption: Decision tree for troubleshooting MTT assay issues.

References

Technical Support Center: Troubleshooting Cremastranone Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cremastranone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a homoisoflavanone with demonstrated anti-angiogenic and anti-cancer properties.[1][2] In cancer cell lines, it has been shown to induce cell cycle arrest at the G2/M phase and promote cell death through apoptosis and potentially ferroptosis.[3][4]

Q2: I'm observing inconsistent results in my experiments with this compound. Could this be a stability issue?

A2: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, like many small molecules, can be susceptible to various factors within the culture environment that can lead to its degradation or precipitation, altering its effective concentration and leading to variability in experimental outcomes.

Q3: What are the common causes of small molecule degradation in cell culture media?

A3: Several factors can contribute to the degradation of small molecules like this compound in cell culture media:

  • pH: The pH of the media (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.

  • Temperature: Incubation at 37°C can accelerate the rate of chemical degradation.

  • Enzymatic Degradation: Serum in the media contains enzymes (e.g., esterases, proteases) that can metabolize the compound. Cells themselves also contribute to metabolic degradation.

  • Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.

  • Light Exposure: Many compounds are light-sensitive and can degrade upon exposure to light.

Q4: My this compound solution appears to have a precipitate after being added to the cell culture medium. What should I do?

A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the cell culture medium. It is also common for compounds dissolved in organic solvents like DMSO to precipitate when diluted into an aqueous solution. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.1%). If precipitation persists, you may need to lower the working concentration of this compound. Performing a solubility test in your specific cell culture medium is recommended.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. It is recommended to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of this compound activity over time Degradation of this compound in the cell culture medium at 37°C.Prepare fresh working solutions of this compound for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocol 1).
High variability between experimental replicates Inconsistent concentration of this compound due to precipitation or adsorption to plasticware.Ensure complete dissolution of the stock solution before preparing working solutions. Use low-protein binding plates and pipette tips. Include a control without cells to assess non-specific binding.
Unexpected cytotoxicity or off-target effects Formation of toxic degradation products.If degradation is suspected, attempt to identify degradation products using analytical methods like HPLC or LC-MS/MS. Consider using a more stable synthetic derivative of this compound if available.
Precipitation of this compound in media Poor solubility of this compound at the working concentration. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high.Determine the solubility of this compound in your specific cell culture medium. Ensure the final DMSO concentration is below 0.1%. If necessary, lower the working concentration of this compound.

Quantitative Data

Table 1: Reported IC50 Values for this compound and its Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 / GI50
This compound (natural)Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation Assay1.5 µM
This compound (synthetic)Human Umbilical Vein Endothelial Cells (HUVECs)alamarBlue Assay377 nM
This compound (synthetic)Human Retinal Microvascular Endothelial Cells (HRECs)alamarBlue Assay217 nM
SH-19027HCT116 (Colorectal)Cell Viability Assay~ 0.1 µM (at 72h)
SHA-035HCT116 (Colorectal)Cell Viability Assay~ 0.1 µM (at 72h)
SH-19027LoVo (Colorectal)Cell Viability Assay~ 0.1 µM (at 72h)

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • DMSO (or other suitable solvent for stock solution)

  • HPLC or LC-MS system

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Working Solutions: Dilute the this compound stock solution in pre-warmed cell culture medium (with and without serum) to the final working concentration used in your experiments.

  • Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Include a "time 0" sample that is immediately processed. Incubate the remaining samples at 37°C in a 5% CO2 incubator.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each condition.

  • Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of this compound remaining at each time point compared to the "time 0" sample to determine the stability profile and half-life.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results q1 Is there visible precipitation? start->q1 sol1 Optimize concentration & DMSO percentage q1->sol1 Yes q2 Is there a loss of activity over time? q1->q2 No sol1->q2 sol2 Perform stability assay (Protocol 1) Use fresh solutions q2->sol2 Yes q3 Is there high variability between replicates? q2->q3 No sol2->q3 sol3 Use low-binding plasticware Ensure complete dissolution q3->sol3 Yes end Consistent Results q3->end No sol3->end G cluster_pathway Proposed Signaling Pathway for this compound-Induced Cell Cycle Arrest and Cell Death cluster_cell_cycle G2/M Cell Cycle Arrest cluster_ferroptosis Ferroptosis This compound This compound p21 p21 (Upregulation) This compound->p21 ho1 HO-1 (Upregulation) This compound->ho1 alas1 ALAS1 (Upregulation) This compound->alas1 gpx4 GPX4 (Downregulation) This compound->gpx4 cdk1_cyclinB CDK1/Cyclin B1 Complex p21->cdk1_cyclinB inhibits g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest promotes mitosis (inhibited) lipid_peroxidation Lipid Peroxidation gpx4->lipid_peroxidation inhibits ferroptosis Ferroptosis lipid_peroxidation->ferroptosis

References

Navigating the Synthesis of Racemic Cremastranone: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the total synthesis of racemic Cremastranone, this technical support center provides a comprehensive guide to overcoming common experimental challenges. This resource offers detailed troubleshooting advice, frequently asked questions, and robust experimental protocols to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in the total synthesis of racemic this compound?

A1: The most significant hurdle is the selective demethylation of the methyl phenyl ethers to achieve the desired hydroxylation pattern without forming regioisomers.[1] The use of demethylating agents like trimethylsilyl (B98337) iodide (TMSI) has been explored, but achieving high selectivity can be difficult.[1] An alternative strategy involves generating the phenol (B47542) group at the C7 position before other demethylations.[1][2]

Q2: What are the common byproducts encountered during the synthesis?

A2: During the cyclization of the dihydrochalcone (B1670589) with formaldehyde (B43269) to create the 4-chromanone (B43037) ring, the formation of byproducts is a common issue.[1][2] These byproducts may require treatment with a base, such as potassium carbonate (K2CO3), to facilitate their conversion to the desired 4-chromanone.[1][2]

Q3: Why is the synthesized this compound a racemic mixture?

A3: The current synthetic routes produce a racemic mixture because the absolute configuration at the C3 position of the natural product has not been reported.[1] Consequently, the synthesis does not typically incorporate steps for stereoselective control.[1]

Q4: How can the final product and intermediates be effectively purified?

A4: Purification of intermediates and the final this compound product is crucial for obtaining a high-purity compound.[3] The primary method for purification is silica (B1680970) gel column chromatography.[1][3] Careful selection of the solvent system is critical for achieving good separation of the desired product from closely related regioisomers and other byproducts.[1]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of racemic this compound and provides actionable solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of 4-chromanone Incomplete cyclization of the dihydrochalcone.Treat the reaction mixture with K2CO3 to promote the cyclization of any stable byproducts to the desired 4-chromanone.[1][2]
Formation of stable byproducts.
Formation of regioisomers during demethylation Use of non-selective demethylating agents.Employ a more selective demethylation strategy. The use of 2 equivalents of TMSI has been shown to be successful.[1]
Harsh reaction conditions.Consider a synthetic route where the C7 phenol group is generated prior to other demethylations to guide the reaction.[2]
Difficulty in purifying the final product Presence of closely related regioisomers and other byproducts.Utilize careful column chromatography with a well-chosen solvent system for effective separation.[1]
Poor reproducibility between batches Variations in the quality of starting materials and reagents.Establish strict quality control for all starting materials and reagents.[1]
Inconsistent reaction conditions.Ensure precise control over reaction parameters such as temperature, reaction time, and stoichiometry.[1]

Experimental Protocols

The following are detailed methodologies for key steps in the total synthesis of racemic this compound.

Step 1: Aldol Condensation to form Chalcone (B49325)
  • To a solution of 4'-benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone and isovanillin (B20041) in ethanol, add an aqueous solution of potassium hydroxide.[3][4]

  • Stir the reaction mixture at room temperature.

  • Upon completion, neutralize the reaction mixture with hydrochloric acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chalcone.[3]

Step 2: Catalytic Hydrogenation to form Dihydrochalcone
  • Dissolve the chalcone in a suitable solvent like methanol (B129727) or ethyl acetate.[3]

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the dihydrochalcone, which can often be used in the next step without further purification.[3]

Step 3: Cyclization to form 4-Chromanone
  • Dissolve the dihydrochalcone in a suitable solvent such as methanol in a round-bottom flask.[1]

  • Add formaldehyde to the solution.[1]

  • If significant byproducts are formed, treat the reaction mixture with K2CO3 to convert them to the desired 4-chromanone.[1][2]

  • Purify the crude product by column chromatography on silica gel.[1]

Step 4: Selective Demethylation to yield (±)-Cremastranone
  • Dissolve the 4-chromanone in a dry, inert solvent such as chloroform (B151607) under an inert atmosphere.[1][4]

  • Add 2 equivalents of trimethylsilyl iodide (TMSI).[1][4]

  • Heat the reaction mixture to reflux.[1]

  • After the reaction is complete (monitored by TLC), carefully quench the reaction with a suitable reagent like methanol.[1]

  • Perform an aqueous work-up to remove inorganic salts.[1]

  • Purify the crude product by column chromatography to yield pure (±)-Cremastranone.[1]

Data Presentation

The following table summarizes the reported yields for the key steps in the total synthesis of racemic this compound.

StepReactionReagents and ConditionsYield (%)Reference
1Aldol CondensationIsovanillin, KOH, EtOH, rt53[4]
2Catalytic HydrogenationH₂, Pd/C, MeOH94[4]
3BenzylationK₂CO₃, Benzylbromide, Acetone, reflux89[4]
4Cyclization Precursor Formation(CH₃)₂NCH(OCH₃)₂, Toluene, reflux80[4]
5Catalytic HydrogenationH₂, Pd/C, MeOH87[4]
6DemethylationTMSI (2 eq.), CHCl₃, 60°C87[4]
Overall Total Synthesis - 26.8 [3][4]

Visualizations

The following diagrams illustrate the synthetic workflow and troubleshooting logic for the total synthesis of racemic this compound.

G cluster_0 Synthetic Workflow start Starting Materials (4'-benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone & Isovanillin) chalcone Chalcone Formation (Aldol Condensation) start->chalcone KOH, EtOH dihydrochalcone Dihydrochalcone Formation (Catalytic Hydrogenation) chalcone->dihydrochalcone H₂, Pd/C chromanone 4-Chromanone Formation (Cyclization with Formaldehyde) dihydrochalcone->chromanone Formaldehyde This compound (±)-Cremastranone (Selective Demethylation) chromanone->this compound TMSI, CHCl₃

Caption: Synthetic pathway for racemic this compound.

G cluster_1 Troubleshooting Demethylation start Low yield or incorrect regioisomer of this compound check_reagents Check TMSI quality and equivalents (2 eq.) start->check_reagents check_reagents->start Reagents Faulty check_conditions Verify anhydrous conditions and reflux temperature check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect consider_route Consider alternative route: C7 demethylation first check_conditions->consider_route Conditions OK success Successful Synthesis consider_route->success

References

Minimizing off-target effects of Cremastranone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the successful application of Cremastranone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target effects?

A1: this compound is a homoisoflavanone, originally isolated from the orchid Cremastra appendiculata.[1] Its primary on-target effects, particularly in cancer research, include the induction of G2/M cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[1][2] Some studies also suggest it can induce ferroptosis, an iron-dependent form of programmed cell death.[3]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of a compound with proteins other than its primary target.[2] These are a concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target interaction rather than the intended on-target effect.[2][4] Off-target effects can also cause cellular toxicity.[2] For a compound like this compound, it is crucial to distinguish effects caused by modulating the intended pathways from those caused by binding to other cellular components.[2]

Q3: How can I be sure that the phenotype I observe is a direct result of this compound's on-target activity?

A3: Target validation is a critical step to confirm on-target activity.[2] Key strategies include:

  • Orthogonal Approaches: Use a structurally different compound known to target the same protein or pathway. If both compounds produce the same phenotype, it is more likely an on-target effect.[2]

  • Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out the proposed target of this compound. If the phenotype of the genetic perturbation mimics the effect of this compound treatment, this provides strong evidence for on-target activity.[2]

  • Rescue Experiments: If this compound inhibits a protein, attempt to "rescue" the phenotype by overexpressing a downstream effector in the same pathway.[2]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.1%) to prevent solvent-induced toxicity.[5]

Troubleshooting Guide: Unexpected or Inconsistent Results

If you are encountering unexpected or inconsistent results in your experiments with this compound, this guide provides a step-by-step approach to identify the potential cause.

Step 1: Initial Assessment and Reagent Validation

Before delving into complex biological explanations, it's essential to rule out common experimental variables:

  • Confirm Compound Identity and Purity: Verify the identity of your this compound stock using methods like mass spectrometry and assess its purity via HPLC.[2]

  • Check for Compound Degradation: Use a fresh stock of this compound if possible, as repeated freeze-thaw cycles can lead to degradation.[2][5]

  • Standardize Experimental Conditions: Ensure consistency in cell density, media components, and incubation times across all experiments.[2]

Step 2: Differentiating On-Target vs. Off-Target Effects with Dose-Response Analysis

A thorough dose-response experiment is crucial for distinguishing between on-target, off-target, and toxic effects.

  • Methodology: Treat your cells with a wide range of this compound concentrations, from low nanomolar to high micromolar.[2][4]

  • Interpretation:

    • An on-target effect will typically show a sigmoidal dose-response curve.

    • Off-target effects may appear at higher concentrations.

    • A sharp decrease in cell viability at high concentrations often indicates general toxicity .[2][4]

Table 1: Example Template for Dose-Response Data Analysis

This compound ConcentrationOn-Target Biomarker (% Inhibition)Cell Viability (%)Interpretation
0 µM (Vehicle)0%100%Baseline
0.01 µM10%99%
0.1 µM50%96%IC50 for on-target effect
1 µM90%93%
10 µM98%75%Potential off-target or toxic effects emerging
100 µM99%15%Likely general toxicity
Step 3: Target Engagement and Validation

It is critical to confirm that this compound is interacting with its intended target in your experimental system.

  • Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to measure the direct binding of this compound to its target protein within the cell. Ligand binding typically stabilizes the protein, increasing its melting temperature.[2][4]

  • Genetic Approaches: As mentioned in the FAQs, use CRISPR or siRNA to validate that the observed phenotype is dependent on the target protein.[2][4]

Step 4: Identifying Potential Off-Targets

If the evidence suggests an off-target effect, the following approaches can help identify the unintended molecular interactions.

  • Kinase Panel Screening: Since many small molecules can have unintended effects on kinases, a broad kinase screen can be highly informative.[4] This involves testing this compound against a large panel of recombinant kinases to identify any inhibitory activity.

  • Affinity Chromatography: This technique uses immobilized this compound as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[6]

Below is a logical workflow for troubleshooting unexpected results.

G A Unexpected/Inconsistent Results B Step 1: Validate Reagents - Confirm Compound Identity/Purity - Check for Degradation - Standardize Conditions A->B C Step 2: Dose-Response Analysis B->C D Sigmoidal Curve for On-Target Effect? C->D E Step 3: Confirm Target Engagement - CETSA - Genetic Validation (siRNA/CRISPR) D->E Yes G Phenotype likely due to Off-Target Effect or Toxicity D->G No F On-Target Effect Confirmed E->F Yes I On-Target Effect Not Confirmed E->I No H Step 4: Identify Off-Targets - Kinase Panel Screen - Affinity Chromatography-MS G->H I->H

Troubleshooting workflow for unexpected experimental results.

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for experimental validation.

G cluster_0 This compound-Induced G2/M Arrest This compound This compound p21 p21 expression ↑ This compound->p21 CDK1_CyclinB CDK1/Cyclin B Activity ↓ p21->CDK1_CyclinB G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest

This compound-induced G2/M cell cycle arrest pathway.

G cluster_1 This compound-Induced Ferroptosis Cremastranone_deriv This compound Derivatives GPX4 GPX4 expression ↓ Cremastranone_deriv->GPX4 Lipid_Peroxidation Lipid Peroxidation ↑ GPX4->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Proposed signaling pathway for this compound-induced ferroptosis.

G cluster_2 Experimental Workflow for Target Validation A Hypothesized On-Target Effect B Dose-Response Assay (e.g., Cell Viability) A->B C Determine On-Target Concentration Range B->C D Genetic Validation (siRNA/CRISPR Knockdown of Target) C->D E Phenotype Mimics This compound Effect? D->E F On-Target Validated E->F Yes G Investigate Off-Targets E->G No

General workflow for on-target validation of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

    • For suspension cells, collect directly.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.[2]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.[2][7]

Protocol 2: In Vitro Angiogenesis Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.[8]

  • Cell Preparation: Harvest endothelial cells and resuspend them in a serum-free or low-serum medium at a concentration of 1 x 10^5 cells/mL.[8]

  • Treatment: Prepare serial dilutions of this compound in the same low-serum medium. Mix the cell suspension with the different concentrations of this compound or a vehicle control.[8]

  • Seeding: Add 100 µL of the cell/treatment suspension to each BME-coated well.[8]

  • Incubation: Incubate the plate at 37°C for 4-18 hours.[1][8]

  • Analysis: Visualize the tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points using image analysis software.[1]

Table 2: Reported Anti-Angiogenic Activity of Synthetic this compound

Cell LineAssayParameterValueReference
HUVECsalamarBlue® AssayGI₅₀377 nM[9]
HRECsalamarBlue® AssayGI₅₀217 nM[9]
HRECsEdU IncorporationDNA Synthesis InhibitionDose-dependent[9]
HRECsTube FormationInhibition of Tube LengthDose-dependent[10]
HRECsScratch-Wound AssayMigration InhibitionDose-dependent[9]
Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol assesses the direct binding of this compound to a target protein in a cellular context.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • PBS, Lysis buffer with protease inhibitors

  • PCR tubes, Thermocycler

  • Centrifuge

  • Reagents for Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Treat one sample of cells with this compound at a working concentration and a control sample with vehicle (DMSO).

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysates into different PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates target engagement.[2][4]

References

Refining protocols for Cremastranone treatment in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Cremastranone and its derivatives in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a homoisoflavanone with potent anti-angiogenic and anti-cancer properties.[1] Its anti-neoplastic activity is multi-faceted, primarily converging on three key cellular processes: induction of cell cycle arrest at the G2/M phase, initiation of programmed cell death (apoptosis), and suppression of tumor-associated angiogenesis.[2] Some derivatives have also been shown to induce a form of iron-dependent cell death known as ferroptosis.[2][3]

Q2: What are the main challenges of using this compound in in vivo studies? A2: The primary challenges for in vivo delivery of this compound stem from its physicochemical properties. It is a hydrophobic molecule with low aqueous solubility and poor oral bioavailability due to extensive first-pass metabolism in the liver and intestines.[4][5][6][7] Following intravenous administration in mice, it is cleared from the plasma very rapidly.[4][5]

Q3: What are the known metabolic pathways for this compound? A3: In vitro studies using mouse and human liver and intestine S9 fractions show that this compound is rapidly metabolized. The major metabolic pathways are glucuronidation (mediated by UGTs) and sulfation (mediated by SULTs), with some contribution from Cytochrome P450 (CYP450) enzymes.[4][5][8] The primary metabolites identified are mono-demethylated, mono-glucuronide, and mono-sulfate forms.[4][5]

Q4: Have any derivatives of this compound been developed to improve its properties? A4: Yes, synthetic derivatives have been created to enhance biological activity and improve pharmacokinetic profiles.[6] For instance, SH-11037 was designed as a potent anti-angiogenic agent.[9] In mice, SH-11037 acts as a prodrug, rapidly and almost completely converting to its active form, SH-11008, after intravenous administration.[9] Other derivatives, such as SH-19027 and SHA-035, have shown potent cytotoxic effects against colorectal cancer cells.[10]

Q5: Which signaling pathways are modulated by this compound? A5: this compound's ability to halt the cell cycle at the G2/M transition is a key aspect of its action.[2] This is achieved by modulating key cell cycle regulatory proteins.[2] Downstream effects include the regulation of proteins like p21 and CDK1.[11] Additionally, a proposed mechanism involves the induction of ferroptosis through the inhibition of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[2]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No or minimal therapeutic effect observed after oral administration. High First-Pass Metabolism & Poor Bioavailability: this compound is extensively metabolized in the liver and intestines, resulting in plasma concentrations below the limit of quantitation after oral dosing.[4][6]1. Change Administration Route: Switch to a parenteral route such as intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal tract and first-pass metabolism.[6][12] 2. Use a Prodrug/Derivative: Consider using a synthetic derivative with potentially improved pharmacokinetic properties, if available for your research target.[6]
Precipitation or aggregation observed in the formulation vehicle. Poor Aqueous Solubility: this compound is a hydrophobic compound with very low solubility in aqueous solutions.[6]1. Optimize Solvent System: Use a co-solvent system. Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into a vehicle suitable for in vivo use (e.g., a mixture of PEG300, Tween 80, and saline). Ensure the final concentration of the organic solvent is non-toxic to the animals.[7][12] 2. Use Solubilizing Agents: Employ surfactants or cyclodextrins (e.g., HPβCD) to enhance solubility.[5][9][12] 3. Consider Nanoparticle Formulation: Encapsulating this compound into nanoparticles (e.g., PLGA) can improve its dispersion, stability, and delivery.[6]
High variability in plasma concentrations across the animal study group. 1. Inconsistent Administration Technique: Improper or inconsistent injection/gavage technique can lead to variable dosing.[7] 2. Formulation Instability: The compound may be precipitating out of the solution before or during administration.[7]1. Standardize Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., tail vein injection, oral gavage).[7][13] 2. Ensure Formulation Homogeneity: Prepare fresh formulations and ensure they are vortexed or mixed thoroughly before each administration to maintain a homogenous suspension/solution.[7]
Signs of toxicity observed (e.g., weight loss, lethargy) unrelated to the expected pharmacological effect. Vehicle Toxicity: High concentrations of organic co-solvents (like DMSO) or other excipients in the formulation can cause adverse effects in animals.[7]1. Perform Vehicle Toxicity Study: Run a control group of animals treated only with the formulation vehicle to assess its toxicity. 2. Optimize Vehicle Composition: Reduce the concentration of potentially toxic co-solvents to the minimum required to keep the compound in solution.[7] 3. Purify Compound: Ensure the purity of the this compound being used to rule out toxic impurities.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and its Derivative (SH-11008) in Mice

ParameterThis compound (IV, 5 mg/kg)SH-11008 (from IV dose of SH-11037, 5 mg/kg)Reference(s)
Half-life (t½) 1.5 ± 0.3 min11.4 ± 1.2 min[4][5][9]
Plasma Clearance (CLp) 7.73 ± 3.09 L/h/kg15.6 ± 1.2 L/h/kg[4][5][9]
Volume of Distribution (Vd) 0.30 ± 0.17 L/kg3.3 ± 0.3 L/kg[5][9]
Oral Bioavailability Poor (plasma levels below quantitation limit)Not detected in plasma after oral dosing[4][5][9]

Table 2: IC₅₀ Values of this compound Derivatives in Cancer Cell Lines

CompoundCell LineCell TypeIC₅₀ (µM)Reference(s)
SH-19027 HCT116Human Colorectal Carcinoma~5[10]
SHA-035 HCT116Human Colorectal Carcinoma~5[10]
SH-19027 LoVoHuman Colorectal Carcinoma~5[10]
SHA-035 LoVoHuman Colorectal Carcinoma~5[10]

Visualizations: Pathways and Workflows

G2M_Arrest_Pathway This compound This compound Cell Cancer Cell This compound->Cell p21 p21 Expression (Upregulation) Cell->p21 induces CDK1 CDK1 Activity (Modulation) Cell->CDK1 affects G2M_Arrest G2/M Phase Cell Cycle Arrest Proliferation Inhibition of Cell Proliferation G2M_Arrest->Proliferation p21->G2M_Arrest CDK1->G2M_Arrest

Caption: this compound-induced G2/M cell cycle arrest pathway.

Ferroptosis_Pathway This compound This compound Derivatives FECH Ferrochelatase (FECH) Inhibition This compound->FECH Heme Heme Synthesis Downregulation FECH->Heme ROS Lipid ROS Accumulation Heme->ROS leads to Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: Proposed signaling pathway for this compound-induced ferroptosis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation 1. Formulation Prep (e.g., Co-solvent system) Dosing 3. Administration (e.g., IV injection, 5 mg/kg) Formulation->Dosing Animals 2. Animal Acclimation (e.g., ICR Mice, 8 weeks old) Animals->Dosing Monitoring 4. Health Monitoring (Daily checks, body weight) Dosing->Monitoring Endpoint 5. Efficacy Endpoint (e.g., Tumor volume) Monitoring->Endpoint Collection 6. Sample Collection (Plasma, Tissues) Endpoint->Collection Analysis 7. Data Analysis (PK, Tumor Growth Inhibition) Collection->Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Injection

This protocol describes the preparation of a dosing solution using a co-solvent system, adapted from methodologies used for poorly soluble compounds in mouse pharmacokinetic studies.[5][9]

Materials:

  • This compound powder

  • Dimethylacetamide (DMA)

  • Tween 80

  • 20% aqueous Hydroxypropyl β-cyclodextrin (HPβCD) solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Prepare the dosing vehicle by mixing DMA, Tween 80, and 20% aqueous HPβCD in a 10:10:80 volume ratio (e.g., 100 µL DMA, 100 µL Tween 80, 800 µL of 20% HPβCD).

  • Weighing: Accurately weigh the required amount of this compound to achieve the final desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 30g mouse receiving 150 µL).

  • Dissolution: Add the this compound powder to the prepared vehicle.

  • Mixing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution but must be carefully monitored to avoid compound degradation.[12]

  • Final Preparation: Draw the solution into sterile syringes for administration. Prepare the formulation fresh on the day of dosing.

Protocol 2: Intravenous (Tail Vein) Administration in Mice

This protocol provides a general procedure for IV administration in mice. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[13]

Materials:

  • Mouse restrainer

  • Heat lamp or warm water to induce vasodilation

  • 70% ethanol

  • Prepared this compound dosing solution

  • Tuberculin or insulin (B600854) syringe with a 27-30 gauge needle

Procedure:

  • Animal Preparation: Place the mouse in a suitable restrainer to expose the tail.

  • Vasodilation: Warm the tail using a heat lamp or by immersing it in warm water for a short period to make the lateral tail veins more visible and accessible.

  • Site Disinfection: Gently wipe the tail with 70% ethanol.

  • Injection: Identify one of the lateral tail veins. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

  • Administration: Slowly inject the dosing solution (bolus injection volume should not exceed 5 mL/kg).[13] If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.

  • Post-Injection: After successful administration, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.[7]

Protocol 3: General Health Monitoring During Treatment

This protocol outlines basic steps for monitoring animal health during chronic toxicity or efficacy studies, a critical component for differentiating treatment-related effects from other illnesses.[14]

Procedure:

  • Daily Observations:

    • Conduct visual inspections of all animals at least once daily.

    • Check for changes in posture, activity level, grooming (e.g., ruffled fur), and respiration.

    • Note any signs of distress, pain, or toxicity, such as lethargy, labored breathing, or abnormal behavior.

  • Weekly Monitoring:

    • Body Weight: Record the body weight of each animal at least twice a week. Significant weight loss (>15-20% from baseline) is a common sign of toxicity and may require a humane endpoint.

    • Food and Water Intake: Monitor food and water consumption, as significant changes can indicate adverse effects.

    • Tumor Measurement (for oncology studies): If applicable, measure tumor dimensions with calipers 2-3 times per week to calculate tumor volume.

  • Record Keeping:

    • Maintain detailed and accurate records for each animal, documenting all observations, clinical signs, and measurements.

    • Establish clear criteria for humane endpoints in consultation with veterinary staff and the IACUC before the study begins.

References

Technical Support Center: Addressing Cremastranone Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cremastranone in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a homoisoflavanone that exhibits anti-cancer properties through a multi-faceted approach. Its primary mechanisms include the induction of G2/M phase cell cycle arrest and programmed cell death.[1] The specific mode of cell death is cancer cell-type dependent. In colorectal cancer cells, it primarily induces apoptosis, a caspase-dependent form of cell death.[2][3] In contrast, in breast cancer cell lines, it triggers a caspase-independent cell death with characteristics of ferroptosis, which is an iron-dependent process involving the accumulation of lipid peroxides.[1][2][4]

Q2: Which signaling pathways are modulated by this compound?

A2: In the context of G2/M arrest, this compound treatment leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, and the downregulation of CDK1, a key kinase for G2/M transition.[2][5] For the induction of ferroptosis in breast cancer cells, this compound derivatives have been shown to inhibit ferrochelatase (FECH), leading to an increase in heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), and a decrease in glutathione (B108866) peroxidase 4 (GPX4) expression.[1][2][4]

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be inferred from resistance to drugs with similar modes of action, such as those inducing G2/M arrest or ferroptosis. These may include:

  • Alterations in Cell Cycle Checkpoints: Mutations or altered expression of proteins that regulate the G2/M checkpoint, such as p21 or CDK1, could confer resistance.

  • Upregulation of Antioxidant Pathways: Since ferroptosis is dependent on lipid peroxidation, cancer cells may develop resistance by upregulating antioxidant systems. This includes the glutathione (GSH) pathway, particularly the expression and activity of glutathione peroxidase 4 (GPX4), which is a key negative regulator of ferroptosis.[1][5][6]

  • Changes in Iron Metabolism: Alterations in iron uptake, storage, or export could reduce the intracellular labile iron pool, thereby limiting the iron-dependent lipid peroxidation required for ferroptosis.[5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells might activate alternative survival pathways to compensate for the effects of this compound.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cell, reducing its intracellular concentration.

Q4: Are there known synthetic derivatives of this compound with higher potency?

A4: Yes, several synthetic derivatives of this compound have been developed and show potent anti-cancer activity, often at nanomolar concentrations.[2][7] Derivatives such as SH-17059, SH-19021, SH-19027, and SHA-035 have demonstrated significant cytotoxic effects in breast and colorectal cancer cell lines.[2][5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Problem 1: Decreased or no response to this compound treatment in a previously sensitive cell line.

  • Possible Cause 1: Development of Acquired Resistance.

    • Troubleshooting Steps:

      • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or WST-1 assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental cell line confirms resistance.

      • Investigate Mechanism:

        • Western Blot Analysis: Analyze the protein expression levels of key molecules in the this compound signaling pathway and potential resistance markers. Check for upregulation of GPX4 and other antioxidant proteins, or altered expression of p21 and CDK1.

        • Lipid Peroxidation Assay: Measure the levels of lipid reactive oxygen species (ROS) to determine if the resistant cells have a lower accumulation of lipid peroxides upon this compound treatment compared to sensitive cells.

        • Iron Metabolism Analysis: Assess the expression of proteins involved in iron metabolism, such as transferrin receptor 1 (TfR1) and ferroportin.

  • Possible Cause 2: Experimental Variability.

    • Troubleshooting Steps:

      • Cell Culture Conditions: Ensure consistent cell passage number and confluency. High passage numbers can lead to phenotypic and genotypic drift.

      • Drug Integrity: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles.

      • Assay Conditions: Optimize cell seeding density and incubation times for your specific cell line.

Problem 2: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting Steps: Ensure a homogenous single-cell suspension before seeding to avoid clumping. Use a multichannel pipette for consistent volume dispensing.

  • Possible Cause 2: Edge Effects in Microplates.

    • Troubleshooting Steps: Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Assay Interference.

    • Troubleshooting Steps: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability. Include a vehicle control in your experiments. For MTT assays, ensure complete solubilization of formazan (B1609692) crystals before reading the absorbance.

Data Presentation

Table 1: Comparative IC50 Values of this compound Derivatives in Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)
SH-19027HCT116Colorectal CancerPotent at Nanomolar Concentrations
SHA-035HCT116Colorectal CancerPotent at Nanomolar Concentrations
SH-19027LoVoColorectal CancerPotent at Nanomolar Concentrations
SHA-035LoVoColorectal CancerPotent at Nanomolar Concentrations
SH-17059T47DBreast CancerEffective
SH-19021T47DBreast CancerEffective
SH-17059ZR-75-1Breast CancerEffective
SH-19021ZR-75-1Breast CancerEffective

Note: Specific IC50 values were not consistently available in the reviewed literature, but the qualitative potency is noted.[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound.

  • Materials:

    • Cancer cell line of interest

    • 96-well plates

    • Complete culture medium

    • This compound (and its derivatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).[8]

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

2. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To differentiate between viable, apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

4. Western Blot Analysis

  • Objective: To detect the expression levels of specific proteins.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for p21, CDK1, GPX4, HO-1)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound, then lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Visualizations

Cremastranone_Signaling_Pathway cluster_G2M G2/M Arrest Pathway cluster_Ferroptosis Ferroptosis Pathway (Breast Cancer) Cremastranone_G2M This compound p21 p21 Cremastranone_G2M->p21 Upregulates CDK1 CDK1 Cremastranone_G2M->CDK1 Downregulates p21->CDK1 Inhibits G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Promotes Cremastranone_Ferro This compound FECH FECH Cremastranone_Ferro->FECH Inhibits GPX4 GPX4 Cremastranone_Ferro->GPX4 Downregulates HO1_ALAS1 HO-1, ALAS1 Cremastranone_Ferro->HO1_ALAS1 Upregulates Heme_degradation Heme Degradation FECH->Heme_degradation Catalyzes Iron_accumulation Iron Accumulation Heme_degradation->Iron_accumulation Lipid_Peroxidation Lipid Peroxidation Iron_accumulation->Lipid_Peroxidation Promotes GPX4->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis HO1_ALAS1->Heme_degradation

Caption: Signaling pathways of this compound in cancer cells.

Troubleshooting_Workflow Start Decreased Response to this compound Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Resistance Mechanism Confirm_Resistance->Investigate_Mechanism Resistance Confirmed Experimental_Variability Check Experimental Variability Confirm_Resistance->Experimental_Variability No Change in IC50 Western_Blot Western Blot (p21, CDK1, GPX4, etc.) Investigate_Mechanism->Western_Blot Lipid_Peroxidation Lipid Peroxidation Assay Investigate_Mechanism->Lipid_Peroxidation Iron_Metabolism Iron Metabolism Analysis Investigate_Mechanism->Iron_Metabolism Outcome_Resistant Resistance Confirmed Western_Blot->Outcome_Resistant Lipid_Peroxidation->Outcome_Resistant Iron_Metabolism->Outcome_Resistant Check_Cells Cell Passage/Confluency Experimental_Variability->Check_Cells Check_Drug Drug Integrity Experimental_Variability->Check_Drug Check_Assay Assay Conditions Experimental_Variability->Check_Assay Outcome_Variable Optimize Experiment Check_Cells->Outcome_Variable Check_Drug->Outcome_Variable Check_Assay->Outcome_Variable

Caption: Troubleshooting workflow for decreased this compound response.

Experimental_Workflow_Cell_Viability Seed_Cells 1. Seed Cells (96-well plate) Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Incubate_48_72h 3. Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT 4. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h 5. Incubate (3-4h) Add_MTT->Incubate_3_4h Add_DMSO 6. Add DMSO Incubate_3_4h->Add_DMSO Read_Absorbance 7. Read Absorbance (570nm) Add_DMSO->Read_Absorbance Analyze_Data 8. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the MTT cell viability assay.

References

Technical Support Center: Enhancing the Detection of Cremastranone-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Cremastranone and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you enhance the detection and understanding of this compound-induced apoptosis in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a homoisoflavanone, a type of natural compound. While this compound itself has shown anti-angiogenic properties, recent research has focused on its synthetic derivatives, which exhibit potent anti-cancer effects at nanomolar concentrations.[1] The primary mechanisms of action for its derivatives include inducing cell cycle arrest at the G2/M phase and triggering programmed cell death through distinct pathways depending on the cancer type.[1][2][3]

Q2: How does the apoptotic mechanism of this compound derivatives differ between cancer cell types?

A2: this compound and its derivatives exhibit a fascinating dichotomy in their mode of action contingent on the cancer cell type.[4] In colorectal cancer cells, derivatives like SH-19027 and SHA-035 induce a classic caspase-dependent apoptosis.[3][4][5] In contrast, in breast cancer cells, derivatives such as SH-17059 and SH-19021 trigger a caspase-independent cell death with characteristics of ferroptosis, an iron-dependent form of programmed cell death.[3][4][6]

Q3: What are the key signaling pathways affected by this compound derivatives?

A3: this compound derivatives have been shown to modulate several key signaling pathways in cancer cells:

  • Cell Cycle Arrest: Treatment with derivatives like SH-19027 and SHA-035 leads to an upregulation of p21, a cyclin-dependent kinase inhibitor, which plays a crucial role in G2/M phase arrest.[1][3][5]

  • Caspase-Dependent Apoptosis (Colorectal Cancer): These compounds increase the expression of apoptosis-associated markers, leading to programmed cell death.[1][5]

  • Ferroptosis (Breast Cancer): Derivatives such as SH-17059 and SH-19021 have been linked to caspase-independent cell death. This is associated with the upregulation of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), and a reduction in glutathione (B108866) peroxidase 4 (GPX4) expression, leading to increased reactive oxygen species (ROS) and lipid peroxidation.[1][4][6]

Q4: What is a typical starting concentration range for this compound derivatives in cell-based assays?

A4: The effective concentration of this compound derivatives can vary depending on the specific derivative, cell line, and assay duration. It is recommended to perform a dose-response experiment to determine the optimal concentration. However, studies have shown that synthetic derivatives can exhibit cytotoxic effects at nanomolar concentrations.[1][6] A good starting point for an IC50 determination would be a range from 10 nM to 10 µM.

Troubleshooting Guides

This section provides solutions to common issues encountered during the detection of this compound-induced apoptosis.

Annexin V/PI Staining by Flow Cytometry
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control group. 1. Cells were harvested too harshly (e.g., over-trypsinization).2. Cells were unhealthy or overgrown before treatment.3. Spontaneous apoptosis in the cell line.1. Use a gentle cell detachment method, such as scraping or using a milder enzyme like Accutase.[7]2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.3. Optimize cell seeding density to avoid overgrowth.
Low or no Annexin V signal in treated cells. 1. The concentration of the this compound derivative was too low.2. The incubation time was too short or too long, missing the peak of apoptosis.3. The incorrect detection method was used for the cell type (e.g., looking for caspase-dependent markers in breast cancer cells).1. Perform a dose-response experiment with a wider range of concentrations.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis detection.[8]3. For breast cancer cells, consider assays for ferroptosis, such as measuring lipid ROS or GPX4 expression.[6]
High percentage of PI positive cells in all samples. 1. Cells were overly sensitive to the treatment, leading to rapid necrosis.2. Mechanical damage during cell harvesting and staining.3. Reagents were not at the correct temperature.1. Use a lower concentration of the this compound derivative or a shorter incubation time.2. Handle cells gently during washing and centrifugation steps.[7]3. Ensure all buffers and reagents are kept at the recommended temperatures (e.g., cold PBS for washes).
Poor separation between cell populations (live, apoptotic, necrotic). 1. Inappropriate compensation settings on the flow cytometer.2. Cell clumps.3. Delayed analysis after staining.1. Use single-stained controls to set proper compensation.[7]2. Gently pipette to break up cell clumps or use a cell strainer.3. Analyze samples as soon as possible after staining, preferably within one hour.[7][9]
Caspase Activity Assays
Problem Possible Cause Solution
No significant increase in caspase activity in colorectal cancer cells. 1. The cell lysate was not prepared correctly, leading to inactive caspases.2. The wrong caspase substrate was used.3. The timing of the assay missed the peak of caspase activation.1. Ensure the lysis buffer is fresh and contains necessary components like DTT. Keep samples on ice to prevent degradation.[10]2. Use a substrate specific for the caspase of interest (e.g., DEVD for caspase-3).[11]3. Perform a time-course experiment to determine the optimal time for measuring caspase activity.[8]
High background in control samples. 1. Spontaneous apoptosis in the cell culture.2. Contamination of reagents.1. Use healthy, low-passage cells.2. Use fresh, sterile reagents.
Inconsistent results between replicates. 1. Inaccurate pipetting.2. Uneven cell numbers in different wells.1. Use calibrated pipettes and ensure proper mixing.2. Accurately count cells before seeding and ensure a homogenous cell suspension.
Western Blotting for Apoptosis Markers
Problem Possible Cause Solution
No detection of cleaved PARP or cleaved caspases. 1. The antibody is not specific for the cleaved form.2. The protein concentration is too low.3. The apoptotic event has not occurred or has already passed.1. Verify the antibody's specificity from the datasheet. Use an antibody specifically designed to detect the cleaved fragment.[12]2. Load a sufficient amount of protein (20-40 µg per lane is a good starting point).3. Perform a time-course experiment to capture the peak of protein cleavage.[8]
Weak signal for Bcl-2 family proteins (Bax, Bcl-2). 1. Low expression of the target protein in the cell line.2. Poor antibody quality or incorrect antibody dilution.1. Check the literature for expected expression levels in your cell line. Consider using a positive control cell lysate.2. Titrate the antibody to find the optimal concentration. Ensure proper storage of the antibody.
Inconsistent loading control (e.g., β-actin, GAPDH) expression. 1. Inaccurate protein quantification.2. Uneven protein transfer to the membrane.1. Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are at the same concentration.2. Ensure complete and even transfer by optimizing transfer time and conditions.

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic effects of various this compound derivatives across different cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives (IC50 Values)

DerivativeCell LineCancer TypeIC50 (µM)
SH-19027HCT116ColorectalData not explicitly available, but potent cytotoxicity reported[3]
SHA-035HCT116ColorectalData not explicitly available, but potent cytotoxicity reported[3]
SH-19027LoVoColorectalData not explicitly available, but potent cytotoxicity reported[3]
SHA-035LoVoColorectalData not explicitly available, but potent cytotoxicity reported[3]
SH-17059T47DBreastPotent cytotoxic nature reported[3]
SH-19021T47DBreastPotent cytotoxic nature reported[3]
SH-17059ZR-75-1BreastPotent cytotoxic nature reported[3]
SH-19021ZR-75-1BreastPotent cytotoxic nature reported[3]

Note: While specific IC50 values were not consistently available in the reviewed literature, the studies consistently report the potent cytotoxic nature of these synthetic homoisoflavones.[3]

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • This compound derivative of interest

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from Roche)[6][13]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[4][13] Treat cells with the desired concentrations of the this compound derivative or DMSO for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method. Centrifuge the cell suspension to pellet the cells.[4]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]

Colorimetric Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cell pellets

  • Chilled Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • DEVD-pNA colorimetric substrate

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the this compound derivative to induce apoptosis. Concurrently, maintain an untreated control culture.

  • Cell Lysis: Pellet 1-5 x 10⁶ cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[10]

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[10]

  • Lysate Collection: Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate. Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.[10]

  • Reaction Setup: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[10]

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate and incubate at 37°C for 1-2 hours.[10]

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.[10]

Western Blotting for Apoptotic Markers

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Cremastranone_Apoptosis_Colorectal This compound This compound Derivatives (SH-19027, SHA-035) p21 p21 expression ↑ This compound->p21 Apoptosis_Markers Apoptosis-associated marker expression ↑ This compound->Apoptosis_Markers G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest Caspase_Activation Caspase Activation Apoptosis_Markers->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cremastranone_Ferroptosis_Breast This compound This compound Derivatives (SH-17059, SH-19021) HO1 HO-1 expression ↑ This compound->HO1 GPX4 GPX4 expression ↓ This compound->GPX4 Iron Iron Accumulation HO1->Iron Lipid_ROS Lipid Peroxidation ↑ Iron->Lipid_ROS GPX4->Lipid_ROS Ferroptosis Ferroptosis-like Cell Death Lipid_ROS->Ferroptosis AnnexinV_Workflow start Seed and Treat Cells harvest Harvest Adherent and Floating Cells start->harvest wash1 Wash with Cold PBS harvest->wash1 stain Resuspend in Binding Buffer + Annexin V-FITC + PI wash1->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptosis analyze->end WesternBlot_Workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analyze Protein Expression detection->end

References

Validation & Comparative

A Comparative Efficacy Analysis of Cremastranone and Its Synthetic Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive comparison of the biological efficacy of the natural homoisoflavanone, Cremastranone, and its synthetic derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, providing an objective analysis of their anti-cancer properties supported by experimental data.

This compound, originally isolated from Cremastra appendiculata, has demonstrated notable anti-angiogenic and anti-proliferative properties.[1][2][3] However, limitations such as poor bioavailability have prompted the development of synthetic analogues with potentially enhanced pharmacological profiles.[4] This guide focuses on a comparative analysis of this compound and its key synthetic analogues, including SH-11052, SH-17059, SH-19021, SH-19027, and SHA-035.

Comparative Biological Activity

The anti-proliferative and cytotoxic effects of this compound and its synthetic analogues have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized below to provide a quantitative comparison of their potency. Synthetic analogues have demonstrated potent cytotoxic effects, often in the nanomolar range.[4]

CompoundCell LineAssayActivity (IC50 / GI50)Reference
Synthetic this compoundHuman Umbilical Vein Endothelial Cells (HUVECs)Proliferation Assay377 nM (GI50)[4]
Synthetic this compoundHuman Retinal Microvascular Endothelial Cells (HRECs)Proliferation Assay217 nM (GI50)[4]
SH-19027HCT116 (Colorectal Cancer)Cell Viability0.05 µM[1]
SH-19027LoVo (Colorectal Cancer)Cell Viability0.05 µM[1]
SHA-035HCT116 (Colorectal Cancer)Cell Viability0.05 µM[1]
SHA-035LoVo (Colorectal Cancer)Cell Viability0.05 µM[1]
SH-17059T47D (Breast Cancer)Cell Viability~0.1 µM[1]
SH-17059ZR-75-1 (Breast Cancer)Cell Viability~0.1 µM[1]
SH-19021T47D (Breast Cancer)Cell Viability~0.1 µM[1]
SH-19021ZR-75-1 (Breast Cancer)Cell Viability~0.1 µM[1]

Mechanisms of Action

This compound and its analogues exert their anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and programmed cell death.

Cell Cycle Arrest at G2/M Phase

A primary mechanism of action for these compounds is the induction of cell cycle arrest at the G2/M checkpoint in both breast and colorectal cancer cells.[2][5] This is achieved through the modulation of key cell cycle regulatory proteins. The synthetic analogues SH-19027 and SHA-035 have been shown to upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[4] This, in turn, is proposed to inhibit the activity of the CDK1/cyclin B1 complex, which is crucial for entry into mitosis, leading to a halt in cell proliferation.[4]

G2_M_Arrest_Pathway This compound This compound Analogues p21 p21 (CDK Inhibitor) This compound->p21 Upregulates CDK1_CyclinB1 CDK1/Cyclin B1 Complex p21->CDK1_CyclinB1 Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB1->G2_M_Transition Promotes Cell_Cycle_Arrest G2/M Arrest CDK1_CyclinB1->Cell_Cycle_Arrest Inhibition Leads to G2_M_Transition->Cell_Cycle_Arrest

This compound-induced G2/M cell cycle arrest pathway.
Induction of Programmed Cell Death

This compound and its analogues can induce programmed cell death, with the specific pathway being dependent on the cancer cell type.

  • Apoptosis: In colorectal cancer cells, synthetic derivatives like SH-19027 and SHA-035 have been shown to induce apoptosis, a form of programmed cell death.[2]

  • Ferroptosis: In contrast, in breast cancer cells, certain derivatives trigger a caspase-independent form of cell death with characteristics of ferroptosis.[6] This process is iron-dependent and involves the accumulation of lipid peroxides.

Structure-Activity Relationship

The cytotoxic activity of this compound derivatives is significantly influenced by their chemical structure. Modifications to the A-ring and B-ring of the homoisoflavanone core play a critical role in their efficacy. For instance, the substitution at the C6 position of the A-ring is crucial for activity; replacing the methoxy (B1213986) group of SH-17059 with a hydroxyl group (SH-19017) results in a significant loss of cytotoxicity.[7] Conversely, introducing a bulkier cyclopropylmethoxy group (SH-19021) maintains potent activity, indicating the importance of both steric and electronic factors at this position.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (WST-1)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., HCT116, LoVo, T47D, ZR-75-1)

  • Complete cell culture medium

  • This compound or its synthetic analogues (stock solution in DMSO)

  • WST-1 (Water Soluble Tetrazolium salt) reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or its synthetic analogues

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the compounds or DMSO for the specified time (e.g., 48 hours).[5]

  • Cell Harvesting: Harvest cells by trypsinization and collect by centrifugation.[5]

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in ice-cold 70% ethanol. Fix overnight at -20°C.[5]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[5]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[5]

  • Data Analysis: Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 6-well plates Treatment 2. Treat with This compound Analogues Cell_Seeding->Treatment Harvesting 3. Harvest Cells (Trypsinization) Treatment->Harvesting Fixation 4. Fix in 70% Ethanol Harvesting->Fixation Staining 5. Stain with Propidium Iodide Fixation->Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis

Experimental workflow for cell cycle analysis.
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or its synthetic analogues

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and incubate overnight. Treat the cells with the desired concentrations of the compounds for the appropriate duration.[1]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation.

Materials:

  • Cell culture dishes

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or its synthetic analogues

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p21, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[8]

Conclusion

The synthetic analogues of this compound exhibit potent anti-cancer activity, often at nanomolar concentrations, surpassing the reported activity of the parent compound in endothelial cells. Their multifaceted mechanism of action, which includes inducing cell cycle arrest and programmed cell death, makes them promising candidates for further preclinical and clinical development. The structure-activity relationship studies provide a roadmap for the design of even more potent and selective derivatives. The detailed experimental protocols provided herein will facilitate further research into the therapeutic potential of this promising class of compounds.

References

Validating the In Vivo Anti-Angiogenic Activity of Cremastranone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-angiogenic activity of Cremastranone with established alternatives, supported by available experimental data. The focus is on validating its potential as a therapeutic agent in preclinical models of pathological angiogenesis.

Executive Summary

This compound, a naturally occurring homoisoflavanone, has demonstrated promising anti-angiogenic properties both in vitro and in vivo.[1] In preclinical studies, it has been shown to inhibit key processes in the formation of new blood vessels. This guide summarizes the available in vivo data for this compound and compares it with Bevacizumab, a well-established anti-angiogenic therapeutic. While direct quantitative in vivo comparisons are limited by the publicly available data for this compound, this guide provides a framework for its evaluation based on established experimental models.

Comparative In Vivo Efficacy

The following table summarizes the available in vivo data for this compound and the comparator, Bevacizumab, in two standard models of ocular neovascularization: the laser-induced choroidal neovascularization (CNV) mouse model and the oxygen-induced retinopathy (OIR) mouse model.

CompoundIn Vivo ModelDosageKey FindingsCitation
This compound Laser-Induced Choroidal Neovascularization (Mouse)1 µM (intravitreal)Significantly reduced choroidal neovascularization and vascular leakage.[2][3]
This compound Oxygen-Induced Retinopathy (Mouse)Not SpecifiedInhibited neovascularization.[4]
Bevacizumab Laser-Induced Choroidal Neovascularization (Mouse)25 µg (intravitreal)Comparable decrease in blood vessel density to the murine anti-VEGF-R2 antibody, DC101.[5]
Bevacizumab Oxygen-Induced Retinopathy (Mouse)1.25 µg & 2.5 µg (intravitreal)Reduced endothelial cell nuclei counts by 92% and 93% respectively, compared to control.[1]
Bevacizumab Oxygen-Induced Retinopathy (Mouse)2.5 mg/kg (intraperitoneal)Significantly lower neovascularization count (3.44 ± 1.81 vs. 9.34 ± 3.23 for control).[6]

Signaling Pathways in Angiogenesis

The anti-angiogenic activity of this compound is believed to involve the inhibition of key signaling pathways that drive the formation of new blood vessels, primarily the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) pathways. The diagram below illustrates the simplified signaling cascades of these pathways.

Angiogenesis Signaling Pathways cluster_VEGF VEGF Signaling cluster_FGF FGF Signaling cluster_inhibitors Inhibitors VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis_VEGF Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis_VEGF AKT Akt PI3K->AKT AKT->Angiogenesis_VEGF FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF2 Raf RAS->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 Angiogenesis_FGF Angiogenesis (Proliferation, Differentiation) ERK2->Angiogenesis_FGF This compound This compound This compound->VEGFR Potential Target Bevacizumab Bevacizumab Bevacizumab->VEGF Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->RAF

Caption: Simplified VEGF and FGF signaling pathways in angiogenesis and the points of intervention for anti-angiogenic agents.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This model is widely used to study the exudative form of age-related macular degeneration.

CNV Experimental Workflow A Animal Preparation - Anesthetize mouse - Dilate pupils B Laser Photocoagulation - Create laser burns on the retina to rupture Bruch's membrane A->B C Drug Administration - Intravitreal or systemic administration of this compound or comparator B->C D Incubation Period - Typically 7-14 days to allow for CNV development C->D E In Vivo Imaging (Optional) - Fluorescein angiography (FA) or Optical Coherence Tomography (OCT) D->E F Euthanasia and Tissue Collection - Enucleate eyes D->F E->F G Ex Vivo Analysis - Prepare choroidal flat mounts - Stain with vascular markers (e.g., Isolectin B4) - Quantify CNV area F->G

Caption: Experimental workflow for the laser-induced choroidal neovascularization (CNV) mouse model.

Protocol Details:

  • Animal Preparation: Adult C57BL/6 mice are anesthetized, and their pupils are dilated with topical eye drops.[6]

  • Laser Photocoagulation: A laser is used to create four burns in the retina of each eye, surrounding the optic nerve. The laser settings are calibrated to ensure the rupture of Bruch's membrane, indicated by the formation of a vapor bubble.[6]

  • Drug Administration: Immediately after laser treatment, a single intravitreal injection of the test compound (e.g., this compound, Bevacizumab) or vehicle control is administered.

  • Post-Laser Monitoring: Animals are monitored for a period of 7 to 14 days to allow for the development of CNV.

  • Quantification of CNV:

    • In Vivo: Fluorescein angiography can be performed to visualize and quantify the leakage from the neovascular lesions.

    • Ex Vivo: After euthanasia, eyes are enucleated, and choroidal flat mounts are prepared. The neovascularization is stained with a fluorescent vascular marker (e.g., isolectin B4), and the area of CNV is quantified using imaging software.[6]

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is a robust and reproducible method for studying retinal neovascularization, relevant to diseases like retinopathy of prematurity and diabetic retinopathy.[4]

OIR Experimental Workflow P7 Postnatal Day 7 (P7) - Place mouse pups and nursing mother in a 75% oxygen environment P12 Postnatal Day 12 (P12) - Return mice to room air - Induces relative hypoxia in the retina P7->P12 Drug_Admin Drug Administration - Intravitreal or systemic administration of this compound or comparator P12->Drug_Admin P17 Postnatal Day 17 (P17) - Peak of retinal neovascularization Drug_Admin->P17 Analysis Euthanasia and Retinal Analysis - Dissect retinas - Stain with vascular markers - Quantify avascular and neovascular areas P17->Analysis

Caption: Experimental workflow for the oxygen-induced retinopathy (OIR) mouse model.

Protocol Details:

  • Hyperoxia Exposure: At postnatal day 7 (P7), C57BL/6 mouse pups and their nursing mother are placed in a chamber with 75% oxygen for five days.[1][4] This leads to vaso-obliteration in the central retina.

  • Return to Normoxia: At P12, the mice are returned to room air. The avascular retina becomes hypoxic, which stimulates the growth of new blood vessels.[1][4]

  • Drug Administration: Test compounds can be administered systemically or via intravitreal injection at P12.

  • Quantification of Retinopathy: At P17, when neovascularization is maximal, the mice are euthanized.[4] The retinas are dissected, flat-mounted, and stained with a vascular marker. The areas of vaso-obliteration (avascular area) and pathological neovascularization are quantified using imaging software.

Conclusion

This compound demonstrates significant anti-angiogenic activity in preclinical in vivo models. While the currently available data is largely qualitative, it strongly supports its potential as an inhibitor of pathological neovascularization. To fully validate its therapeutic potential, further studies providing quantitative dose-response data in established in vivo models like the CNV and OIR assays are warranted. Direct comparison with standard-of-care agents like Bevacizumab in these models will be crucial in determining its relative efficacy and potential for clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.

References

Cremastranone and Its Derivatives: A Comparative Analysis of Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone, a naturally occurring homoisoflavanone, and its synthetic derivatives have emerged as a promising class of compounds in oncology research.[1] Possessing potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties, these molecules have demonstrated significant therapeutic potential across various cancer models.[1] This guide provides a comprehensive comparative analysis of the effects of this compound and its key synthetic analogues on different cancer types, with a focus on their mechanisms of action, supported by experimental data.

Quantitative Analysis of Cytotoxicity

The anti-proliferative activity of this compound derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic potency.

Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines

Compound/DerivativeHCT116 (μM)LoVo (μM)Alternative (5-Fluorouracil) (μM)Alternative (Oxaliplatin) (μM)
SH-190270.057[2]0.048[2]~2.5-5[3]~1-10[3]
SHA-0350.042[2]0.035[2]~2.5-5[3]~1-10[3]

Table 2: Comparative IC50 Values in Breast Cancer Cell Lines

Compound/DerivativeT47D (μM)ZR-75-1 (μM)Alternative (Doxorubicin) (μM)
SH-17059~0.1[2]~0.1[2]~0.05-1[3]
SH-19021~0.1[2]~0.1[2]~0.05-1[3]
SH-19027> 1[2]> 1[2]~0.05-1[3]
SHA-035> 1[2]> 1[2]~0.05-1[3]

Table 3: Comparative IC50 Values in Other Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (μM)Alternative (Cisplatin) (μM)Alternative (Doxorubicin) (μM)
This compound DerivativeA549[4]Lung Cancer45.19 ± 1.704 µg/mL~10-50[5]~0.1-1[6][7]
This compound DerivativeNCI-H460Lung CancerNot explicitly found~2-10[8]Not explicitly found
This compound DerivativePC-3Prostate CancerNot explicitly found~5-20[9]~1-5[10]
This compound DerivativeDU145Prostate CancerNot explicitly found>200[11]Not explicitly found
This compound DerivativeK562LeukemiaNot explicitly found~1-5[9]~0.01-0.1[12]
This compound DerivativeMOLT-4LeukemiaNot explicitly foundNot explicitly foundNot explicitly found

Mechanisms of Action: A Dichotomy in Cell Death Induction

This compound and its derivatives exhibit distinct mechanisms of action depending on the cancer type, primarily revolving around cell cycle arrest and the induction of programmed cell death.

G2/M Cell Cycle Arrest

A hallmark of this compound's action is the induction of cell cycle arrest at the G2/M transition phase in both colorectal and breast cancer cells.[1] This is achieved through the modulation of key cell cycle regulatory proteins. Evidence suggests the involvement of the canonical DNA damage response pathway, potentially initiated by cellular stress.[1] This leads to the activation of the ATM/ATR signaling cascade, which in turn activates downstream checkpoint kinases Chk1 and Chk2.[1] These kinases then phosphorylate and inhibit Cdc25C, preventing the activation of the Cyclin B1/CDK1 complex, which is essential for mitotic entry.[1] Furthermore, this compound derivatives have been shown to upregulate the cyclin-dependent kinase inhibitor p21, which further inhibits CDK1 activity.[2][13]

G2_M_Arrest This compound This compound Derivatives Stress Cellular Stress This compound->Stress p21 p21 This compound->p21 ATM_ATR ATM / ATR Stress->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Cdc25C Cdc25C Chk1_Chk2->Cdc25C CDK1_CyclinB CDK1 / Cyclin B1 Cdc25C->CDK1_CyclinB G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest p21->CDK1_CyclinB

This compound-induced G2/M cell cycle arrest pathway.
Induction of Programmed Cell Death

Interestingly, the mode of programmed cell death induced by this compound derivatives differs between colorectal and breast cancer cells.

  • Apoptosis in Colorectal Cancer: In colorectal cancer cell lines such as HCT116 and LoVo, synthetic derivatives like SH-19027 and SHA-035 induce caspase-dependent apoptosis.[13] This is evidenced by an increase in the apoptotic cell population and the cleavage of caspase-3 and PARP.[4]

  • Ferroptosis in Breast Cancer: In contrast, in human breast cancer cells (T47D and ZR-75-1), derivatives such as SH-17059 and SH-19021 trigger a caspase-independent form of cell death with the hallmarks of ferroptosis.[13][14] This process is characterized by iron-dependent accumulation of lipid peroxides.[2] The proposed mechanism involves the inhibition of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[1] This leads to an upregulation of heme oxygenase-1 (HO-1), resulting in iron accumulation, and a downregulation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[13]

Programmed_Cell_Death cluster_CRC Colorectal Cancer cluster_BC Breast Cancer Cremastranone_CRC This compound Derivatives (SH-19027, SHA-035) Caspase3 Caspase-3 Activation Cremastranone_CRC->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Cremastranone_BC This compound Derivatives (SH-17059, SH-19021) FECH FECH Inhibition Cremastranone_BC->FECH GPX4 GPX4 ↓ Cremastranone_BC->GPX4 HO1 HO-1 ↑ FECH->HO1 Iron Iron Accumulation HO1->Iron Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation GPX4->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Mechanism Mechanism of Action Studies Cell_Seeding Seed Cancer Cells (96-well plate) Treatment Treat with This compound Derivatives Cell_Seeding->Treatment MTT_WST1 Add MTT/WST-1 Reagent Treatment->MTT_WST1 Absorbance Measure Absorbance MTT_WST1->Absorbance IC50 Calculate IC50 Absorbance->IC50 Cell_Treatment Treat Cancer Cells Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Cell_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Flow Cytometry) Cell_Treatment->Apoptosis_Assay Ferroptosis_Assay Ferroptosis Detection (Lipid ROS, Western Blot) Cell_Treatment->Ferroptosis_Assay

References

Unveiling the Pro-Apoptotic Potential of Cremastranone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of recent preclinical data reveals the potent and cell-type specific apoptosis-inducing capabilities of synthetic Cremastranone derivatives. This guide provides a detailed comparison of these compounds, offering researchers, scientists, and drug development professionals critical insights into their therapeutic potential. Experimental data is presented to objectively compare the performance of different derivatives, supplemented with detailed methodologies for key validation assays.

This compound, a homoisoflavanone, and its synthetic derivatives have demonstrated significant anti-cancer properties. Notably, these compounds exhibit distinct mechanisms of action in different cancer types, highlighting a fascinating dichotomy in their cell-killing pathways. In colorectal cancer, specific derivatives trigger classical caspase-dependent apoptosis, whereas in breast cancer, a caspase-independent mechanism with features of ferroptosis is observed.

Comparative Efficacy of this compound Derivatives

The anti-proliferative and apoptosis-inducing effects of various this compound derivatives have been quantified across different cancer cell lines. The data are summarized in the tables below for easy comparison.

Cytotoxicity of this compound Derivatives

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound. The following tables summarize the IC50 values for key this compound derivatives in colorectal and breast cancer cell lines.

Table 1: IC50 Values of this compound Derivatives in Colorectal Cancer Cell Lines

DerivativeCell LineIC50 (µM)
SH-19027HCT116Potent at nanomolar concentrations[1]
SHA-035HCT116Potent at nanomolar concentrations[1]
SH-19027LoVoPotent at nanomolar concentrations[1]
SHA-035LoVoPotent at nanomolar concentrations[1]
SH-17059HCT116~0.1[2]
SH-17059LoVo~0.1[2]
SH-19021HCT116~0.1[2]
SH-19021LoVo~0.1[2]

Table 2: IC50 Values of this compound Derivatives in Breast Cancer Cell Lines

DerivativeCell LineIC50 (µM)
SH-17059T47D<0.1[2]
SH-17059ZR-75-1~0.1[2]
SH-19021T47D<0.1[2]
SH-19021ZR-75-1~0.1[2]
Induction of Apoptosis in Colorectal Cancer Cells

In colorectal cancer cells, derivatives SH-19027 and SHA-035 have been shown to be potent inducers of apoptosis.[3] This is evidenced by an increase in the population of apoptotic cells as determined by Annexin V-FITC/PI staining and the activation of key apoptotic proteins.

Table 3: Apoptosis Induction and Caspase Activation in HCT116 Colorectal Cancer Cells

Treatment (0.1 µM)% Apoptotic Cells (Annexin V positive)Fold Increase in Caspase-3 ActivityFold Increase in Caspase-8 ActivityFold Increase in Caspase-9 ActivityFold Increase in Caspase-10 Activity
DMSO (Control) Baseline1.01.01.01.0
SH-19027 Significant Increase[3][4]~1.8[5]~1.5[5]~1.6[5]~1.4[5]
SHA-035 Significant Increase[3][4]~1.6[5]~1.4[5]~1.5[5]~1.3[5]

Data extrapolated from graphical representations in the cited literature and should be considered illustrative.[5]

Signaling Pathways of Apoptosis Induction

The induction of apoptosis by this compound derivatives is cell-type specific, involving different signaling cascades.

G cluster_crc Colorectal Cancer (e.g., HCT116) cluster_breast Breast Cancer (e.g., T47D) Crem_CRC SH-19027 / SHA-035 p21_up p21 upregulation Crem_CRC->p21_up CDK1_down CDK1 downregulation Crem_CRC->CDK1_down G2M_arrest G2/M Arrest p21_up->G2M_arrest CDK1_down->G2M_arrest Casp9_act Caspase-9 Activation G2M_arrest->Casp9_act Casp8_10_act Caspase-8/10 Activation G2M_arrest->Casp8_10_act Casp3_act_CRC Caspase-3 Activation Casp9_act->Casp3_act_CRC Casp8_10_act->Casp3_act_CRC PARP_cleavage PARP Cleavage Casp3_act_CRC->PARP_cleavage Apoptosis_CRC Apoptosis PARP_cleavage->Apoptosis_CRC Crem_Breast SH-17059 / SH-19021 HO1_up HO-1 upregulation Crem_Breast->HO1_up ALAS1_up ALAS1 upregulation Crem_Breast->ALAS1_up GPX4_down GPX4 downregulation Crem_Breast->GPX4_down Iron_acc Iron Accumulation HO1_up->Iron_acc ALAS1_up->Iron_acc Lipid_perox Lipid Peroxidation GPX4_down->Lipid_perox Iron_acc->Lipid_perox Ferroptosis Ferroptosis Lipid_perox->Ferroptosis

Caption: Apoptosis pathways induced by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Cell Viability Assay (WST-1 Assay)

This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives or DMSO as a vehicle control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Following incubation, add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plates for an additional 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V-FITC/PI Apoptosis Assay

This assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for the indicated time.

  • Cell Harvesting: Harvest both floating and adherent cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

G start Cell Treatment with This compound Derivatives harvest Harvest Cells (Floating & Adherent) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate flow Analyze by Flow Cytometry incubate->flow

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment with this compound derivatives, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p21, CDK1, GPX4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay measures the enzymatic activity of caspases, key executioners of apoptosis.

  • Cell Lysis: Lyse treated cells as described for Western blotting.

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing a specific colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal intensity is proportional to the caspase activity.

References

Cross-Validation of Cremastranone's Anti-Cancer Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Cremastranone and its synthetic derivatives reveals a potent and cell-line specific anti-cancer mechanism, primarily targeting cell cycle progression and inducing programmed cell death. This guide provides a comparative overview of this compound's efficacy against established chemotherapeutic agents, supported by experimental data and detailed protocols to inform future research and drug development.

This compound, a homoisoflavanone, and its synthetic derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models.[1] Notably, the mechanism of action is dichotomous, contingent on the cancer cell type. In colorectal cancer cell lines, specific derivatives trigger a caspase-dependent apoptotic pathway.[2] Conversely, in breast cancer cells, a distinct caspase-independent mechanism, with characteristics of ferroptosis, is observed.[2] This guide cross-validates these mechanisms by comparing the performance of this compound derivatives with established anti-cancer drugs—Paclitaxel (B517696), Bortezomib (B1684674), and Doxorubicin (B1662922)—across colorectal and breast cancer cell lines.

Comparative Efficacy: this compound Derivatives vs. Standard Chemotherapeutics

The cytotoxic effects of this compound derivatives and alternative anti-cancer drugs have been quantified across several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: IC50 Values in Colorectal Cancer Cell Lines (HCT116 and LoVo)

Compound/DerivativeHCT116 IC50LoVo IC50Primary Mechanism of Action
This compound Derivatives
SH-17059~0.1 µM[3]~0.1 µM[3]G2/M Arrest, Apoptosis/Ferroptosis
SH-19021~0.1 µM[3]~0.1 µM[3]G2/M Arrest, Apoptosis/Ferroptosis
SH-19027~0.1 µM[4][5]~0.1 µM[4][5]G2/M Arrest, Caspase-Dependent Apoptosis
SHA-035~0.1 µM[4][5]~0.1 µM[4][5]G2/M Arrest, Caspase-Dependent Apoptosis
Alternative Drugs
Paclitaxel2.46 nM[6]2.24 nM[6]Microtubule Stabilization, Mitotic Arrest, Apoptosis[7][8]
BortezomibLow nM range[9]Low nM range[9]Proteasome Inhibition, Cell Cycle Arrest, Apoptosis[10][11]
Doxorubicin1.9 µg/ml (~3.5 µM)[12]-DNA Intercalation, Topoisomerase II Inhibition, Apoptosis[2][13]

Table 2: IC50 Values in Breast Cancer Cell Lines (T47D and ZR-75-1)

Compound/DerivativeT47D IC50ZR-75-1 IC50Primary Mechanism of Action
This compound Derivatives
SH-17059<0.1 µM[3]~0.1 µM[3]G2/M Arrest, Caspase-Independent Cell Death (Ferroptosis)[14]
SH-19021<0.1 µM[3]~0.1 µM[3]G2/M Arrest, Caspase-Independent Cell Death (Ferroptosis)[14]
SH-19027<0.1 µM[14]~0.1 µM[14]G2/M Arrest, Apoptosis/Ferroptosis
SHA-035<0.1 µM[14]~0.1 µM[14]G2/M Arrest, Apoptosis/Ferroptosis
Alternative Drugs
Paclitaxel1577.2 ± 115.3 nM[15]-Microtubule Stabilization, Mitotic Arrest, Apoptosis[7][8]
BortezomibRelatively resistant[16]-Proteasome Inhibition, Cell Cycle Arrest, Apoptosis[10][11]
Doxorubicin202.37 ± 3.99 nM[15]2.5 ± 0.18 µM[17]DNA Intercalation, Topoisomerase II Inhibition, Apoptosis[2][13]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action, the following diagrams illustrate the signaling pathways of this compound derivatives and the workflows of key experimental protocols.

Signaling Pathways

Cremastranone_Colorectal_Cancer This compound This compound Derivatives (SH-19027, SHA-035) p21 p21 (Upregulation) This compound->p21 CDK1 CDK1 (Downregulation) This compound->CDK1 G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest CDK1->G2M_Arrest Caspase_Activation Caspase Activation (Caspase-3, PARP cleavage) G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-induced G2/M arrest and apoptosis in colorectal cancer.

Cremastranone_Breast_Cancer This compound This compound Derivatives (SH-17059, SH-19021) HO1 HO-1, ALAS1 (Upregulation) This compound->HO1 GPX4 GPX4 (Downregulation) This compound->GPX4 Lipid_Peroxidation Increased Lipid Peroxidation HO1->Lipid_Peroxidation GPX4->Lipid_Peroxidation Ferroptosis Caspase-Independent Cell Death (Ferroptosis) Lipid_Peroxidation->Ferroptosis

This compound-induced ferroptosis in breast cancer cells.

Experimental Workflows

Cell_Viability_Workflow cluster_workflow Cell Viability Assay (MTT/WST) A 1. Seed cells in a 96-well plate B 2. Treat with this compound derivatives or control A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT/WST reagent C->D E 5. Measure absorbance D->E F 6. Calculate IC50 values E->F

Workflow for determining cell viability and IC50 values.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay (Annexin V/PI Staining) A 1. Treat cells with compound B 2. Harvest and wash cells A->B C 3. Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D 4. Analyze by flow cytometry C->D E 5. Quantify apoptotic cell populations D->E

Workflow for the quantification of apoptotic cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT or WST-1)

Objective: To determine the cytotoxic effects of this compound derivatives and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (HCT116, LoVo, T47D, ZR-75-1)

  • 96-well plates

  • Complete culture medium

  • This compound derivatives and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compounds for a specified time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compounds for the desired duration.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting

Objective: To detect changes in the expression levels of specific proteins involved in the signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p21, CDK1, cleaved Caspase-3, PARP, HO-1, GPX4, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein expression levels.

References

A Comparative Analysis of Natural vs. Synthetic Cremastranone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Development

Cremastranone, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, has emerged as a significant compound in medicinal chemistry due to its potent anti-angiogenic and anti-cancer properties.[1][2] Its ability to inhibit key processes in tumor growth has driven research into its therapeutic potential. However, limitations such as low bioavailability have spurred the development of synthetic this compound and a variety of its analogues, designed to enhance pharmacological profiles and efficacy.[2] This guide provides a detailed comparison of natural this compound versus its synthetic counterparts, supported by experimental data, methodologies, and pathway visualizations.

Physicochemical Properties: Natural vs. Synthetic

The first total synthesis of racemic this compound produced a compound whose chemical shifts in ¹H- and ¹³C-NMR spectra match those of the natural product.[3] While the natural form has a specific stereochemistry at the C3 position that has not yet been reported, the synthetic version is a racemic mixture.[3] From a fundamental physicochemical standpoint, the core molecular structure and properties are identical.

PropertyValueReference
IUPAC Name 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one[1]
Chemical Formula C₁₈H₁₈O₇[1]
Molecular Weight 346.34 g/mol [1]
Appearance Solid[1]

Comparative Biological Activity

While structurally similar, synthetic this compound and its derivatives often exhibit different biological potencies. The first synthetic racemic this compound showed a slightly higher potency (GI₅₀ = 377 nM) in Human Umbilical Vein Endothelial Cells (HUVECs) compared to the reported value for the natural isolate (GI₅₀ = 1.5 µM), a difference that could be attributed to variations in assay methods or compound purity.[3]

Synthetic derivatives have been engineered to further enhance cytotoxicity. Modifications on the A and B rings of the homoisoflavanone structure have led to compounds with significantly improved anti-proliferative effects in various cancer cell lines.[4][5] For instance, the derivatives SH-19027 and SHA-035 show potent cytotoxic activity in colorectal cancer cells at nanomolar concentrations.[6]

CompoundTypeCell LineAssay DurationIC₅₀ / GI₅₀ (µM)Reference
This compound NaturalHUVECNot Specified1.5[3]
(±)-Cremastranone SyntheticHUVECNot Specified0.377[2][3]
(±)-Cremastranone SyntheticHRECNot Specified0.217[2]
SH-19027 Synthetic DerivativeHCT11648h0.05[6]
SH-19027 Synthetic DerivativeLoVo48h0.05[6]
SHA-035 Synthetic DerivativeHCT11648h0.05[6]
SHA-035 Synthetic DerivativeLoVo48h0.05[6]
SH-17059 Synthetic DerivativeT47D72h~0.1[6]
SH-17059 Synthetic DerivativeZR-75-172h~0.1[6]

Structure-Activity Relationship (SAR) Insights:

  • A-Ring Modifications: The substitution at the C6 position is crucial. Replacing the methoxy (B1213986) group of the parent synthetic compound SH-17059 with a hydroxyl group (SH-19017) results in a significant loss of cytotoxic activity.[5]

  • B-Ring Modifications: The 5,6,7-trimethoxy and 4'-methoxy moieties are essential for cytotoxic activity.[4] The introduction of fluoro and bulky carbamate (B1207046) moieties as surrogates for the hydroxyl group at the C3' position can be beneficial.[4]

Mechanism of Action: A Shared Pathway

Both natural this compound and its synthetic derivatives exert their anti-cancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest, promoting programmed cell death (apoptosis), and inhibiting angiogenesis.[7]

1. Cell Cycle Arrest: A primary mechanism is the halting of the cell cycle at the G2/M transition phase.[7][8] This is achieved by upregulating the cyclin-dependent kinase inhibitor p21, which in turn inhibits the Cyclin B1/CDK1 complex essential for entry into mitosis.[8]

G2_M_Arrest_Pathway cluster_transition This compound This compound (Natural & Synthetic) p21 p21 (Upregulation) This compound->p21 induces CyclinB1_CDK1 Cyclin B1 / CDK1 Complex p21->CyclinB1_CDK1 inhibits G2_Phase G2 Phase Arrest G2/M Arrest CyclinB1_CDK1->Arrest inhibition leads to M_Phase M Phase (Mitosis) G2_Phase->M_Phase progression Arrest->M_Phase

Caption: this compound-induced G2/M cell cycle arrest pathway.

2. Anti-Angiogenesis: this compound inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis.[7] It achieves this by suppressing the proliferation, migration, and tube formation of endothelial cells.[3] The synthetic analogue SH-11052 has been shown to block pathways mediated by key pro-angiogenic factors TNF-α and VEGF.[2]

Experimental Protocols & Methodologies

The evaluation of this compound and its derivatives relies on a series of standardized in vitro assays.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography) synthesis->purification treatment Compound Treatment (Varying Concentrations) purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability Cell Viability Assay (e.g., WST-1) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis ic50 IC50 Calculation viability->ic50 mechanism Mechanism of Action Determination cell_cycle->mechanism apoptosis->mechanism

Caption: Experimental workflow for synthesis and biological evaluation.

Protocol 1: Cell Viability Assay (WST-1)

This protocol assesses the cytotoxic effects of this compound derivatives.[6]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, LoVo) into a 96-well plate at a density of 2,500-5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle (DMSO) and untreated controls.[6]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6]

  • WST-1 Reagent Addition: Add 10 µL of WST-1/EZ-Cytox reagent to each well and incubate for 2 hours at 37°C.[6]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.[6]

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This method determines the percentage of cells in different phases of the cell cycle.[5]

  • Cell Treatment: Seed cells and treat with this compound derivatives for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the stained cells using a flow cytometer to quantify the distribution of cells in G0/G1, S, and G2/M phases.[5]

Protocol 3: Synthesis of Racemic this compound

The first total synthesis provides a scalable method for producing this compound.[3]

synthesis_workflow acetophenone Substituted Acetophenone chalcone Chalcone acetophenone->chalcone benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone Aldol Condensation dihydrochalcone Dihydrochalcone chalcone->dihydrochalcone Catalytic Hydrogenation chromanone 4-Chromanone (Protected) dihydrochalcone->chromanone Cyclization (w/ Formaldehyde) This compound (±)-Cremastranone chromanone->this compound Selective Demethylation

Caption: General synthetic route to this compound.

Conclusion

The study of this compound presents a compelling case of natural product-inspired drug discovery. While natural this compound established the foundational anti-angiogenic and anti-proliferative activities, its synthetic accessibility has been a crucial breakthrough.[3] The synthesis not only provides a scalable source for research but also opens the door to extensive structural modifications. The resulting synthetic derivatives have demonstrated superior potency in cancer cell lines, highlighting the potential to optimize the therapeutic index of this promising class of compounds.[4][6] Future research will likely focus on further refining these synthetic analogues to improve their pharmacological properties and translate their therapeutic promise into effective clinical treatments for cancer.[2]

References

Unveiling the Therapeutic Promise of SH-11052 and its Cremastranone Counterparts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide offers a comprehensive evaluation of SH-11052 and other synthetic derivatives of Cremastranone, a naturally occurring homoisoflavanone. Aimed at researchers, scientists, and drug development professionals, this document provides a comparative analysis of their biological activities, supported by experimental data, detailed methodologies, and visualized signaling pathways to inform future drug discovery endeavors.

Comparative Biological Activity of this compound Derivatives

The anti-proliferative and anti-angiogenic potential of SH-11052 and other this compound derivatives has been evaluated across various cancer and endothelial cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values, key indicators of cytotoxic and anti-proliferative potency, are summarized below.

CompoundCell LineCancer Type/OriginIC50/GI50 (µM)Primary Effect
SH-11052 HUVECHuman Umbilical Vein Endothelial Cells18 (GI50)Anti-proliferative
HRECHuman Retinal Microvascular Endothelial Cells43 (GI50)Anti-proliferative
SH-17059 HCT116Colorectal Carcinoma~0.1 (IC50)Anti-proliferative
LoVoColorectal Adenocarcinoma~0.1 (IC50)Anti-proliferative
T47DBreast Ductal Carcinoma<0.1 (IC50)Anti-proliferative
ZR-75-1Breast Carcinoma~0.1 (IC50)Anti-proliferative
SH-19017 HCT116Colorectal Carcinoma>1 (IC50)Low Activity
LoVoColorectal Adenocarcinoma>1 (IC50)Low Activity
T47DBreast Ductal Carcinoma>1 (IC50)Low Activity
ZR-75-1Breast Carcinoma>1 (IC50)Low Activity
SH-19021 HCT116Colorectal Carcinoma~0.1 (IC50)Anti-proliferative
LoVoColorectal Adenocarcinoma~0.1 (IC50)Anti-proliferative
T47DBreast Ductal Carcinoma<0.1 (IC50)Anti-proliferative
ZR-75-1Breast Carcinoma~0.1 (IC50)Anti-proliferative
SH-19027 HCT116Colorectal Carcinoma~0.01 (IC50)Anti-proliferative
LoVoColorectal Adenocarcinoma~0.01 (IC50)Anti-proliferative
SHA-035 HCT116Colorectal Carcinoma~0.01 (IC50)Anti-proliferative
LoVoColorectal Adenocarcinoma~0.01 (IC50)Anti-proliferative

Mechanisms of Action: A Tale of Two Pathways

SH-11052 and other this compound derivatives exert their therapeutic effects through distinct, yet complementary, mechanisms of action. While SH-11052 primarily targets signaling pathways crucial for angiogenesis, other derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

SH-11052: A Dual Inhibitor of Pro-Angiogenic Signals

SH-11052 demonstrates potent anti-angiogenic properties by interfering with two key signaling cascades initiated by Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF). It has been shown to inhibit TNF-α-induced phosphorylation of p38 MAPK and prevent the degradation of IκB-α, thereby blocking the nuclear translocation of NF-κB. This, in turn, downregulates the expression of NF-κB target genes that promote inflammation and angiogenesis. Concurrently, SH-11052 impedes VEGF-induced activation of Akt, a critical kinase in cell survival and proliferation, without affecting the autophosphorylation of the VEGF receptor.

SH11052_Pathway cluster_tnf TNF-α Pathway cluster_vegf VEGF Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR p38 MAPK p38 MAPK TNFR->p38 MAPK IκB-α IκB-α TNFR->IκB-α NF-κB NF-κB IκB-α->NF-κB Inhibition Pro-angiogenic Genes Pro-angiogenic Genes NF-κB->Pro-angiogenic Genes Transcription SH-11052_tnf SH-11052 SH-11052_tnf->p38 MAPK SH-11052_tnf->IκB-α VEGF VEGF VEGFR VEGFR VEGF->VEGFR Akt Akt VEGFR->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival SH-11052_vegf SH-11052 SH-11052_vegf->Akt

SH-11052 Anti-Angiogenic Signaling Pathways
This compound Derivatives: Inducers of G2/M Cell Cycle Arrest

Synthetic derivatives such as SH-17059, SH-19021, SH-19027, and SHA-035 have been shown to suppress the growth of colorectal and breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. This mechanism is often initiated by cellular stress, leading to the activation of the ATM/ATR-Chk1/Chk2 signaling cascade. This pathway ultimately inhibits the activity of the Cdc25C phosphatase, which is required for the activation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. Furthermore, these derivatives can increase the expression of the cyclin-dependent kinase inhibitor p21, which further ensures the G2/M checkpoint is maintained.

G2M_Arrest_Pathway This compound Derivatives This compound Derivatives Cellular Stress Cellular Stress This compound Derivatives->Cellular Stress p21 p21 This compound Derivatives->p21 ATM/ATR ATM/ATR Cellular Stress->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Cdc25C Cdc25C Chk1/Chk2->Cdc25C Cyclin B1/CDK1 Cyclin B1/CDK1 Cdc25C->Cyclin B1/CDK1 G2/M Transition G2/M Transition Cyclin B1/CDK1->G2/M Transition p21->Cyclin B1/CDK1

This compound Derivative-Induced G2/M Arrest

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.

Synthesis of SH-11052

The synthesis of SH-11052 is a multi-step process involving the formation of a chalcone (B49325), followed by cyclization and subsequent modifications.

  • Step 1: Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone. To a solution of 1,2,4-trimethoxybenzene (B152335) in anhydrous dichloromethane (B109758), acetyl chloride and aluminum chloride are added, and the mixture is stirred at room temperature.

  • Step 2: Synthesis of 2',4'-Bis(benzyloxy)-3',6'-dimethoxyacetophenone. The product from Step 1 is refluxed with benzyl (B1604629) bromide and potassium carbonate in acetone.

  • Step 3: Synthesis of (E)-2',4'-Bis(benzyloxy)-3'-(hydroxymethyl)-6'-methoxychalcone. The product from Step 2 is reacted with 3-hydroxy-4-methoxybenzaldehyde and paraformaldehyde in the presence of pyrrolidine (B122466) in ethanol (B145695) and refluxed.

  • Step 4: Synthesis of 5,7-Bis(benzyloxy)-3-(3-hydroxy-4-methoxybenzyl)-6-methoxy-4-chromanone. The chalcone from Step 3 is treated with sodium borohydride (B1222165) in a mixture of dichloromethane and methanol (B129727).

  • Step 5: Synthesis of SH-11052. The product from Step 4 is debenzylated using palladium on carbon under a hydrogen atmosphere in methanol to yield SH-11052.

Cell Viability Assay (WST-1 Assay)

The cytotoxic effects of this compound derivatives are quantified using a Water Soluble Tetrazolium salt (WST-1) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Following incubation, 10 µL of WST-1 reagent is added to each well.

  • Final Incubation: The plates are incubated for an additional 0.5 to 4 hours.

  • Absorbance Measurement: The absorbance of the samples is measured at a wavelength between 420-480 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

WST1_Workflow A Seed Cells in 96-well Plate B Add this compound Derivatives A->B C Incubate (e.g., 48h) B->C D Add WST-1 Reagent C->D E Incubate (e.g., 2h) D->E F Measure Absorbance E->F

WST-1 Cell Viability Assay Workflow

Conclusion

SH-11052 and other synthetic this compound derivatives represent a promising class of compounds with significant therapeutic potential in oncology. Their distinct mechanisms of action, targeting both angiogenesis and cancer cell proliferation, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations to translate the therapeutic promise of these compounds into effective cancer treatments.

Unveiling Cremastranone's Impact on the Cell Cycle: A Comparative Guide to G2/M Phase Arrest

Author: BenchChem Technical Support Team. Date: December 2025

New research confirms that Cremastranone, a naturally derived compound, and its synthetic derivatives effectively halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M checkpoint. This guide provides a comprehensive comparison of this compound's performance with other known G2/M arresting agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound and its analogues have demonstrated significant anti-proliferative effects, particularly in breast and colorectal cancer cell lines.[1][2] The primary mechanism behind this activity is the induction of cell cycle arrest in the G2/M phase, a critical control point that ensures the integrity of genetic material before cell division.[1][3] Dysregulation of this checkpoint is a common feature of cancer, making it a prime target for therapeutic intervention.[1]

Comparative Efficacy in Inducing G2/M Arrest

The effectiveness of this compound derivatives in arresting the cell cycle at the G2/M phase has been quantified and compared with other known inducing agents. The following table summarizes the performance of these compounds in various cancer cell lines.

CompoundCell LineConcentration% of Cells in G2/M Phase (Treatment)% of Cells in G2/M Phase (Control)Fold Increase in G2/M Population
SH-17059 (this compound Derivative) T47D (Breast Cancer)48h, various dosesUp to ~50%~11.6%~4.3
SH-19021 (this compound Derivative) T47D (Breast Cancer)48h, various dosesUp to ~50%~11.6%~4.3
SH-19027 (this compound Derivative) HCT116 (Colorectal Cancer)Dose-dependentSignificant IncreaseNot specifiedNot specified
SHA-035 (this compound Derivative) HCT116 (Colorectal Cancer)Dose-dependentSignificant IncreaseNot specifiedNot specified
Irinotecan 4T1 (Breast Cancer)Not specifiedSignificant IncreaseNot specifiedNot specified
Proflavine 4T1 (Breast Cancer)2.5 µMSignificant IncreaseNot specifiedNot specified
Genistein T24 (Bladder Cancer)160 µM (48h)~2x increase vs 24hNot specifiedSignificant Increase

Unraveling the Molecular Mechanism

The G2/M arrest induced by this compound derivatives is orchestrated by a complex signaling network that ultimately converges on the master regulator of mitosis, the Cyclin B1/CDK1 complex.[1] Evidence suggests the involvement of the canonical DNA damage response pathway, potentially triggered by cellular stress.[1]

Key molecular events include:

  • Activation of ATM/ATR-Chk1/Chk2 Pathway: Cellular stress is thought to activate the ATM and ATR kinases, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[1]

  • Inhibition of Cdc25C: Activated Chk1/Chk2 kinases phosphorylate and inhibit Cdc25C, a phosphatase that is essential for activating the Cyclin B1/CDK1 complex.[1]

  • Inhibition of Cyclin B1/CDK1: The inhibition of Cdc25C leads to the maintenance of an inhibitory phosphorylation on CDK1, keeping the Cyclin B1/CDK1 complex inactive and thereby preventing entry into mitosis.[1][4]

  • Upregulation of p21: this compound derivatives have been shown to increase the expression of the cyclin-dependent kinase inhibitor p21.[5][6] p21 can directly bind to and inhibit the activity of CDK1, further reinforcing the G2/M checkpoint.[5]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced G2/M arrest.

Cremastranone_Pathway This compound This compound Derivatives Cellular_Stress Cellular Stress (e.g., ROS, DNA Damage) This compound->Cellular_Stress p21 p21 This compound->p21 ATM_ATR ATM/ATR Cellular_Stress->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25C Cdc25C Chk1_Chk2->Cdc25C CyclinB1_CDK1_Active Cyclin B1/CDK1 (Active) Cdc25C->CyclinB1_CDK1_Active Dephosphorylates CDK1 (Activates) CyclinB1_CDK1 Cyclin B1/CDK1 (Inactive) G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest CyclinB1_CDK1_Active->G2_M_Arrest p21->CyclinB1_CDK1 Inhibits

Caption: Proposed signaling pathway for this compound-induced G2/M arrest.

Experimental Protocols

To confirm G2/M phase cell cycle arrest, the following key experimental protocols are recommended.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle.[7]

Method:

  • Cell Treatment: Treat cancer cells with this compound derivatives or control compounds for a specified duration (e.g., 24-48 hours).[5]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[7]

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.[7]

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.[7][8]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI stain.[9]

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To detect and quantify the expression levels of key proteins involved in G2/M regulation.[7]

Method:

  • Protein Extraction: Treat cells as described above and then lyse them to extract total protein.[7]

  • Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA protein assay).[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins such as CDK1, Cyclin B1, p21, phospho-Cdc2, etc.[5][7]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][7]

  • Quantification: Quantify the band intensities using densitometry software to determine relative protein expression levels.[1]

The workflow for these experimental procedures is outlined in the diagram below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_flow_cytometry Flow Cytometry cluster_western_blot Western Blotting Cell_Culture Cancer Cell Lines (e.g., T47D, HCT116) Treatment Treat with this compound Derivatives or Controls Cell_Culture->Treatment Harvest_Fix Harvest & Fix Cells Treatment->Harvest_Fix Protein_Extraction Protein Extraction Treatment->Protein_Extraction PI_Staining Propidium Iodide Staining Harvest_Fix->PI_Staining FACS_Analysis Flow Cytometry Analysis PI_Staining->FACS_Analysis Cell_Cycle_Distribution Cell Cycle Phase Distribution (%) FACS_Analysis->Cell_Cycle_Distribution SDS_PAGE SDS-PAGE & Transfer Protein_Extraction->SDS_PAGE Immunoblotting Immunoblotting with Specific Antibodies SDS_PAGE->Immunoblotting Detection Detection & Quantification Immunoblotting->Detection Protein_Expression Relative Protein Expression Levels Detection->Protein_Expression

Caption: Experimental workflow for confirming G2/M phase cell cycle arrest.

References

Safety Operating Guide

Navigating the Safe Disposal of Cremastranone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Cremastranone, a compound that necessitates careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risk and promoting a culture of safety.

Understanding the Hazard Profile of this compound

There is conflicting information in published Safety Data Sheets (SDS) regarding the hazard classification of this compound. While some sources may classify it as non-hazardous[1], other reputable suppliers categorize it as an acute toxin if swallowed or in contact with skin, and as a potential skin sensitizer. Given this discrepancy, it is imperative to handle this compound with a high degree of caution, assuming the more stringent hazard classification to ensure maximum safety.

Key Hazard Statements:

  • Toxic if swallowed (Acute toxicity, Oral - Category 3)

  • Toxic in contact with skin (Acute toxicity, Dermal - Category 3)

  • May cause an allergic skin reaction (Skin sensitization - Category 1)

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight299.28 g/mol [1]
GHS Hazard ClassificationsAcute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 3), Skin sensitization (Category 1)

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and personal protective equipment (PPE).

1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Protective clothing (lab coat)

  • Eye protection (safety glasses or goggles)

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing paper, spill cleanup materials), in a dedicated, properly labeled hazardous waste container.

    • The container must be sealable, leak-proof, and compatible with the chemical waste[2].

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, pipette tips, and wipes that have come into contact with this compound should be placed in a designated hazardous waste container[2].

    • Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol (B145695) or acetone). The solvent rinsate must be collected as hazardous chemical waste. After triple rinsing, the glassware can typically be washed through normal laboratory procedures[3].

3. Spill Management: In the event of a spill:

  • Evacuate the immediate area if necessary and ensure adequate ventilation.

  • Prevent the powder from becoming airborne. Avoid breathing dust.

  • Carefully collect the spilled material using absorbent pads or by gently sweeping. Do not use methods that generate dust.

  • Place all cleanup materials into the designated hazardous waste container.

  • Clean the affected area thoroughly.

  • Ensure drains are covered to prevent the entry of the chemical into the wastewater system[1].

4. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation[4].

  • The container must be kept tightly closed except when adding waste.

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the identity of the contents (this compound).

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5].

  • Do not dispose of this compound down the drain or in the regular trash[1][4].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow from handling to final disposal.

A Step 1: Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) B Step 2: Handle this compound in a Ventilated Area A->B C Step 3: Segregate Waste B->C D Solid Waste (Unused compound, contaminated disposables) C->D E Liquid Waste (Contaminated Solvents) C->E F Step 4: Store in Labeled, Sealed Hazardous Waste Container D->F E->F G Step 5: Arrange for Professional Disposal via EHS F->G

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Guide to Handling Cremastranone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Cremastranone, including personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical to ensure personal safety and maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a homoisoflavanone that requires careful handling due to its potential biological activity and the general risks associated with fine chemical powders. While specific toxicological data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. This includes risks of being toxic if swallowed or in contact with skin, and the possibility of causing an allergic skin reaction.

The following personal protective equipment is mandatory when handling this compound:

Protection TypeRecommended EquipmentSpecification Details
Eye Protection Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or EN 166.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile)Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.
Body Protection Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated area. If dust may be generated, a NIOSH-approved respirator is recommended.Avoid breathing dust. In case of insufficient ventilation, wear suitable respiratory equipment.

Note on Structurally Similar Compounds: Comprehensive toxicological data for this compound is not readily available. The following table summarizes data for structurally related flavonoids and should be used as a general guideline for assessing potential hazards. It is important to note that the toxicological properties of this compound itself have not been fully investigated.

Compound ClassCompound ExamplesAcute Oral Toxicity (LD50, rat)Notes
CitroflavonoidsNaringenin, Naringin, Hesperidin, Quercetin> 2000 mg/kgClassified as low-risk substances.

Experimental Workflow for Safe Handling

To ensure a safe operational procedure, a systematic workflow should be followed. This includes preparation, handling, and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Clean-up & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (if available) prep_ppe->prep_sds prep_area Prepare Well-Ventilated Workspace prep_sds->prep_area handle_weigh Weigh this compound Carefully prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp clean_decon Decontaminate Work Surfaces handle_exp->clean_decon spill Spill or Exposure? handle_exp->spill clean_dispose Dispose of Waste clean_decon->clean_dispose clean_remove_ppe Remove PPE Correctly clean_dispose->clean_remove_ppe spill->clean_decon No emergency_evacuate Evacuate Area (if necessary) spill->emergency_evacuate Yes emergency_firstaid Administer First Aid emergency_evacuate->emergency_firstaid emergency_notify Notify Supervisor/EHS emergency_firstaid->emergency_notify

Safe handling workflow for this compound.

Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure safety shower and eyewash stations are readily accessible.

Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke when handling this product.

  • Wash hands thoroughly after handling.

  • Minimize dust generation and accumulation.

  • Contaminated work clothing should not be allowed out of the workplace.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store locked up or in an area accessible only to qualified and authorized personnel.

Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • In case of a significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste should be collected in a designated, properly labeled, and sealed container.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's EHS department for guidance on the proper disposal of chemical waste. They are responsible for the final collection and disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.